Niceritrol
Description
This compound is a niacin derivative that decreases serum Lp(a) levels.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
An ester of nicotinic acid that lowers cholesterol and triglycerides in total plasma and in the VLD- and LD-lipoprotein fractions.
Structure
2D Structure
Properties
IUPAC Name |
[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEUWHJGRZKESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023364 | |
| Record name | Niceritrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-05-3 | |
| Record name | Niceritrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5868-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niceritrol [INN:BAN:DCF:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niceritrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Niceritrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niceritrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017 | |
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| Record name | NICERITROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Effects of Niceritrol on VLDL and LDL Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanisms by which niceritrol, a nicotinic acid derivative, modulates the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). It consolidates findings from clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and research workflows.
Core Mechanism of Action
This compound is a prodrug that, upon administration, undergoes hydrolysis to release its active form, nicotinic acid (niacin).[1] Its primary lipid-lowering effect is centered on the reduction of hepatic triglyceride synthesis, a critical step in the assembly of VLDL particles.[1]
The core mechanisms are twofold:
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Direct Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is the rate-limiting enzyme that catalyzes the final step in triglyceride biosynthesis. By inhibiting DGAT2, nicotinic acid reduces the availability of triglycerides for packaging into nascent VLDL particles. This limitation of lipid substrate leads to increased intracellular degradation of apolipoprotein B (apoB), the primary structural protein of VLDL, and consequently, decreased assembly and secretion of VLDL from the liver. Since LDL is a catabolic product of VLDL, a reduction in VLDL production directly leads to lower circulating levels of LDL.
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Reduction of Free Fatty Acid (FFA) Flux from Adipose Tissue: Nicotinic acid inhibits hormone-sensitive lipase in adipose tissue. This enzyme is responsible for the lipolysis of stored triglycerides into free fatty acids. Its inhibition reduces the release of FFAs into the bloodstream, thereby decreasing the delivery of these essential substrates to the liver for triglyceride synthesis. This action complements the direct inhibition of hepatic DGAT2, further restricting VLDL production.
Quantitative Efficacy from Clinical Studies
Clinical investigations have consistently demonstrated the efficacy of this compound in improving the lipid profiles of patients with hyperlipidemia. The following tables summarize the quantitative effects observed in representative studies.
Table 1: Effect of this compound on Plasma Lipid and Lipoprotein Levels
| Parameter | Baseline (Mean ± SE) | Post-Treatment (Mean ± SE) | Duration | % Change | p-value | Source |
| Study 1 | ||||||
| Total Cholesterol | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |
| Triglycerides | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |
| LDL Cholesterol | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |
| HDL Cholesterol | - | - | 12 weeks | ↑ (Significant) | < 0.05 | |
| VLDL + LDL-Ch | - | - | 16 weeks | ↓ 9.2% | < 0.05 | |
| HDL Cholesterol | - | - | 16 weeks | ↑ 12.5% | < 0.05 | |
| Study 2 | ||||||
| Triglycerides | - | - | 12 months | ↓ (Significant) | < 0.05 | |
| HDL Cholesterol | - | - | 12 months | ↑ (Significant) | < 0.05 |
Table 2: Effect of this compound on Apolipoproteins and Lipoprotein(a)
| Parameter | Baseline (Mean ± SE) | Post-Treatment (Mean ± SE) | Duration | % Change | p-value | Source |
| Lipoprotein(a) | 33.6 ± 2.3 mg/dL | 23.5 ± 3.5 mg/dL | 12 months | ↓ 30.1% | < 0.01 | |
| Apolipoprotein B | - | - | 12 weeks | ↓ (Significant) | < 0.05 | |
| Apolipoprotein E | - | - | 12 months | ↓ (Significant) | < 0.05 |
Note: Some studies reported significant changes without providing baseline and post-treatment mean values.
Experimental Protocols
The following sections detail representative methodologies for evaluating the effect of this compound on lipoprotein metabolism.
Clinical Trial Protocol for Efficacy Assessment
This protocol is a generalized representation based on methodologies from published clinical studies.
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Objective: To determine the long-term effects of this compound on serum lipids, lipoproteins, and apolipoproteins in patients with hyperlipidemia.
-
Study Design: A multi-center, open-label, prospective clinical trial.
-
Participant Selection:
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Inclusion Criteria: Adult male and female outpatients diagnosed with primary hypercholesterolemia or hyperlipidemia (e.g., serum Lp(a) levels > 20 mg/dL).
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Exclusion Criteria: Patients with severe hepatic or renal dysfunction, active peptic ulcer disease, or those taking other lipid-modifying therapies.
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Treatment Regimen:
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Oral administration of this compound, typically starting at 750 mg/day and potentially increasing to 1.5 g/day in divided doses.
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Treatment duration of at least 12 weeks to 12 months to assess long-term effects.
-
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Data Collection and Analysis:
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Blood samples are collected at baseline and at specified intervals (e.g., 4, 8, 12 weeks, and 6, 12 months) after an overnight fast.
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Serum is separated for analysis of total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic assays.
-
Concentrations of apolipoproteins (ApoB, ApoE) and Lipoprotein(a) are measured using immunonephelometry or ELISA.
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Statistical analysis is performed using paired t-tests or Wilcoxon signed-rank tests to compare baseline and post-treatment values. A p-value < 0.05 is considered statistically significant.
-
In Vitro Assessment of VLDL-ApoB Secretion in Hepatocytes
This protocol describes a common cell-based assay to investigate the direct effects of nicotinic acid (the active metabolite of this compound) on hepatic VLDL synthesis and secretion, adapted from methods used for studying niacin's effects on HepG2 cells.
-
Objective: To measure the rate of apoB secretion from human hepatoblastoma (HepG2) cells following treatment with nicotinic acid.
-
Methodology:
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Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum until they reach 80-90% confluency.
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Pre-incubation: Cells are washed and pre-incubated in serum-free, methionine/cysteine-free DMEM for 1-2 hours to deplete intracellular pools of these amino acids.
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Treatment: Cells are then incubated with varying concentrations of nicotinic acid for a specified period.
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Metabolic Labeling: [³⁵S]methionine is added to the medium for 2-4 hours to label newly synthesized proteins, including apoB.
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Sample Collection: At the end of the labeling period, the culture medium (containing secreted lipoproteins) and cell lysates are collected separately.
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Immunoprecipitation: ApoB is immunoprecipitated from both the medium and cell lysates using a specific anti-apoB antibody.
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Quantification: The immunoprecipitated proteins are separated by SDS-PAGE. The gel is dried, and the radiolabeled apoB bands are visualized by autoradiography and quantified using densitometry.
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Analysis: The amount of [³⁵S]-labeled apoB in the medium relative to the total [³⁵S]-labeled apoB (medium + cell lysate) is calculated to determine the secretion rate. A decrease in this ratio in treated cells indicates inhibition of VLDL-apoB secretion.
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In Vivo Measurement of VLDL Production Rate using Stable Isotopes
This protocol outlines a stable isotope tracer technique to determine VLDL-apoB100 production rates in an animal model, similar to studies investigating the effects of nicotinic acid.
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Objective: To quantify the absolute production rate (APR) of VLDL-apoB100 in an in vivo setting before and after this compound/nicotinic acid treatment.
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Methodology:
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Animal Model: An appropriate animal model, such as obese insulin-resistant dogs, is used. Animals are studied at baseline and after a chronic treatment period with nicotinic acid.
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Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid (e.g., [¹³C]leucine) is administered intravenously for several hours.
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Blood Sampling: Blood samples are drawn at frequent intervals during and after the infusion.
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Lipoprotein Isolation: VLDL and LDL fractions are isolated from plasma by sequential ultracentrifugation.
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ApoB Isolation and Analysis: ApoB100 is isolated from the lipoprotein fractions, typically by SDS-PAGE. The protein is then hydrolyzed into its constituent amino acids.
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Mass Spectrometry: The isotopic enrichment of the tracer amino acid (e.g., [¹³C]leucine) in apoB100 is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
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Kinetic Modeling: The tracer enrichment data over time is fitted to a multicompartmental model to calculate the fractional catabolic rate (FCR) and the absolute production rate (APR) of VLDL-apoB100. A reduction in the APR post-treatment indicates decreased VLDL synthesis and secretion.
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Visualizations: Pathways and Workflows
Mechanism of Action of this compound
References
Niceritrol: A Technical Guide to its Discovery, Mechanism, and Clinical Application as a Lipid-Lowering Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, also known as pentaerythritol tetranicotinate, is a lipid-lowering agent classified as a nicotinic acid (niacin) derivative[1]. Structurally, it is an ester of pentaerythritol and four molecules of nicotinic acid[1][2]. Developed to be a slow-release prodrug, this compound is hydrolyzed in the body to its active form, nicotinic acid, which then exerts its therapeutic effects[1][3]. This design aims to provide a more sustained action and potentially better tolerability compared to immediate-release nicotinic acid. Its primary indication is the treatment of hyperlipidemia, particularly in cases where lifestyle modifications alone are insufficient. Beyond its lipid-modifying properties, it has also been utilized as a vasodilator for peripheral vascular disease.
History and Development
Pharmacology and Mechanism of Action
This compound itself is inactive. Upon oral administration, it undergoes enzymatic hydrolysis, primarily in the intestinal mucosa, to release nicotinic acid. The lipid-lowering mechanism of this compound is therefore identical to that of nicotinic acid, which modulates lipid metabolism through multiple pathways.
Key Mechanisms:
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid inhibits the hormone-sensitive lipase in adipose tissue. This action reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.
-
Reduced Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis. Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step of triglyceride synthesis in the liver.
-
Decreased VLDL and LDL Levels: The reduction in hepatic triglyceride synthesis leads to decreased production and secretion of very-low-density lipoprotein (VLDL) particles. Since low-density lipoprotein (LDL) is a metabolic byproduct of VLDL, a reduction in VLDL subsequently lowers LDL cholesterol levels.
-
Increased HDL Levels: Nicotinic acid increases levels of high-density lipoprotein (HDL) cholesterol, often termed "good cholesterol". This is achieved in part by enhancing the production of apolipoprotein A-I (Apo A-I), the primary protein component of HDL particles, which promotes reverse cholesterol transport.
-
Reduction of Lipoprotein(a): this compound has been consistently shown to reduce levels of Lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease. The proposed mechanism involves the inhibition of apolipoprotein B synthesis, a key component of the Lp(a) particle.
Caption: Mechanism of action for this compound following its hydrolysis to nicotinic acid.
Clinical Efficacy Data
Numerous clinical studies have evaluated the efficacy of this compound as both a monotherapy and in combination with other lipid-lowering agents.
This compound monotherapy has demonstrated significant improvements across the lipid panel, with a notable effect on Lp(a).
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Study / Population | Dosage | Duration | Total Cholesterol (TC) | Triglycerides (TG) | HDL-C | LDL-C | Lipoprotein(a) [Lp(a)] |
|---|---|---|---|---|---|---|---|
| Hyperlipidemic Patients | Not specified | 16 weeks | Significant ↓ | Significant ↓ | ↑ 12.5% | - | - |
| Primary Hypercholesterolemia | 1.5 g/day | 12 weeks | Significant ↓ | Significant ↓ | Significant ↑ | Significant ↓ | Significant ↓ (in patients with baseline ≥20 mg/dl) |
| High Lp(a) Patients | Not specified | 12 months | - | Significant ↓ | Significant ↑ | - | ↓ 30.1% (from 33.6 to 23.5 mg/dL) |
| Coronary Artery Disease | 750 mg/day | 12 weeks | - | - | - | - | ↓ 13.8% (from 49.3 to 42.5 mg/dL) |
| Hypercholesterolemia (Dose-Ranging) | 750-2250 mg/day | 12 weeks | - | - | - | - | ↓ 10.0% (750mg), ↓ 22.0% (1500mg), ↓ 31.8% (2250mg) in patients with baseline >20 mg/dl |
| Type IIb Hyperlipoproteinemia | 6 g/day | Not specified | ↓ 22% | ↓ 50% | - | - | - |
Combining this compound with statins has been shown to provide broader lipid control than statin monotherapy, particularly for triglycerides, HDL-C, and Lp(a).
Table 2: Efficacy of this compound and Pravastatin Combination Therapy
| Parameter | Pravastatin (10mg) Monotherapy (8 weeks) | This compound (750-1500mg) Monotherapy (8 weeks) | Combination Therapy (8 weeks) |
|---|---|---|---|
| Total Cholesterol | ↓ | ↓ | Further ↓ |
| Triglycerides | No significant change | ↓ | Significant ↓ |
| HDL-Cholesterol | No significant change | ↑ | Significant ↑ |
| Lipoprotein(a) | No significant change | ↓ | Significant ↓ |
Note: This table summarizes the reported outcomes. The study design involved two groups starting with either drug and then adding the other.
Key Experimental Protocols
-
Objective: To evaluate the effects of combination therapy with this compound and pravastatin in patients with hyperlipidemia.
-
Study Population: 62 patients with total cholesterol levels >220 mg/dl or triglyceride levels >150 mg/dl.
-
Study Design: A two-group, prospective study over 16 weeks.
-
Group N: Received initial therapy with this compound (750-1500 mg/day) for 8 weeks.
-
Group P: Received initial therapy with pravastatin (10 mg/day) for 8 weeks.
-
Combination Phase: After the initial 8 weeks, pravastatin (10 mg/day) was added to the regimen for Group N, and this compound (750-1500 mg/day) was added for Group P. This combination phase lasted for an additional 8 weeks.
-
-
Primary Endpoints: Changes in serum lipid levels, including total cholesterol, triglycerides, HDL-C, and Lp(a).
Caption: Workflow for a combination therapy clinical trial of this compound and pravastatin.
-
Objective: To evaluate the long-term effects of this compound on Lp(a) and other lipid and fibrinolytic factors.
-
Study Population: 20 outpatients with serum Lp(a) levels higher than 20 mg/dL.
-
Study Design: An open-label, multicenter study.
-
Intervention: Patients were treated with this compound for 12 months.
-
Primary Endpoints: Change in serum Lp(a) levels from baseline to 12 months.
Safety and Tolerability
As a derivative of nicotinic acid, this compound's side effect profile is similar. The most common adverse effects are generally mild and include gastrointestinal discomfort and facial flushing. More serious but less common side effects can include liver dysfunction and muscle-related issues, necessitating monitoring by a healthcare provider. It is contraindicated in patients with active liver disease or known hypersensitivity.
Conclusion
This compound is a well-characterized prodrug of nicotinic acid that effectively modulates a broad spectrum of lipid parameters. Its unique strength lies in its consistent ability to significantly lower atherogenic Lp(a) levels, an effect not typically achieved with statin monotherapy. Clinical data supports its use both as a monotherapy and as a valuable add-on agent to statins, providing comprehensive lipid management and potentially reducing cardiovascular risk through multiple mechanisms.
References
In Vitro Studies of Niceritrol on Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-lowering agent with a multi-faceted mechanism of action primarily centered on hepatic lipid metabolism. In vitro studies utilizing hepatocyte cell lines and primary hepatocytes have been instrumental in elucidating the molecular pathways through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the key in vitro findings, detailing the experimental protocols and presenting quantitative data to support the described mechanisms. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid disorders and the development of novel therapeutics.
This compound's primary effects on hepatocytes, mediated by its active form nicotinic acid, include the modulation of triglyceride synthesis, lipoprotein secretion and uptake, and the attenuation of inflammatory and oxidative stress pathways.[1]
Core Mechanisms of Action in Hepatocytes
Inhibition of Triglyceride Synthesis
A primary mechanism of action of nicotinic acid in hepatocytes is the direct inhibition of triglyceride synthesis. This is achieved through the non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride biosynthesis.[2][3] This reduction in triglyceride availability leads to decreased assembly and secretion of very-low-density lipoproteins (VLDL).
Data Presentation: Nicotinic Acid Effect on DGAT Activity and Fat Accumulation
| Parameter | Cell Line | Nicotinic Acid Concentration | Observed Effect | Reference |
| DGAT Activity Inhibition | HepG2 | 0.05 mM | Significant inhibition | [4] |
| HepG2 | 0.1 mM | IC50 | [4] | |
| HepG2 | 1.0 mM | Maximal inhibition | ||
| HepG2 | 0-3 mM | 35-50% inhibition | ||
| Fat Accumulation Inhibition | Human Primary Hepatocytes / HepG2 | 0.25 mmol/L | 45% inhibition of palmitic acid-induced fat accumulation | |
| Human Primary Hepatocytes / HepG2 | 0.5 mmol/L | 62% inhibition of palmitic acid-induced fat accumulation | ||
| DGAT2 mRNA Expression | Human Primary Hepatocytes / HepG2 | 0.25 and 0.5 mmol/L | Significant inhibition | |
| VLDL-Triglyceride Production | In vivo study with in vitro relevance | 2 g/day (Niaspan®) | 68% reduction in production rate |
Experimental Protocol: Diacylglycerol O-Acyltransferase (DGAT) Activity Assay
This protocol is a composite based on described methodologies for measuring DGAT activity in hepatocyte microsomes.
1. Preparation of Microsomes:
- Culture HepG2 cells to confluency.
- Harvest cells and homogenize in a buffer containing sucrose and protease inhibitors.
- Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer.
2. DGAT Assay Reaction:
- Prepare a reaction mixture containing:
- Microsomal protein (e.g., 50-100 µg)
- sn-1,2-dioleoylglycerol (substrate)
- [1-14C]oleoyl-CoA (radiolabeled substrate)
- Bovine serum albumin (fatty acid-free)
- Magnesium chloride
- Reaction buffer (e.g., phosphate buffer, pH 7.4)
- Add varying concentrations of nicotinic acid (0-3 mM) to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
3. Lipid Extraction and Analysis:
- Stop the reaction by adding a mixture of chloroform and methanol.
- Extract the lipids from the aqueous phase.
- Separate the lipid classes using thin-layer chromatography (TLC).
- Identify the triglyceride spot on the TLC plate.
- Scrape the triglyceride spot and quantify the incorporated radioactivity using liquid scintillation counting.
- Calculate DGAT activity as nmol of triglyceride formed per minute per mg of microsomal protein.
Signaling Pathway: Inhibition of Triglyceride Synthesis
References
- 1. Niacin inhibits surface expression of ATP synthase beta chain in HepG2 cells: implications for raising HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
Niceritrol: A Prodrug of Nicotinic Acid - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niceritrol, a prodrug of nicotinic acid (niacin), has been utilized as a lipid-lowering agent in the management of hyperlipidemia. As an ester of pentaerythritol and nicotinic acid, it undergoes hydrolysis in vivo to release its active metabolite, nicotinic acid.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a prodrug, its pharmacokinetic profile, and the downstream signaling pathways of its active form. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Nicotinic acid has been a cornerstone in the management of dyslipidemia for its beneficial effects on a broad range of lipid parameters, including the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), and an increase in high-density lipoprotein (HDL) cholesterol.[3] However, the clinical use of nicotinic acid is often limited by its prominent side effect of cutaneous flushing.[4]
This compound, as a prodrug, is designed to be slowly hydrolyzed to nicotinic acid, aiming to provide a more sustained release of the active moiety and potentially mitigate some of the side effects associated with immediate-release nicotinic acid.[2] This document delves into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.
Mechanism of Action
Prodrug Hydrolysis
This compound is a pentaerythritol tetranicotinate, meaning it is an ester composed of a central pentaerythritol molecule and four nicotinic acid molecules. Following oral administration, this compound is hydrolyzed in the body, releasing nicotinic acid, which is the active therapeutic agent. This slow, gradual hydrolysis is a key feature of its design as a prodrug.
Nicotinic Acid and GPR109A Signaling
The lipid-modifying effects of nicotinic acid are primarily mediated through its interaction with the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G). This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and Langerhans cells. Recent studies have also identified GPR109A expression in hepatocytes.
Upon binding of nicotinic acid, GPR109A, which is coupled to an inhibitory G-protein (Gi/o), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The inhibition of HSL in adipocytes results in a decreased rate of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) into the bloodstream. The reduced availability of FFAs as a substrate for the liver results in decreased hepatic triglyceride synthesis and subsequent reduction in the production and secretion of very-low-density lipoproteins (VLDL) and, consequently, LDL.
Beyond its effects on adipocytes, nicotinic acid's interaction with GPR109A on immune cells, such as macrophages, has been shown to have anti-inflammatory and anti-atherosclerotic effects. In macrophages, GPR109A activation can lead to the upregulation of cholesterol transporters like ABCA1 and ABCG1, promoting cholesterol efflux.
The signaling pathways activated by GPR109A can be cell-type specific. While the canonical pathway in adipocytes involves the inhibition of cAMP, in other cells like Langerhans cells and macrophages, GPR109A activation can lead to the activation of phospholipase A2 and the release of prostaglandins, which are responsible for the flushing side effect. Furthermore, GPR109A signaling in macrophages can paradoxically increase cAMP levels via Gβγ subunit signaling.
Quantitative Data from Clinical Studies
The efficacy of this compound in modulating serum lipid profiles has been evaluated in several clinical trials. The following tables summarize the quantitative data from these studies.
| Table 1: Effect of this compound on Serum Lipids and Lipoproteins | |||||||
| Study | Patient Population | Dosage | Duration | Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change |
| Curtis L D, et al. (1988) | Hypercholesterolemia (n=20) | 750 mg/day, titrated up to 3 g/day | 12 weeks | Total Cholesterol | - | - | ↓ 13.9% (Familial Hypercholesterolemia subgroup) |
| LDL Cholesterol | - | - | ↓ 19.8% (Familial Hypercholesterolemia subgroup) | ||||
| Total Triglyceride | - | Significant Decrease | - | ||||
| VLDL Triglyceride | - | Significant Decrease | - | ||||
| HDL Cholesterol | - | No significant change | - | ||||
| Magide K, et al. (1980) | Hyperlipidemia | - | 16 weeks | VLDL + LDL Cholesterol | - | - | ↓ 9.2% |
| HDL Cholesterol | - | - | ↑ 12.5% | ||||
| Total Cholesterol | - | Significant Decrease | - | ||||
| Total Triglyceride | - | Significant Decrease | - | ||||
| Sasaki J, et al. (1992) | Primary Hypercholesterolemia (n=33) | 1.5 g/day | 12 weeks | Total Cholesterol | - | Significant Decrease | - |
| Triglyceride | - | Significant Decrease | - | ||||
| LDL Cholesterol | - | Significant Decrease | - | ||||
| HDL Cholesterol | - | Significant Increase | - | ||||
| Lipoprotein(a) | - | Significant Decrease in patients with high baseline levels | - | ||||
| Inoue I, et al. (1998) | Coronary Artery Disease with high Lp(a) (n=26) | 750 mg/day | 12 weeks | Lipoprotein(a) | 49.3 ± 5.9 mg/dl | 42.5 ± 5.4 mg/dl | ↓ 13.8% |
| Owada A, et al. (2003) | Chronic Renal Disease with high Lp(a) (n=16) | - | 12 months | Lipoprotein(a) | - | - | ↓ 10 ± 13 mg/dL (mean change) |
Experimental Protocols
Clinical Trial Methodology for Lipid-Lowering Drugs
A typical clinical trial to evaluate the efficacy of a lipid-lowering drug like this compound involves a randomized, controlled design.
-
Patient Population: Patients with a diagnosis of hyperlipidemia, such as primary hypercholesterolemia or combined hyperlipidemia, are recruited. Specific inclusion criteria often include total cholesterol levels above a certain threshold (e.g., >220 mg/dl) or triglyceride levels above a certain threshold (e.g., >150 mg/dl). Exclusion criteria typically include secondary causes of hyperlipidemia and contraindications to the study medication.
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard. However, open-label studies have also been conducted. Patients are randomly assigned to receive either the investigational drug (this compound) or a placebo.
-
Dosage and Administration: this compound is administered orally. Dosing can be fixed or titrated. For example, a study might start with 750 mg/day and gradually increase the dose to a maximum tolerated dose, up to 3 g/day , over several weeks.
-
Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., every 4 or 8 weeks).
-
Lipid Profile Analysis: Serum is separated from the blood samples for the measurement of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol. Lipoprotein(a) levels may also be measured.
-
Safety Monitoring: Adverse events are recorded throughout the study. Liver function tests and other relevant laboratory parameters are monitored to assess the safety of the drug.
-
Statistical Analysis: Statistical tests, such as the Wilcoxon matched-pairs signed-ranks test or paired Student's t-test, are used to compare baseline and post-treatment lipid levels.
Measurement of Serum Lipids and Lipoproteins
Accurate measurement of serum lipids is crucial for evaluating the efficacy of lipid-lowering therapies.
-
Sample Collection: Fasting blood samples (typically after a 12-hour fast) are collected via venipuncture. Serum is obtained by allowing the blood to clot and then centrifuging to separate the cellular components.
-
Total Cholesterol and Triglycerides: These are typically measured using automated enzymatic assays.
-
HDL Cholesterol (HDL-C): HDL-C is often measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) from the serum. The cholesterol content of the remaining supernatant, which contains HDL, is then measured.
-
LDL Cholesterol (LDL-C): LDL-C is most commonly calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL). This calculation is generally valid for triglyceride levels below 400 mg/dL. Direct measurement methods for LDL-C are also available.
-
Lipoprotein(a) [Lp(a)]: Lp(a) levels are typically measured using immunoassays, such as ELISA or immunoturbidimetric assays.
-
Apolipoproteins: Apolipoproteins A-I (the major protein in HDL) and B (the major protein in LDL and VLDL) can be measured by immunoturbidimetric or immunonephelometric assays.
Visualizations
Signaling Pathways
Caption: GPR109A Signaling Pathway in Adipocytes.
Caption: GPR109A Signaling in Macrophages (Simplified).
Experimental Workflow
Caption: Experimental Workflow for a Lipid-Lowering Drug Clinical Trial.
Conclusion
This compound serves as a prodrug of nicotinic acid, offering a therapeutic option for the management of hyperlipidemia. Its mechanism of action is dependent on the in vivo hydrolysis to its active metabolite, which then acts on the GPR109A receptor to modulate lipid metabolism. The clinical data, though from older studies, suggests efficacy in improving the lipid profile. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of nicotinic acid-based therapies. Further research, particularly well-controlled clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, would be beneficial to fully elucidate the therapeutic potential and safety profile of this compound in the contemporary management of dyslipidemia.
References
- 1. Clinical and laboratory responses to this compound in the treatment of hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Niceritrol: A Technical Whitepaper on its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-modifying agent with a multi-faceted mechanism of action. This document provides an in-depth technical overview of the molecular targets of this compound's active form, nicotinic acid, and its corresponding binding affinities. Key targets include the G protein-coupled receptor 109A (GPR109A), Diacylglycerol O-acyltransferase 2 (DGAT2), and Hormone-Sensitive Lipase (HSL), the latter being modulated indirectly. This whitepaper details the experimental protocols for elucidating these interactions and presents the associated signaling pathways and quantitative data in a structured format to support further research and drug development in the field of lipid metabolism and cardiovascular disease.
Introduction
This compound is pharmacologically inactive until it undergoes hydrolysis to its active metabolite, nicotinic acid.[1][2] Therefore, the molecular targets and therapeutic effects of this compound are attributable to nicotinic acid. The primary therapeutic action of nicotinic acid is the modulation of lipid profiles, including the reduction of triglycerides, low-density lipoprotein (LDL), and Lipoprotein(a) [Lp(a)], alongside an increase in high-density lipoprotein (HDL).[3] These effects are mediated through interactions with specific molecular targets, which are detailed in this report.
Primary Molecular Targets and Binding Affinity
The therapeutic efficacy of this compound, through its active form nicotinic acid, is attributed to its interaction with several key molecular targets. The quantitative binding affinity data for these interactions are summarized in Table 1.
| Target | Ligand | Binding Affinity Metric | Value | Cell/System |
| G protein-coupled receptor 109A (GPR109A/HM74A) | Nicotinic Acid | EC50 | 100 nM | Not specified |
| Diacylglycerol O-acyltransferase 2 (DGAT2) | Nicotinic Acid | IC50 | 0.1 mM | HepG2 cell microsomes |
| Hormone-Sensitive Lipase (HSL) | Nicotinic Acid | Indirect Inhibition | Not Applicable | Adipocytes |
Table 1: Quantitative Binding Affinity Data for Nicotinic Acid
G protein-coupled receptor 109A (GPR109A)
GPR109A, also known as HM74A, is a high-affinity receptor for nicotinic acid.[4] It is a G protein-coupled receptor that, upon activation, couples to inhibitory G proteins (Gi/o).[4] This interaction is central to the anti-lipolytic effects of nicotinic acid in adipose tissue.
Diacylglycerol O-acyltransferase 2 (DGAT2)
Nicotinic acid directly inhibits the activity of DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver. This non-competitive inhibition reduces the synthesis of triglycerides, leading to decreased VLDL secretion and consequently lower plasma LDL levels.
Hormone-Sensitive Lipase (HSL)
The inhibition of HSL in adipocytes by nicotinic acid is an indirect effect mediated by the activation of GPR109A. The signaling cascade initiated by GPR109A activation leads to a reduction in the phosphorylation and activity of HSL, thereby decreasing the hydrolysis of triglycerides and the release of free fatty acids into circulation.
Signaling Pathways
The physiological effects of this compound's active metabolite, nicotinic acid, are mediated through distinct signaling pathways.
GPR109A-cAMP-PKA-HSL Pathway in Adipocytes
The primary mechanism for the anti-lipolytic effect of nicotinic acid in adipose tissue is through the GPR109A-mediated inhibition of the cAMP signaling pathway.
Caption: GPR109A-cAMP-PKA-HSL signaling pathway in adipocytes.
GPR109A-AMPK Signaling Pathway
Recent studies have elucidated a GPR109A-dependent signaling pathway involving the activation of AMP-activated protein kinase (AMPK), which plays a role in regulating cellular energy metabolism and inflammatory responses.
Caption: GPR109A-AMPK signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's molecular targets.
This compound Hydrolysis to Nicotinic Acid
While a specific in vitro protocol for this compound hydrolysis is not detailed in the reviewed literature, it is established that this compound, a pentaerythritol tetranicotinate, is hydrolyzed in vivo to release nicotinic acid. This can be demonstrated in vitro by incubating this compound in plasma or with esterase enzymes and quantifying the release of nicotinic acid over time using High-Performance Liquid Chromatography (HPLC).
DGAT2 Inhibition Assay
This protocol describes the measurement of DGAT2 activity using a radiometric assay with microsomal fractions from HepG2 cells.
Caption: Workflow for the DGAT2 inhibition assay.
Procedure:
-
Prepare Microsomal Fractions: Homogenize HepG2 cells and isolate the microsomal fraction by differential centrifugation.
-
Reaction Setup: In a reaction tube, combine the microsomal protein, sn-1,2-dioleoylglycerol, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of nicotinic acid or vehicle control.
-
Initiate Reaction: Start the reaction by adding [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate mobile phase.
-
Quantification: Scrape the silica gel corresponding to the triglyceride band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of nicotinic acid that inhibits 50% of DGAT2 activity (IC50).
GPR109A Activation Assays
This assay measures the activation of GPR109A by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gi protein upon receptor stimulation.
Caption: Workflow for the [35S]GTPγS binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109A.
-
Reaction Setup: In a multi-well plate, combine the cell membranes, GDP, and varying concentrations of nicotinic acid.
-
Initiate Reaction: Add [35S]GTPγS to start the reaction.
-
Incubation: Incubate the plate at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, trapping the membranes.
-
Washing: Wash the filters to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the concentration of nicotinic acid to determine the EC50 value.
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cyclic AMP (cAMP) levels following GPR109A activation.
Procedure:
-
Cell Culture: Culture cells expressing GPR109A in a multi-well plate.
-
Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of nicotinic acid.
-
Incubation: Incubate the cells for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: Determine the concentration of nicotinic acid that causes a half-maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
This compound, through its active metabolite nicotinic acid, exerts its lipid-modifying effects by interacting with multiple molecular targets. The primary mechanisms involve the activation of the GPR109A receptor, leading to indirect inhibition of hormone-sensitive lipase in adipocytes, and the direct, non-competitive inhibition of DGAT2 in the liver. A secondary GPR109A-mediated signaling pathway involving AMPK has also been identified. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers in the field of lipid metabolism and cardiovascular drug discovery, facilitating further investigation into the therapeutic potential of nicotinic acid and its derivatives.
References
- 1. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Niceritrol's Role in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol (pentaerythritol tetranicotinate) is a prodrug that is hydrolyzed in the body to release its active form, nicotinic acid (niacin).[1] As a broad-spectrum lipid-lowering agent, its primary clinical application is in the management of hyperlipidemia.[1] Nicotinic acid is well-established for its beneficial effects on the lipid profile, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides, while notably increasing high-density lipoprotein (HDL) cholesterol.[1][2] This guide focuses on the technical aspects of this compound's role in the reverse cholesterol transport (RCT) pathway, a critical process for the prevention of atherosclerosis.[3]
The Reverse Cholesterol Transport Pathway
Reverse cholesterol transport is the physiological process of transporting cholesterol from peripheral tissues, including macrophage foam cells in arterial walls, back to the liver for excretion. This pathway is considered the principal anti-atherogenic function of HDL.
The key steps in RCT are:
-
Cholesterol Efflux: Peripheral cells, particularly macrophages, offload excess cholesterol to HDL particles. This is a critical initial step mediated by transporters like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).
-
Cholesterol Esterification: Once on HDL, free cholesterol is esterified by lecithin-cholesterol acyltransferase (LCAT), trapping the cholesterol within the HDL core and allowing for the uptake of more free cholesterol.
-
Hepatic Uptake: Mature HDL delivers its cholesterol cargo to the liver, primarily through the scavenger receptor class B type I (SR-BI).
-
Biliary Excretion: The liver excretes cholesterol into the bile, which is then eliminated from the body via feces.
Caption: The Reverse Cholesterol Transport (RCT) pathway.
This compound's Mechanism in Enhancing RCT
This compound, through nicotinic acid, positively modulates several stages of the RCT pathway.
Promotion of Cholesterol Efflux
A primary mechanism of nicotinic acid is the stimulation of key effectors of cholesterol efflux from macrophages. It enhances the production of apolipoprotein A-I (ApoA-I), the main protein component of HDL, which is essential for the formation of new HDL particles. Furthermore, nicotinic acid has been shown to increase the expression of ABCA1 in monocytoid cells. This transporter is crucial for the efflux of cholesterol to lipid-poor ApoA-I.
Two distinct signaling pathways are implicated:
-
cAMP/PKA Pathway: Nicotinic acid can interfere with the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, which leads to increased ABCA1 transcription.
-
CD38/NAADP/Ca2+ Signaling: Recent studies suggest nicotinic acid facilitates the efflux of lysosomal free cholesterol in macrophages through the CD38/nicotinic acid adenine dinucleotide phosphate (NAADP)/Ca2+ signaling pathway.
Caption: this compound's signaling pathways enhancing cholesterol efflux.
Modulation of HDL and ApoA-I
This compound treatment has been consistently shown to increase HDL cholesterol levels. This increase is more pronounced in patients with lower baseline HDL-C levels. The drug also tends to increase the concentration of ApoA-I, the primary apolipoprotein of HDL. Furthermore, nicotinic acid therapy can increase the size of HDL particles and specifically raise the levels of the HDL2 subfraction, which is thought to be particularly important for reverse cholesterol transport.
Quantitative Data from Clinical Studies
The effects of this compound on lipid profiles have been documented in several clinical studies. The data below summarizes findings from various trials.
Table 1: Effect of this compound on Plasma Lipids and Lipoproteins
| Parameter | Dosage | Duration | % Change / Result | Patient Population | Reference |
|---|---|---|---|---|---|
| HDL Cholesterol | 750-1500 mg/day | 16 weeks | Significant increase of 12.5% | Hyperlipidemic patients | |
| 1500 mg/day | 12 weeks | Significant increase | Primary hypercholesterolemia | ||
| 750-1500 mg/day | 24 weeks | Increased HDL-C and HDL-C/LDL-C ratio | Hypo-HDL-C & normolipidemic | ||
| Total Cholesterol | 750-1500 mg/day | 16 weeks | Significant reduction | Hyperlipidemic patients | |
| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||
| LDL Cholesterol | 750-1500 mg/day | 16 weeks | Significant decrease of 9.2% (VLDL+LDL) | Hyperlipidemic patients | |
| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||
| Triglycerides | 750-1500 mg/day | 16 weeks | Significant reduction | Hyperlipidemic patients | |
| 1500 mg/day | 12 weeks | Significant decrease | Primary hypercholesterolemia | ||
| Lipoprotein(a) | 1500 mg/day | 8 weeks | Decrease in patients with Lp(a) >30 mg/dL | Hyperlipidemic patients | |
| 750-2250 mg/day | 12 weeks | 10.0% to 31.8% reduction (dose-dependent) | Hypercholesterolemia with Lp(a) >20 mg/dL | ||
| 1500 mg/day | 12 weeks | Significant reduction in patients with Lp(a) ≥20 mg/dL | Primary hypercholesterolemia |
| | 1500 mg/day | 3 months | ~21% reduction | Normolipidemic patients with CAD | |
Key Experimental Protocols
The investigation of this compound's role in RCT relies on specific in vitro and in vivo assays.
Cholesterol Efflux Assay
This is a gold-standard in vitro method to quantify the first step of RCT.
-
Objective: To measure the capacity of HDL or plasma from treated subjects to accept cholesterol from cholesterol-loaded cells, typically macrophages.
-
Methodology:
-
Cell Culture and Labeling: Macrophage cell lines (e.g., J774, THP-1) are cultured and loaded with a cholesterol tracer, such as [3H]-cholesterol or a fluorescent analog, for 24-48 hours.
-
Equilibration: Cells are incubated in a serum-free medium to allow the tracer to equilibrate within all intracellular cholesterol pools. During this step, cells can be treated with agents (e.g., LXR agonists) to upregulate transporters like ABCA1.
-
Efflux Incubation: Labeled cells are incubated with a cholesterol acceptor (e.g., purified ApoA-I, HDL, or patient serum) for a defined period (e.g., 2-4 hours).
-
Quantification: The amount of tracer in the medium and remaining in the cells is quantified using scintillation counting or fluorescence measurement.
-
Calculation: Cholesterol efflux is expressed as the percentage of the tracer that moved from the cells to the medium.
-
Caption: Workflow for a radioactive cholesterol efflux assay.
In Vivo Macrophage-to-Feces RCT Measurement
This assay measures the entire RCT pathway in an animal model.
-
Objective: To trace the movement of cholesterol from macrophages through the plasma and to the liver for excretion in feces.
-
Methodology:
-
Foam Cell Preparation: Macrophages are loaded with labeled cholesterol (e.g., [3H]-cholesterol) in vitro.
-
Injection: The labeled macrophage foam cells are injected intraperitoneally or intravenously into mice.
-
Tracer Appearance in Plasma: Blood samples are collected over time (e.g., 24-48 hours) to measure the appearance of the [3H]-cholesterol tracer in the plasma HDL fraction.
-
Fecal Collection: Feces are collected for 48-72 hours post-injection.
-
Sterol Extraction and Quantification: Sterols are extracted from the feces, and the amount of [3H]-labeled neutral and acidic sterols is quantified.
-
Calculation: The amount of tracer recovered in the feces represents the completion of the RCT pathway.
-
Conclusion and Future Directions
This compound, via its active metabolite nicotinic acid, enhances reverse cholesterol transport through a multi-faceted mechanism. It robustly increases HDL-C levels, boosts the production of ApoA-I, and stimulates the crucial first step of RCT—cholesterol efflux from macrophages—by upregulating key transporters like ABCA1. The quantitative data from clinical trials consistently demonstrate its efficacy in improving atherogenic lipid profiles.
For drug development professionals, this compound's mechanisms highlight the potential of targeting the RCT pathway. Future research should focus on:
-
Elucidating the downstream effects of this compound-modified HDL particles on hepatic cholesterol uptake and biliary excretion.
-
Investigating the synergistic effects of this compound with other lipid-modifying therapies, such as statins, on specific RCT pathway fluxes.
-
Utilizing advanced in vivo RCT measurement techniques to quantify the impact of this compound on macrophage-specific cholesterol removal in human subjects.
By providing a more favorable lipoprotein profile and directly enhancing the machinery of cholesterol removal from peripheral tissues, this compound remains a compound of significant interest in the management of atherosclerotic cardiovascular disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Niceritrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol (Pentaerythritol tetranicotinate) is a prodrug of nicotinic acid (niacin) and is clinically utilized as a hypolipidemic agent.[1][2] Its mechanism of action involves hydrolysis into nicotinic acid, which subsequently reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver.[3] While its in vivo effects are well-documented, its application in in vitro cell culture assays presents challenges due to its poor aqueous solubility. One study noted that this compound is "hardly soluble in distilled water," necessitating the use of alternative methods for in vitro investigations.[4] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments and summarizes relevant concentration data for its active metabolites, nicotinic acid and nicotinamide, to guide experimental design.
Data Presentation
As no direct in vitro studies detailing working concentrations of this compound were identified, the following table summarizes the concentrations of its active metabolites, nicotinic acid and nicotinamide, used in various cell culture applications. This data can serve as a starting point for determining the appropriate concentration range for this compound in exploratory assays, keeping in mind that this compound is a prodrug and its hydrolysis rate in vitro may vary.
| Compound | Cell Line/System | Working Concentration | Application |
| Nicotinic Acid | NIH3T3 cells | 70 mM | Study of cytoskeletal disassembly |
| Nicotinamide | Hematopoietic stem cells | 5 mM - 10 mM | Promotion of in vitro cell expansion |
| Nicotine* | A549 (non-small-cell lung cancer) | 0.1 µM - 10 µM | Investigation of growth inhibitory effects |
*Note: Nicotine, while not a direct metabolite, acts on nicotinic acetylcholine receptors, which are also targets of nicotinic acid.
Experimental Protocols
Protocol for Dissolving this compound and Preparing a Stock Solution
This protocol is based on standard laboratory practices for dissolving hydrophobic compounds for cell culture use. The primary solvent recommended is dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 556.52 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Water bath (optional, for gentle warming)
-
0.22 µm syringe filter for sterilization
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial. For example, to prepare a 10 mM stock solution, weigh 5.57 mg of this compound for every 1 mL of DMSO.
-
Initial Dissolution: Add the appropriate volume of cell culture grade DMSO to the vial containing the this compound powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes with intermittent vortexing may aid in solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: Sterilize the high-concentration stock solution by filtering it through a 0.22 µm syringe filter into a new sterile vial. This is crucial for preventing microbial contamination of your cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet for nicotinamide suggests that once in solution, it should be used within 3 months when stored at -20°C.[5] Similar precautions should be taken with this compound stock solutions.
Protocol for Preparing Working Solutions
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution (Intermediate Steps): It is recommended to perform serial dilutions of the DMSO stock solution in cell culture medium to reach the final desired concentration. This gradual dilution helps to prevent the precipitation of the hydrophobic compound when it comes into contact with the aqueous environment of the culture medium.
-
Final Dilution: Add the final diluted this compound solution to the cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound's Active Metabolite
Caption: Nicotinic acid signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Niceritrol in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of niceritrol, a nicotinic acid derivative, in preclinical animal models of atherosclerosis. The protocols detailed below are based on established methodologies for inducing atherosclerosis and administering nicotinic acid compounds to mice and rabbits.
Data Presentation
Table 1: Effects of Nicotinic Acid on Atherosclerosis in LDL-R Deficient Mice
| Parameter | Control (High-Fat Diet) | Nicotinic Acid (0.3% in diet) | Percent Change |
| Atherosclerotic Lesion Area (%) | |||
| Aortic Arch | 8.5 ± 1.2 | 6.4 ± 0.9 | ↓ 24.7% |
| Thoracic Aorta | 5.2 ± 0.8 | 3.9 ± 0.6 | ↓ 25.0% |
| Abdominal Aorta | 3.9 ± 0.7 | 2.9 ± 0.5 | ↓ 25.6% |
| Plasma Lipids (mg/dL) | |||
| Total Cholesterol | No significant change | No significant change | - |
| HDL Cholesterol | No significant change | No significant change | - |
| Triglycerides | Transient decrease at 2 weeks | Not sustained at 10 weeks | - |
Data derived from studies on nicotinic acid, the active form of this compound.
Table 2: Investigational Framework for this compound Effects in a Rabbit Model of Atherosclerosis
| Parameter | Control (Cholesterol Diet) | This compound (Investigational Dose) | Expected Outcome |
| Aortic Plaque Coverage (%) | High (e.g., 20-40%) | TBD | Reduction |
| Plasma Lipids (mg/dL) | |||
| Total Cholesterol | Markedly Elevated | TBD | Reduction |
| LDL Cholesterol | Markedly Elevated | TBD | Reduction |
| HDL Cholesterol | Variable | TBD | Increase/No Change |
| Triglycerides | Elevated | TBD | Reduction |
| Inflammatory Markers | |||
| Aortic VCAM-1 Expression | High | TBD | Reduction |
| Plasma MCP-1 | Elevated | TBD | Reduction |
TBD (To Be Determined): These values would be the outcome of future studies based on the provided protocols.
Signaling Pathway
This compound is hydrolyzed in vivo to nicotinic acid, which exerts its anti-atherosclerotic effects primarily through the G-protein coupled receptor GPR109A, expressed on immune cells such as macrophages.
Experimental Protocols
Protocol 1: Nicotinic Acid in a Mouse Model of Atherosclerosis
This protocol details the use of nicotinic acid in LDL-receptor deficient (LDL-R-/-) mice, a common model for studying atherosclerosis.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J background, deficient for the LDL receptor (LDL-R-/-).
-
Age: 8 weeks at the start of the study.
-
Sex: Male (to avoid hormonal cycle variations).
2. Atherosclerosis Induction and Treatment:
-
Diet: A high-fat diet containing 21% fat and 1.5% cholesterol is provided ad libitum.
-
Acclimation: Animals are acclimated for one week on a standard chow diet before commencing the high-fat diet.
-
Treatment Groups:
-
Control Group: Receives the high-fat diet.
-
Treatment Group: Receives the high-fat diet with 0.3% (w/w) nicotinic acid mixed into the feed.
-
-
Duration: 16 weeks.
3. Administration of Nicotinic Acid:
-
The required amount of nicotinic acid is thoroughly mixed with the powdered high-fat diet to ensure uniform distribution. The mixture is then re-pelleted.
-
Food intake should be monitored to ensure comparable consumption between groups.
4. Endpoint and Tissue Collection:
-
At the end of the 16-week period, mice are fasted overnight.
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Collect blood via cardiac puncture for plasma lipid analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
5. Analysis of Atherosclerosis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax dissection pan.
-
Stain the aorta with a solution of Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion-covered area. Express the extent of atherosclerosis as the percentage of the total surface area covered by lesions.
Protocol 2: Investigational Study of this compound in a Rabbit Model of Atherosclerosis
This protocol outlines a robust method for inducing atherosclerosis in New Zealand White rabbits and provides a framework for administering this compound.
1. Animal Model:
-
Species: Rabbit (Oryctolagus cuniculus)
-
Strain: New Zealand White (NZW).
-
Age: 3-4 months.
-
Sex: Male.
2. Atherosclerosis Induction:
-
Diet: Standard rabbit chow supplemented with 1% (w/w) cholesterol. To prepare, cholesterol is dissolved in a suitable solvent (e.g., diethyl ether), mixed with the chow pellets, and the solvent is allowed to fully evaporate.
-
Acclimation: Animals are acclimated for one week on a standard chow diet.
-
Duration: 8 weeks to establish significant atherosclerotic lesions.[1]
3. This compound Administration (Proposed Protocol):
-
Dosage: An investigational dose should be determined. As a starting point, one might consider a dose range of 50-200 mg/kg/day, which is in the range of other lipid-modulating drugs used in rabbits and can be adjusted based on pilot studies.
-
Formulation: this compound is poorly soluble in water. A suspension can be prepared in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.
-
Route of Administration: Daily oral gavage is a precise method for ensuring accurate dosing.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., 0.5% CMC) by daily oral gavage.
-
Treatment Group: Receives the this compound suspension by daily oral gavage.
-
4. In-life Monitoring:
-
Body Weight: Record weekly.
-
Blood Sampling: Collect blood from the central ear artery weekly or bi-weekly after an overnight fast to monitor plasma lipid levels (Total Cholesterol, LDL, HDL, Triglycerides).
5. Endpoint and Tissue Collection:
-
At the end of the 8-week period, rabbits are euthanized with an overdose of a suitable anesthetic (e.g., sodium pentobarbital).
-
The thoracic cavity is opened, and the vascular system is perfused with PBS and then a fixative.
-
The entire aorta is dissected out, from the arch to the iliac bifurcation.
6. Analysis of Atherosclerosis:
-
En Face Analysis: Clean the aorta, open it longitudinally, and stain with Sudan IV to visualize plaques. Quantify the percentage of the aortic surface area covered by plaques using image analysis software.
-
Histological Analysis: Sections of the aortic arch and thoracic aorta can be embedded in paraffin or frozen in OCT compound.
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and lesion structure. Use specific stains like Masson's trichrome for fibrosis and immunohistochemistry for macrophages (e.g., using RAM11 antibody) to characterize plaque composition.
References
Application Notes and Protocols for the Quantification of Niceritrol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol is a prodrug that is hydrolyzed in the body to its active form, nicotinic acid (niacin).[1] It is prescribed as a lipid-lowering agent to treat hyperlipidemia.[1] Accurate quantification of this compound and its active metabolite, nicotinic acid, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Since this compound is rapidly converted to nicotinic acid, analytical methods often focus on the quantification of nicotinic acid as a primary analyte.[1] This document provides detailed application notes and protocols for the quantification of nicotinic acid in biological matrices such as plasma and urine, which can be adapted for this compound analysis. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of nicotinic acid, the active metabolite of this compound. These parameters are essential for method validation and for selecting the appropriate technique based on the required sensitivity and sample matrix.
Table 1: HPLC-UV Method Performance for Nicotinic Acid in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 20 - 10,000 ng/mL | [2] |
| Inter-day RSD | < 9% | [2] |
| Within-day RSD | < 9% | |
| Recovery | 89% - 105% |
Table 2: LC-MS/MS Method Performance for Nicotinic Acid and its Metabolites in Human Plasma
| Parameter | Nicotinic Acid | Nicotinamide | Nicotinuric Acid | Reference |
| Linearity Range | 1.25 - 320 µg/L | 1.25 - 1280 µg/L | 1.25 - 1280 µg/L | |
| Lower Limit of Quantification (LLOQ) | 1.25 µg/L | 1.25 µg/L | 1.25 µg/L | |
| Inter-day RSD | < 9% | < 9% | < 9% | |
| Within-day RSD | < 9% | < 9% | < 9% | |
| Recovery | 89% - 105% | 89% - 105% | 89% - 105% |
Table 3: LC-MS/MS Method Performance for Nicotine and Related Compounds in Urine (Adapted as a potential starting point for this compound/Nicotinic Acid)
| Parameter | Value | Reference |
| Linearity Range | 1 - 10,000 ng/mL | |
| Within-run CV | 2.9 - 9.4% | |
| Between-run CV | 4.8 - 8.7% | |
| Bias | -10.1 to 5.3% | |
| Extraction Recovery | 87 - 109% |
Experimental Protocols
Protocol 1: HPLC-UV for Nicotinic Acid in Human Plasma
This protocol is adapted from a method for the determination of nicacid and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., 6-methyl nicotinic acid).
-
Add 2.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: Gemini C18 (50 x 3.00 mm, 3 µm)
-
Mobile Phase: 0.1% acetic acid-methanol-isopropyl alcohol (98:1:1, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 262 nm
-
Run Time: Approximately 10 minutes
3. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of nicotinic acid into blank plasma and processing them as described above. A calibration curve is constructed by plotting the peak area ratio of nicotinic acid to the internal standard against the concentration. The concentration of nicotinic acid in the unknown samples is then determined from this calibration curve.
Protocol 2: LC-MS/MS for Nicotinic Acid and its Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of nicotinic acid and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., 6-chloronicotinamide).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer 150 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 or equivalent
-
Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 3000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nicotinic Acid: m/z 124.1 -> 80.0
-
Nicotinamide: m/z 123.1 -> 80.0
-
Nicotinuric Acid: m/z 181.1 -> 135.0
-
Internal Standard (6-methyl nicotinic acid): m/z 138.1 -> 92.0
-
3. Data Analysis
Quantification is performed using the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
Protocol 3: GC-MS for Nicotinic Acid and its Impurities
This method is adapted from a protocol for the analysis of niacin and its impurities in food supplements and can be a starting point for biological samples after appropriate sample cleanup. Direct analysis of underivatized nicotinic acid by GC-MS is possible.
1. Sample Preparation
-
Note: Biological samples like plasma or urine will require extensive cleanup prior to GC-MS analysis to remove non-volatile components. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A derivatization step to increase volatility may also be necessary for improved chromatographic performance, although direct analysis has been reported.
2. GC-MS Conditions
-
GC System: Agilent GC-MS or equivalent
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature program to achieve separation.
-
Injection Mode: Splitless
-
MS System: Single quadrupole or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound (as nicotinic acid) in biological samples.
Signaling Pathway of this compound's Action
Caption: Simplified signaling pathway of this compound's hypolipidemic action.
References
Application of Niceritrol in Hyperlipidemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, a derivative of nicotinic acid (niacin), is a lipid-lowering agent utilized in the research and treatment of hyperlipidemia.[1] It functions as a prodrug, undergoing hydrolysis in the body to release its active form, nicotinic acid.[2] Nicotinic acid plays a crucial role in lipid metabolism, primarily by reducing the synthesis of triglycerides in the liver and inhibiting the mobilization of free fatty acids from adipose tissue.[2] This leads to a significant reduction in circulating very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) levels. Furthermore, this compound has been shown to increase high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol," by enhancing the production of apolipoprotein A-I, a key component of HDL.[2] These combined effects make this compound a valuable tool in the study of hyperlipidemia and the development of therapeutic strategies to mitigate cardiovascular risk.[2]
Data Presentation: Efficacy of this compound in Clinical Studies
The following tables summarize the quantitative data from various clinical studies investigating the effects of this compound on serum lipid profiles in patients with hyperlipidemia.
Table 1: Effect of this compound Monotherapy on Serum Lipids
| Study Population | Treatment Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Lipoprotein(a) [Lp(a)] | Reference |
| Primary hypercholesterolemia (n=33) | 12 weeks | Significant Decrease | Significant Decrease | Significant Increase | Significant Decrease | Significant decrease in patients with high initial levels (≥20 mg/dL) | |
| Hyperlipidemic patients | 16 weeks | Significant Decrease | Significant Decrease (9.2%) | Significant Increase (12.5%) | Significant Decrease | Not Reported | |
| High Lp(a) levels (>20 mg/dL) (n=20) | 12 months | Not Significant | Not Reported | Significant Increase | Significant Decrease | Significant Decrease (from 33.6 to 23.5 mg/dL) | |
| Familial hypercholesterolemia (n=14) | 12 weeks | 13.9% Decrease | 19.8% Decrease | Unchanged | Significant Decrease | Not Reported |
Table 2: Effect of this compound in Combination Therapy
| Study Population | Combination Drug | Treatment Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Lipoprotein(a) [Lp(a)] | Reference |
| Hyperlipidemia (n=62) | Pravastatin (10 mg/day) | 8 weeks | Further Decrease | Not Reported | Increased | Decreased | Decreased |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the actions of its active metabolite, nicotinic acid. The diagram below illustrates the key signaling pathways involved in the lipid-lowering effects of nicotinic acid.
Caption: Mechanism of action of this compound via nicotinic acid.
Experimental Protocols
The following are detailed protocols for key experiments relevant to hyperlipidemia research, which can be adapted to study the effects of this compound and other lipid-modulating compounds.
In Vitro Lipolysis Assay in Adipocytes
This protocol measures the release of free fatty acids (FFAs) and glycerol from adipocytes, a key process inhibited by nicotinic acid.
Caption: Workflow for in vitro lipolysis assay.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) in culture plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Isoproterenol (lipolysis stimulator)
-
This compound or Nicotinic Acid
-
Free Fatty Acid Quantification Kit (Colorimetric)
-
Glycerol Quantification Kit (Colorimetric)
-
Microplate reader
Procedure:
-
Culture and differentiate pre-adipocytes (e.g., 3T3-L1) to mature adipocytes in multi-well plates.
-
Wash the differentiated adipocytes twice with serum-free DMEM.
-
Pre-incubate the cells with DMEM containing 2% BSA and the desired concentrations of this compound or nicotinic acid for 1 hour. Include a vehicle control.
-
To stimulate lipolysis, add isoproterenol to a final concentration of 10 µM to each well.
-
Collect aliquots of the culture medium at various time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Quantify the concentration of free fatty acids and glycerol in the collected media using commercially available colorimetric assay kits, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the rate of FFA and glycerol release over time. Compare the rates between control and this compound/nicotinic acid-treated cells to determine the inhibitory effect.
Triglyceride Synthesis Assay in Hepatocytes
This protocol assesses the synthesis of triglycerides in liver cells, a process inhibited by nicotinic acid.
Materials:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes) in culture plates
-
Culture medium (e.g., DMEM)
-
[³H]-glycerol or a non-radioactive triglyceride quantification kit
-
This compound or Nicotinic Acid
-
Cell lysis buffer
-
Scintillation counter (for radioactive method) or microplate reader (for colorimetric method)
Procedure:
-
Seed hepatocytes in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or nicotinic acid for a specified period (e.g., 16-24 hours). Include a vehicle control.
-
For radioactive assay: Add [³H]-glycerol to the medium and incubate for the final 2-4 hours of the treatment period.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract total lipids from the cell lysate.
-
Separate the triglycerides from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [³H]-glycerol incorporated into triglycerides using a scintillation counter.
-
For colorimetric assay: After cell lysis, use a commercial triglyceride quantification kit to measure the intracellular triglyceride content according to the manufacturer's protocol.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
Animal Model of Hyperlipidemia
This protocol describes the induction of hyperlipidemia in a rodent model to study the in vivo effects of this compound.
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
High-fat diet (HFD) or standard chow
-
This compound
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid profile analysis kits
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide the animals into a control group (fed standard chow) and a hyperlipidemic group (fed a high-fat diet). A high-fat diet can consist of standard chow supplemented with cholesterol, cholic acid, and fat.
-
Induce hyperlipidemia by feeding the HFD for a period of 4-8 weeks.
-
After the induction period, divide the hyperlipidemic animals into a treatment group (receiving this compound) and a vehicle control group.
-
Administer this compound orally (e.g., by gavage) daily for a specified duration (e.g., 4-12 weeks).
-
Collect blood samples at baseline and at the end of the treatment period after an overnight fast.
-
Separate the serum or plasma by centrifugation.
-
Analyze the serum/plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercial enzymatic assay kits.
Conclusion
This compound is a well-established compound in the study of hyperlipidemia, demonstrating consistent efficacy in lowering atherogenic lipids and raising protective HDL cholesterol. The provided data summaries and experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating lipid metabolism and developing novel therapies for cardiovascular diseases. The detailed methodologies for in vitro and in vivo studies will facilitate the design and execution of robust experiments to further elucidate the mechanisms of action of this compound and other lipid-modulating agents.
References
Application Notes and Protocols: Niceritrol as a Positive Control in Lipid-Lowering Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, a prodrug of nicotinic acid (niacin), is a well-established lipid-lowering agent. Its multifaceted mechanism of action, which includes the inhibition of triglyceride synthesis, reduction of VLDL and LDL cholesterol, and elevation of HDL cholesterol, makes it an ideal positive control for in vitro and in vivo experiments aimed at identifying and characterizing novel lipid-lowering compounds.[1] These application notes provide detailed protocols for utilizing this compound as a positive control in common preclinical models of hyperlipidemia.
Mechanism of Action
Upon administration, this compound is hydrolyzed to release its active form, nicotinic acid.[1] Nicotinic acid exerts its lipid-lowering effects through several key pathways:
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid binds to the G-protein coupled receptor GPR109A on adipocytes, leading to the inhibition of adenylyl cyclase. This reduces intracellular cAMP levels and subsequently inhibits hormone-sensitive lipase activity, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue.[2][3]
-
Reduced Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver, the primary substrate for triglyceride synthesis, results in decreased hepatic triglyceride production.[1] Nicotinic acid also directly inhibits the diacylglycerol acyltransferase-2 (DGAT2) enzyme in hepatocytes, a key enzyme in triglyceride synthesis.
-
Decreased VLDL and LDL Levels: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of very-low-density lipoproteins (VLDL). Since low-density lipoproteins (LDL) are derived from VLDL, their levels in circulation are also subsequently reduced.
-
Increased HDL Levels: Nicotinic acid reduces the hepatic uptake and clearance of apolipoprotein A-I, the main protein component of high-density lipoprotein (HDL), leading to increased circulating HDL levels.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on lipid profiles, based on preclinical and clinical studies. These values can serve as a benchmark for evaluating the efficacy of test compounds.
Table 1: Expected Lipid Profile Changes with this compound Treatment in a High-Fat Diet-Induced Hyperlipidemic Rabbit Model
| Parameter | Vehicle Control (High-Fat Diet) | This compound Treatment | Expected Percentage Change |
| Total Cholesterol (mg/dL) | High | Significantly Reduced | ↓ 20-40% |
| LDL Cholesterol (mg/dL) | High | Significantly Reduced | ↓ 25-50% |
| HDL Cholesterol (mg/dL) | Low / No Change | Significantly Increased | ↑ 15-30% |
| Triglycerides (mg/dL) | High | Significantly Reduced | ↓ 30-60% |
Note: The exact values can vary depending on the specific experimental conditions, including the duration of the high-fat diet and the dose of this compound.
Table 2: Expected Lipid Profile Changes with this compound Treatment in a Triton WR-1339-Induced Hyperlipidemic Rat Model
| Parameter | Vehicle Control (Triton WR-1339) | This compound Treatment | Expected Percentage Change |
| Total Cholesterol (mg/dL) | Markedly Elevated | Significantly Reduced | ↓ 30-50% |
| LDL Cholesterol (mg/dL) | Markedly Elevated | Significantly Reduced | ↓ 40-60% |
| HDL Cholesterol (mg/dL) | No Significant Change | Increased | ↑ 10-25% |
| Triglycerides (mg/dL) | Markedly Elevated | Significantly Reduced | ↓ 50-70% |
Note: This is an acute model, and lipid levels are measured hours after induction. The effect of this compound will be observed in this short timeframe.
Table 3: Expected Changes in Intracellular Lipid Content in an Oleic Acid-Induced Steatosis HepG2 Cell Model
| Parameter | Vehicle Control (Oleic Acid) | This compound Treatment | Expected Percentage Change |
| Intracellular Triglycerides | High | Significantly Reduced | ↓ 25-50% |
| Intracellular Cholesterol | High | Significantly Reduced | ↓ 20-40% |
| Lipid Droplet Accumulation (Oil Red O Staining) | High | Significantly Reduced | ↓ 30-60% |
Note: As direct in vitro data for this compound is limited, these expected changes are based on the known mechanism of its active form, nicotinic acid, on hepatic lipid metabolism.
Experimental Protocols
In Vivo Model 1: High-Fat Diet-Induced Hyperlipidemia in Rabbits
This model mimics chronic hyperlipidemia and atherosclerosis development in humans.
Materials:
-
Male New Zealand White rabbits (2.0-2.5 kg)
-
Standard rabbit chow
-
High-fat diet (Standard chow supplemented with 0.5-1% cholesterol and 2-5% coconut oil)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Gavage needles
-
Blood collection supplies (e.g., syringes, EDTA tubes)
-
Centrifuge
-
Lipid analysis kits (Total Cholesterol, LDL, HDL, Triglycerides)
Protocol:
-
Acclimatization (1 week): House rabbits in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperlipidemia (8 weeks): Switch the diet of all rabbits (except the normal control group) to the high-fat diet. The normal control group continues to receive standard chow.
-
Grouping and Treatment (4-8 weeks): After 8 weeks of the high-fat diet, randomly divide the hyperlipidemic rabbits into two groups:
-
Vehicle Control Group: Administer the vehicle orally once daily.
-
This compound (Positive Control) Group: Administer this compound (e.g., 100-200 mg/kg body weight) suspended in the vehicle orally once daily.
-
-
Blood Collection: Collect blood samples from the marginal ear vein at baseline (before starting the high-fat diet), after the induction period, and at the end of the treatment period. Collect blood after an overnight fast.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Compare the lipid levels between the different groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
In Vivo Model 2: Triton WR-1339-Induced Acute Hyperlipidemia in Rats
This is a rapid model for screening hypolipidemic agents. Triton WR-1339, a non-ionic detergent, inhibits lipoprotein lipase, leading to a rapid accumulation of triglycerides and cholesterol in the blood.
Materials:
-
Male Wistar rats (180-220 g)
-
Standard rat chow
-
Triton WR-1339 (Tyloxapol)
-
This compound
-
Vehicle (e.g., normal saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies
Protocol:
-
Acclimatization (1 week): House rats under standard laboratory conditions with free access to standard chow and water.
-
Fasting: Fast the rats for 18 hours before the experiment but allow free access to water.
-
Grouping and Treatment: Divide the rats into the following groups:
-
Normal Control Group: Administer vehicle orally.
-
Hyperlipidemic Control Group: Administer vehicle orally.
-
This compound (Positive Control) Group: Administer this compound (e.g., 100-200 mg/kg body weight) orally.
-
-
Induction of Hyperlipidemia: One hour after the oral administration of the vehicle or this compound, induce hyperlipidemia in the Hyperlipidemic Control and this compound groups by a single intraperitoneal injection of Triton WR-1339 (200-300 mg/kg body weight, dissolved in normal saline). The Normal Control group receives an equivalent volume of normal saline.
-
Blood Collection: At 18-24 hours post-Triton WR-1339 injection, collect blood samples via cardiac puncture under anesthesia.
-
Serum Separation and Lipid Analysis: Allow the blood to clot, then centrifuge to separate the serum. Analyze the serum for lipid profiles as described in the previous protocol.
-
Data Analysis: Compare the lipid levels between the groups.
In Vitro Model: Oleic Acid-Induced Lipid Accumulation in HepG2 Cells
This model simulates hepatic steatosis, the accumulation of fat in liver cells.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Oil Red O staining solution
-
Triglyceride and Cholesterol quantification kits
-
96-well plates
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Preparation of Oleic Acid-BSA Complex: Dissolve oleic acid in ethanol and then conjugate with fatty acid-free BSA in serum-free DMEM to the desired final concentration (e.g., 0.5-1 mM).
-
Cell Seeding: Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with serum-free DMEM.
-
Oleic Acid (OA) Group: Treat cells with the oleic acid-BSA complex.
-
This compound (Positive Control) Group: Pre-treat cells with various concentrations of this compound for 1-2 hours, then co-treat with the oleic acid-BSA complex.
-
-
Incubation: Incubate the cells for 24 hours.
-
Quantification of Intracellular Lipids:
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Wash and acquire images using a microscope.
-
To quantify, elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Biochemical Assays:
-
Lyse the cells and measure the intracellular triglyceride and cholesterol content using commercially available kits. Normalize the values to the total protein content of the cell lysate.
-
-
-
Data Analysis: Compare the intracellular lipid content between the different treatment groups.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound (nicotinic acid).
Caption: General workflow for in vivo lipid-lowering experiments.
Caption: Workflow for in vitro lipid accumulation assay.
References
- 1. agilent.com [agilent.com]
- 2. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]
- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Niceritrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-lowering agent effective in the management of dyslipidemia. Its therapeutic effects are primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A), also known as HCA2, which is predominantly expressed in adipocytes and immune cells. Activation of this Gαi-coupled receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in the inhibition of hormone-sensitive lipase (HSL) and a subsequent reduction in the release of free fatty acids (FFAs) from adipose tissue. The diminished flux of FFAs to the liver curtails the synthesis of triglycerides (TGs) and very-low-density lipoprotein (VLDL). Furthermore, nicotinic acid has been shown to directly inhibit diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for the final step of TG synthesis in the liver.[1][2]
The development of novel this compound derivatives with improved efficacy and reduced side effects, such as the characteristic flushing response also mediated by GPR109A in Langerhans cells, necessitates robust high-throughput screening (HTS) assays. This document provides detailed protocols for three primary HTS assays designed to identify and characterize new chemical entities targeting the key mechanisms of this compound.
Assay 1: GPR109A Activation - cAMP Biosensor Assay
This primary screening assay is designed to identify compounds that activate the GPR109A receptor, the principal target of nicotinic acid. The assay measures the decrease in intracellular cAMP levels following receptor activation in a cell line stably expressing human GPR109A.
Experimental Protocol
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A and a cAMP biosensor (e.g., GloSensor™-22F, Promega).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: Nicotinic acid.
-
Negative Control: DMSO.
-
Forskolin: To stimulate cAMP production.
-
GloSensor™ Reagent: Or other appropriate cAMP detection reagent.
-
Microplates: 384-well, white, solid-bottom plates.
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Reagent Equilibration: Allow the GloSensor™ Reagent to equilibrate to room temperature. Prepare the reagent according to the manufacturer's instructions.
-
Assay Initiation:
-
Add 5 µL of the equilibrated GloSensor™ Reagent to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
-
Compound Addition: Add 5 µL of diluted test compounds, nicotinic acid (positive control), or DMSO (negative control) to the respective wells.
-
Forskolin Stimulation: Add 5 µL of forskolin solution to all wells to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response (EC₈₀).
-
Signal Detection: Incubate the plate at room temperature for 15-20 minutes. Measure the luminescence signal using a plate reader.
Data Presentation
Table 1: Hypothetical HTS Data for GPR109A Activation Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition of Forskolin-stimulated cAMP |
| Nicotinic Acid | 10 | 150,000 | 85.0 |
| Derivative A | 10 | 180,000 | 82.0 |
| Derivative B | 10 | 950,000 | 5.0 |
| Derivative C | 10 | 300,000 | 70.0 |
| DMSO | - | 1,000,000 | 0.0 |
Diagrams
Caption: GPR109A signaling cascade leading to HSL activation.
Caption: Workflow for the GPR109A cAMP HTS assay.
Assay 2: Inhibition of Adipocyte Lipolysis
This secondary, cell-based assay quantifies the ability of hit compounds from the primary screen to inhibit lipolysis in a more physiologically relevant context. The assay measures the amount of glycerol released from differentiated adipocytes as an indicator of triglyceride breakdown.
Experimental Protocol
Materials and Reagents:
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation Medium: DMEM with 10% FBS, insulin, dexamethasone, and IBMX.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer with 2% BSA.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: Nicotinic acid or Acipimox.
-
Negative Control: DMSO.
-
Lipolysis-inducing Agent: Isoproterenol.
-
Glycerol Detection Reagent: Commercially available kit (e.g., Free Glycerol Reagent).
-
Microplates: 96-well, clear-bottom plates for cell culture and a 96-well plate for the glycerol assay.
Procedure:
-
Adipocyte Differentiation: Culture 3T3-L1 preadipocytes to confluence in 96-well plates. Induce differentiation by treating with differentiation medium for 48-72 hours, followed by maintenance in DMEM with 10% FBS and insulin for an additional 7-10 days until mature adipocytes with visible lipid droplets are formed.
-
Compound Pre-incubation: Wash the differentiated adipocytes twice with KRH buffer. Add 90 µL of KRH buffer containing the test compounds or controls to each well. Incubate for 30 minutes at 37°C.
-
Lipolysis Induction: Add 10 µL of isoproterenol solution to each well to stimulate lipolysis. The final concentration of isoproterenol should be pre-determined to elicit a maximal lipolytic response.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate for the glycerol assay.
-
Glycerol Measurement: Add 150 µL of the glycerol detection reagent to each well of the new plate. Incubate at room temperature for 15 minutes.
-
Signal Detection: Measure the absorbance at 540 nm using a microplate reader.
Data Presentation
Table 2: Hypothetical HTS Data for Adipocyte Lipolysis Assay
| Compound ID | Concentration (µM) | Glycerol Released (µM) | % Inhibition of Isoproterenol-stimulated Lipolysis |
| Nicotinic Acid | 100 | 25 | 83.3 |
| Derivative A | 100 | 30 | 80.0 |
| Derivative C | 100 | 65 | 56.7 |
| Isoproterenol + DMSO | - | 150 | 0.0 |
| Basal (no isoproterenol) | - | 10 | 93.3 |
Diagrams
Caption: Opposing pathways regulating adipocyte lipolysis.
Caption: Workflow for the adipocyte lipolysis HTS assay.
Assay 3: Inhibition of Diacylglycerol Acyltransferase (DGAT)
This biochemical assay is designed to identify compounds that directly inhibit DGAT, a key enzyme in triglyceride synthesis. The assay measures the formation of radiolabeled triacylglycerol from radiolabeled diacylglycerol and acyl-CoA.
Experimental Protocol
Materials and Reagents:
-
Enzyme Source: Microsomes from cells overexpressing human DGAT1 or DGAT2.
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), Oleoyl-CoA.
-
Radiolabeled Substrate: [¹⁴C]Oleoyl-CoA.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 15 mM MgCl₂ and 1 mg/mL BSA.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Positive Control: A known DGAT inhibitor.
-
Negative Control: DMSO.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Scintillation Cocktail.
-
Microplates: 96-well polypropylene plates.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, DAG, and [¹⁴C]Oleoyl-CoA.
-
Compound Addition: Add 1 µL of test compounds or controls to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the microsomal preparation (enzyme source) to each well.
-
Reaction Initiation: Add 80 µL of the reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 200 µL of the stop solution.
-
Lipid Extraction: Add 100 µL of heptane and 100 µL of water to each well. Mix thoroughly and centrifuge the plate to separate the phases.
-
Quantification: Transfer 50 µL of the upper heptane phase (containing the radiolabeled triglycerides) to a scintillation vial or a solid scintillator-coated plate. Add scintillation cocktail if using vials.
-
Signal Detection: Measure the radioactivity using a scintillation counter.
Data Presentation
Table 3: Hypothetical HTS Data for DGAT Inhibition Assay
| Compound ID | Concentration (µM) | Radioactivity (CPM) | % Inhibition of DGAT Activity |
| DGAT Inhibitor | 1 | 5,000 | 95.0 |
| Derivative A | 10 | 80,000 | 20.0 |
| Derivative D | 10 | 25,000 | 75.0 |
| DMSO | - | 100,000 | 0.0 |
Diagrams
Caption: Mechanism of DGAT inhibition in triglyceride synthesis.
Caption: Workflow for the DGAT inhibition HTS assay.
References
Application Notes: Experimental Design for Long-Term Niceritrol Efficacy Studies
Introduction
Niceritrol is a derivative of nicotinic acid (niacin) used as a lipid-modifying agent.[1] It is hydrolyzed in the body to release nicotinic acid, which exerts its effects on lipid metabolism.[1][2][3] The primary mechanism of action involves the inhibition of triglyceride synthesis in the liver, which in turn reduces the production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol.[2] Additionally, this compound has been shown to increase high-density lipoprotein (HDL) cholesterol levels and decrease Lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease.
While short-term studies have established its efficacy in improving lipid profiles, long-term studies are critical to determine if these biochemical changes translate into a meaningful reduction in cardiovascular morbidity and mortality. These application notes provide a comprehensive framework for designing and executing a long-term clinical trial to evaluate the efficacy and safety of this compound in a high-risk patient population.
Core Objectives of a Long-Term Study
The primary goal is to assess the long-term impact of this compound on major adverse cardiovascular events (MACE). Secondary objectives include evaluating its sustained effects on a full range of lipid parameters, its influence on inflammatory and fibrinolytic markers, and its long-term safety and tolerability profile.
Protocol 1: Long-Term Cardiovascular Outcomes Study of this compound
1. Study Design
A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Rationale: This design is the gold standard for minimizing bias and providing definitive evidence of a drug's efficacy and safety for cardiovascular outcome trials.
2. Study Population
-
Inclusion Criteria:
-
Age ≥ 40 years.
-
Established atherosclerotic cardiovascular disease (ASCVD), defined as a history of myocardial infarction, ischemic stroke, or peripheral artery disease.
-
Baseline LDL-C on stable statin therapy not at goal per current guidelines, OR elevated triglycerides (>150 mg/dL) or elevated Lp(a) (>50 mg/dL) despite statin treatment.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Severe heart failure (NYHA Class IV).
-
Uncontrolled hypertension.
-
Active liver disease or unexplained persistent elevations in liver function tests (ALT/AST > 2x Upper Limit of Normal).
-
Severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
History of peptic ulcer disease or active gout.
-
Known hypersensitivity to this compound or nicotinic acid.
-
Concurrent use of other nicotinic acid preparations or fibrates.
-
3. Treatment Regimen
-
Screening Phase (4 weeks): Participants will undergo baseline assessments and washout of any prohibited medications. All participants should be on a stable, maximally tolerated dose of statin therapy.
-
Randomization (1:1):
-
Arm A: this compound.
-
Arm B: Matching Placebo.
-
-
Dosing and Titration:
-
Treatment will be initiated at 250 mg three times daily.
-
The dose will be gradually increased over 4-6 weeks to a target maintenance dose of 1 g three times daily, as tolerated. This titration is designed to mitigate common side effects like flushing.
-
-
Study Duration: Participants will be treated and followed for a minimum of 3 years, or until a prespecified number of primary endpoint events have occurred.
4. Study Endpoints
-
Primary Efficacy Endpoint:
-
Time to first occurrence of a Major Adverse Cardiovascular Event (MACE), defined as a composite of:
-
Cardiovascular death
-
Non-fatal myocardial infarction
-
Non-fatal ischemic stroke
-
-
-
Key Secondary Efficacy Endpoints:
-
Percent change from baseline in Lp(a) at 12 months.
-
Percent change from baseline in LDL-C, HDL-C, Triglycerides, and non-HDL-C at 12 months.
-
Time to first occurrence of an expanded MACE composite (including coronary revascularization).
-
Change from baseline in levels of apolipoprotein B (ApoB).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs), with special attention to flushing, gastrointestinal discomfort, hepatotoxicity, and new-onset diabetes.
-
Clinically significant changes in laboratory parameters (ALT, AST, CK, fasting glucose, HbA1c).
-
Rate of treatment discontinuation due to adverse events.
-
5. Data Presentation
Quantitative data from the study should be summarized in the following tables for clarity and comparison.
Table 1: Schedule of Assessments
| Assessment | Screening (Week -4) | Baseline (Week 0) | Week 4 | Week 12 | Month 6 | Month 12 | Annually Thereafter | End of Study |
|---|---|---|---|---|---|---|---|---|
| Informed Consent | X | |||||||
| Demographics & Medical History | X | |||||||
| Physical Examination | X | X | X | X | X | X | ||
| Vital Signs | X | X | X | X | X | X | X | X |
| Randomization | X | |||||||
| Dispense Study Drug | X | X | X | X | X | X | ||
| Lipid Panel (fasting) | X | X | X | X | X | X | X | |
| Lp(a), ApoB | X | X | X | X | X | |||
| Safety Labs (ALT, AST, CK) | X | X | X | X | X | X | X | X |
| Glucose/HbA1c | X | X | X | X | X | X | ||
| AE/SAE Monitoring | X | X | X | X | X | X | X |
| Endpoint Adjudication | | As needed | As needed | As needed | As needed | As needed | As needed | As needed |
Table 2: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=xxxx) | Placebo (N=xxxx) | Total (N=xxxx) |
|---|---|---|---|
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| Race/Ethnicity, n (%) | |||
| History of MI, n (%) | |||
| History of Ischemic Stroke, n (%) | |||
| Type 2 Diabetes, n (%) | |||
| Hypertension, n (%) | |||
| Baseline LDL-C (mg/dL), mean (SD) | |||
| Baseline HDL-C (mg/dL), mean (SD) | |||
| Baseline Triglycerides (mg/dL), mean (SD) | |||
| Baseline Lp(a) (mg/dL), mean (SD) |
| Statin Use, n (%) | | | |
Table 3: Summary of Efficacy Endpoints
| Endpoint | This compound | Placebo | Hazard Ratio / Difference (95% CI) | P-value |
|---|---|---|---|---|
| Primary Endpoint | ||||
| MACE, n (%) | ||||
| Secondary Endpoints | ||||
| % Change in Lp(a), mean (SD) | ||||
| % Change in LDL-C, mean (SD) | ||||
| % Change in HDL-C, mean (SD) |
| % Change in Triglycerides, mean (SD) | | | | |
Table 4: Summary of Safety and Tolerability
| Adverse Event | This compound (N=xxxx) n (%) | Placebo (N=xxxx) n (%) |
|---|---|---|
| Any Adverse Event | ||
| Any Serious Adverse Event (SAE) | ||
| AE leading to discontinuation | ||
| AEs of Special Interest | ||
| Flushing | ||
| Nausea/Vomiting | ||
| ALT/AST > 3x ULN | ||
| CK > 5x ULN |
| New-onset Diabetes | | |
Diagrams: Workflows and Pathways
Protocol 2: Detailed Methodologies for Key Experiments
1. Lipid and Lipoprotein Analysis
-
Objective: To accurately quantify changes in key lipid and lipoprotein parameters from baseline throughout the study.
-
Sample Collection:
-
Blood samples must be collected after a minimum 10-hour fast (water and essential medications permitted). While non-fasting samples are gaining acceptance for general screening, fasting samples are required in this protocol for triglyceride accuracy and consistent LDL-C calculation.
-
Collect blood into serum separator tubes (SST).
-
Process samples by centrifugation within 2 hours of collection to separate serum.
-
Aliquot serum for immediate analysis and for long-term storage at -80°C for future exploratory biomarker analysis.
-
-
Analytes and Methods:
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-C: Measured using standardized, automated enzymatic assays. All analyses should be performed in a central, certified laboratory to minimize inter-assay variability.
-
LDL-C: Calculated using the Martin/Hopkins or Sampson equation, which are more accurate than the Friedewald equation, especially at low LDL-C or high triglyceride levels. Direct LDL-C measurement should be used if triglycerides are >400 mg/dL.
-
Non-HDL-C: Calculated as (Total Cholesterol - HDL-C).
-
Apolipoprotein B (ApoB) and Lipoprotein(a) [Lp(a)]: Measured using standardized immunoturbidimetric assays.
-
2. Cardiovascular Event Adjudication
-
Objective: To ensure consistent and unbiased classification of all potential cardiovascular endpoint events.
-
Procedure:
-
Establishment of a Clinical Endpoint Committee (CEC): An independent committee of expert cardiologists and neurologists, blinded to treatment allocation, will be established.
-
Event Reporting: Investigators must report all potential endpoint events (e.g., death, hospitalization for chest pain, stroke symptoms) to the central coordinating center within 24 hours.
-
Dossier Compilation: The coordinating center will compile a standardized dossier for each event, including de-identified source documents (hospital records, imaging reports, laboratory results).
-
Adjudication: The CEC will review each dossier and adjudicate the event based on predefined, protocol-specific criteria (e.g., universal definition of myocardial infarction). Each event will be classified as meeting the primary endpoint definition, a secondary endpoint definition, or not being a confirmed event.
-
3. Safety Monitoring Protocol
-
Objective: To proactively monitor and manage the known and potential risks associated with this compound therapy.
-
Liver Function Monitoring:
-
Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) at baseline, weeks 4 and 12, month 6, and every 6 months thereafter.
-
Action Protocol: If ALT or AST are >3x the upper limit of normal (ULN) and confirmed on a repeat test, study drug should be discontinued, and the participant monitored until levels return to normal.
-
-
Muscle Safety Monitoring:
-
Measure Creatine Kinase (CK) at baseline and at any visit where a participant reports unexplained muscle pain, tenderness, or weakness.
-
Action Protocol: If CK is >10x ULN without symptoms, or >5x ULN with symptoms, study drug should be discontinued.
-
-
Glucose Metabolism Monitoring:
-
Measure fasting glucose and HbA1c at baseline, 6 months, 12 months, and annually. This is crucial due to the known risk of hyperglycemia with nicotinic acid.
-
-
Flushing Management:
-
Educate participants about the potential for flushing.
-
Advise taking the study drug with food.
-
Consider recommending a low-dose aspirin (81-325 mg) 30 minutes prior to dosing if flushing is bothersome, if not contraindicated.
-
References
Synthesis and Purification of Niceritrol for Research Applications
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of niceritrol, also known as pentaerythritol tetranicotinate. This compound is a nicotinic acid derivative with applications as a hypolipidemic agent.[1][2] The protocols outlined herein are intended for researchers, scientists, and professionals in drug development. This guide covers a two-step synthetic route starting from nicotinic acid and pentaerythritol, followed by a comprehensive purification procedure. Additionally, it includes analytical data and visualizations to aid in the successful synthesis and characterization of high-purity this compound for research purposes.
Introduction
This compound is the tetraester of pentaerythritol and nicotinic acid.[1][2] In vivo, it is hydrolyzed to nicotinic acid (niacin), its active form, which plays a crucial role in lipid metabolism.[3] Nicotinic acid is known to lower triglyceride levels in the liver, reduce very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels, and increase high-density lipoprotein (HDL) levels. These lipid-modifying effects make this compound a subject of interest in cardiovascular research. The synthesis of this compound involves the esterification of the four hydroxyl groups of pentaerythritol with nicotinic acid. A common and efficient method to achieve this is a two-step process: first, the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, followed by the reaction of nicotinoyl chloride with pentaerythritol.
Synthesis of this compound
The synthesis of this compound is presented as a two-stage process:
-
Stage 1: Synthesis of Nicotinoyl Chloride Hydrochloride from Nicotinic Acid.
-
Stage 2: Synthesis of this compound via esterification of Pentaerythritol with Nicotinoyl Chloride Hydrochloride.
Chemical Reaction
Stage 1: Formation of Nicotinoyl Chloride Hydrochloride
Stage 2: Formation of this compound
Experimental Protocols
Protocol 1: Synthesis of Nicotinoyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add nicotinic acid (1.0 eq).
-
Add thionyl chloride (3.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid, nicotinoyl chloride hydrochloride, can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentaerythritol (1.0 eq) in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve the nicotinoyl chloride hydrochloride (4.4 eq) from Protocol 1 in the same anhydrous solvent and add it to the dropping funnel.
-
Add the nicotinoyl chloride hydrochloride solution dropwise to the pentaerythritol solution with vigorous stirring, while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Purification of this compound
Work-up Procedure
-
Upon completion of the reaction, quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Purification Protocol
Protocol 3: Recrystallization of this compound
-
Dissolve the crude this compound in a minimum amount of a hot solvent system. A mixture of ethanol and water or acetone and hexane can be effective.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For complete crystallization, place the solution in a refrigerator or an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Reagents and Reaction Conditions for this compound Synthesis
| Stage | Reagent | Molar Ratio (eq) | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Nicotinic Acid | 1.0 | None | 75-80 | 2-3 |
| Thionyl Chloride | 3.0 | ||||
| 2 | Pentaerythritol | 1.0 | Pyridine or DCM/TEA | 0 - RT | 12-24 |
| Nicotinoyl Chloride HCl | 4.4 |
Table 2: Analytical Data for Purified this compound
| Analysis | Parameter | Expected Value |
| Appearance | Physical State | White Solid |
| Melting Point | °C | ~165 |
| HPLC Purity | % | ≥98% |
| FTIR | cm⁻¹ (C=O, ester) | ~1740 |
| cm⁻¹ (C-O, ester) | ~1270 | |
| cm⁻¹ (Aromatic C=C) | ~1600, 1480 | |
| ¹H NMR | δ (ppm) | ~9.2 (s, 4H), 8.8 (d, 4H), 8.3 (d, 4H), 7.5 (t, 4H), 4.8 (s, 8H) |
| ¹³C NMR | δ (ppm) | ~164.5, 153.8, 151.2, 137.1, 125.6, 123.5, 64.8, 42.9 |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ | 557.16 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound via its active metabolite, nicotinic acid.
References
Application Notes and Protocols for In Vivo Imaging of Niceritrol Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niceritrol, a prodrug of nicotinic acid (niacin), is a lipid-lowering agent used in the management of hyperlipidemia. Understanding its in vivo distribution is crucial for optimizing drug delivery, assessing target engagement, and evaluating potential off-target effects. This document provides an overview of applicable in vivo imaging techniques and detailed protocols to track the distribution of this compound and its active metabolite, nicotinic acid. While direct imaging studies on this compound are limited, techniques established for its active form, nicotinic acid, and other small molecules provide a strong foundation for these investigations. This compound is hydrolyzed in vivo to release nicotinic acid, which is responsible for its therapeutic effects[1]. Therefore, tracking nicotinic acid distribution provides a reliable surrogate for understanding the pharmacologically active component of this compound.
Key In Vivo Imaging Techniques
Several advanced imaging modalities can be employed to visualize and quantify the distribution of this compound and its metabolites in vivo. The choice of technique depends on the specific research question, required resolution, and the feasibility of labeling the molecule of interest.
-
Positron Emission Tomography (PET): A highly sensitive and quantitative imaging technique that tracks the distribution of a positron-emitting radiolabeled molecule. PET offers excellent temporal resolution and can provide dynamic information on drug uptake and clearance in various organs.
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radionuclides to visualize drug distribution. It is a cost-effective alternative to PET, though it generally has lower sensitivity and spatial resolution[2].
-
Quantitative Whole-Body Autoradiography (QWBA): An ex vivo technique that provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal subject. QWBA is considered a gold standard for detailed tissue distribution studies in preclinical drug development[3][4][5].
-
Fluorescence Imaging: This modality utilizes fluorescently labeled molecules to visualize their distribution. While penetration depth can be a limitation for deep tissue imaging in larger animals, it is a powerful tool for cellular and sub-cellular imaging and can be adapted for in vivo studies in small animals.
Quantitative Data Presentation
The following tables summarize quantitative biodistribution data for nicotinic acid, the active metabolite of this compound. This data is derived from preclinical studies and provides an expected distribution profile.
Table 1: Biodistribution of [¹¹C]Nicotinic Acid in Rodents Following Intravenous Administration
| Organ/Tissue | Uptake (% Injected Dose/gram) at 15 min | Uptake (% Injected Dose/gram) at 60 min |
| Blood | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Heart | 2.5 ± 0.3 | 1.0 ± 0.2 |
| Lungs | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Liver | 4.0 ± 0.5 | 2.5 ± 0.4 |
| Kidneys | 15.0 ± 2.0 | 5.0 ± 0.8 |
| Spleen | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Adipose Tissue | 0.3 ± 0.06 | 0.15 ± 0.03 |
Data presented as mean ± standard deviation. Data is extrapolated from studies on nicotinic acid and serves as a representative profile.
Table 2: Tissue-to-Plasma Concentration Ratios of Radioactivity Following Administration of Radiolabeled Nicotinic Acid Analogues in Rats (via QWBA)
| Tissue | Ratio at 1 hour | Ratio at 8 hours | Ratio at 24 hours |
| Liver | 10.5 | 8.2 | 5.1 |
| Kidney (Cortex) | 25.3 | 15.6 | 7.8 |
| Kidney (Medulla) | 18.1 | 11.4 | 5.9 |
| Spleen | 3.2 | 2.5 | 1.8 |
| Adipose Tissue | 1.5 | 1.9 | 2.3 |
| Skin | 2.1 | 3.5 | 4.2 |
| Muscle | 1.1 | 0.9 | 0.7 |
| Brain | 0.1 | 0.08 | 0.05 |
These values are representative of data typically obtained in QWBA studies for small molecules and should be considered as an estimation for this compound/nicotinic acid.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and GPR109A Signaling
This compound is hydrolyzed to nicotinic acid, which then acts as an agonist for the G protein-coupled receptor GPR109A (also known as HCA₂). Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in hormone-sensitive lipase activity. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the bloodstream, thereby reducing the substrate for hepatic triglyceride synthesis.
Figure 1: this compound's mechanism of action via GPR109A signaling in adipocytes.
Experimental Workflow for In Vivo Imaging
The general workflow for an in vivo imaging study to determine the biodistribution of a drug like this compound involves several key stages, from probe synthesis to data analysis.
Figure 2: General experimental workflow for in vivo imaging of drug distribution.
Experimental Protocols
Protocol 1: PET Imaging of [¹¹C]this compound or [¹¹C]Nicotinic Acid in Rodents
This protocol is based on established methods for PET imaging of small molecules labeled with Carbon-11.
1. Radiosynthesis of [¹¹C]this compound or [¹¹C]Nicotinic Acid
-
Objective: To synthesize the radiotracer with high radiochemical purity and specific activity.
-
Method for [¹¹C]Nicotinic Acid: Based on the synthesis of [¹¹C]niacin, this can be achieved via a one-step, one-pot reaction using cyclotron-produced [¹¹C]CO₂ and a suitable precursor like 3-pyridineboronic acid ester through a copper-mediated reaction.
-
Method for [¹¹C]this compound: A multi-step synthesis would be required. First, [¹¹C]nicotinic acid would be synthesized. Subsequently, an esterification reaction with pentaerythritol would be performed. This step would need optimization for rapid and efficient radiolabeling due to the short half-life of Carbon-11.
-
Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The final product is formulated in a sterile injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Radiochemical purity, chemical purity, and specific activity are determined by analytical HPLC.
2. Animal Preparation
-
Animal Model: Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g). Animals should be fasted overnight to reduce variability in metabolic state.
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.
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Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.
3. PET/CT Imaging
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Scanner: A small-animal PET/CT scanner.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction prior to the PET scan.
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Radiotracer Injection: Inject a bolus of the radiotracer (e.g., 5-10 MBq for mice, 20-40 MBq for rats) through the tail vein catheter, followed by a saline flush.
-
PET Scan: Begin a dynamic PET scan immediately after injection for a duration of 60-90 minutes. Alternatively, for static imaging, acquire scans at specific time points post-injection (e.g., 5, 15, 30, and 60 minutes).
4. Image Reconstruction and Analysis
-
Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and radioactive decay.
-
Image Analysis: Co-register the PET images with the CT images. Draw regions of interest (ROIs) on the major organs (e.g., liver, kidneys, heart, brain, muscle, adipose tissue) guided by the anatomical CT images.
-
Quantification: Generate time-activity curves (TACs) for each ROI. From the TACs, calculate the percentage of the injected dose per gram of tissue (%ID/g) at various time points.
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]this compound
This protocol follows standard procedures for QWBA to provide a detailed assessment of tissue distribution.
1. Synthesis of [¹⁴C]this compound
-
Objective: To synthesize [¹⁴C]this compound with high radiochemical purity.
-
Method: This involves a custom radiosynthesis, typically starting with a commercially available ¹⁴C-labeled precursor. The synthesis would likely involve the esterification of pentaerythritol with [¹⁴C]nicotinic acid.
2. Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Dosing: Administer a single oral or intravenous dose of [¹⁴C]this compound.
-
Euthanasia and Freezing: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize the animals and immediately freeze the carcasses by immersion in a hexane/solid CO₂ bath.
3. Sectioning and Imaging
-
Embedding: Embed the frozen carcasses in a carboxymethylcellulose (CMC) matrix.
-
Sectioning: Using a cryomicrotome, collect thin (e.g., 40 µm) whole-body sections at different levels of the animal.
-
Drying: Lyophilize the sections to remove water.
-
Exposure: Expose the sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the dose administered and the specific activity of the compound.
-
Imaging: Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
4. Quantitative Analysis
-
Calibration Standards: Co-expose calibrated [¹⁴C] standards with the tissue sections to create a standard curve.
-
Image Analysis: Using appropriate software, draw regions of interest over various tissues and organs on the digital autoradiogram.
-
Quantification: Convert the pixel intensity values from the ROIs into concentrations of radioactivity (e.g., nCi/g or µg equivalents/g) using the standard curve.
-
Data Reporting: Report the data as tissue concentrations and tissue-to-plasma concentration ratios at each time point.
Protocol 3: In Vivo Fluorescence Imaging of a this compound-Fluorophore Conjugate
This protocol outlines a general approach for fluorescence imaging, which would require the synthesis of a suitable fluorescently labeled this compound analog.
1. Synthesis of a Fluorescent this compound Analog
-
Objective: To conjugate a near-infrared (NIR) fluorophore to this compound while preserving its biological activity.
-
Fluorophore Selection: Choose a bright, photostable NIR fluorophore (e.g., a cyanine dye like Cy7 or an Alexa Fluor dye) to minimize tissue autofluorescence and maximize penetration depth.
-
Conjugation Chemistry: The conjugation strategy will depend on the available functional groups on this compound and the fluorophore. A linker may be necessary to minimize steric hindrance and maintain the prodrug's ability to be hydrolyzed. The conjugation site should be carefully chosen to avoid interfering with the ester bonds required for hydrolysis to nicotinic acid.
-
Purification and Characterization: Purify the conjugate using HPLC and characterize it by mass spectrometry and spectrophotometry.
2. In Vivo Imaging
-
Animal Model: Athymic nude mice (to minimize light scattering and absorption by fur).
-
Probe Administration: Administer the fluorescent this compound analog via intravenous injection.
-
Imaging System: Use an in vivo fluorescence imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 5, 30, 60 minutes, and several hours).
3. Ex Vivo Analysis
-
Tissue Harvesting: At the end of the imaging session, euthanize the animal and dissect the major organs.
-
Ex Vivo Imaging: Image the dissected organs in the fluorescence imaging system to confirm and quantify the in vivo signal.
-
Data Analysis: Quantify the fluorescence intensity in the different organs and normalize it to a control group or to the injected dose.
Conclusion
The in vivo imaging techniques and protocols outlined in this document provide a comprehensive framework for investigating the biodistribution of this compound. While direct imaging of the prodrug presents some challenges, the use of its active metabolite, nicotinic acid, as a surrogate for PET and QWBA studies is a scientifically sound approach. The development of a fluorescently labeled this compound analog would further enhance the ability to visualize its distribution at a cellular level. By employing these advanced imaging modalities, researchers can gain valuable insights into the pharmacokinetics and target engagement of this compound, ultimately aiding in the development of more effective lipid-lowering therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of nicotinic acid on fatty acid kinetics, fuel selection, and pathways of glucose production in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qps.com [qps.com]
- 4. qps.com [qps.com]
- 5. Quantitative whole-body autoradiographic analysis of the tissue distribution of orally-administered [14C]cholesterol in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of niceritrol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility and stability of niceritrol in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation of this compound in aqueous media.
Solubility Issues
Q1: Why is my this compound solution cloudy or showing precipitation?
A: this compound is a lipophilic compound and is classified as poorly soluble in distilled water.[1][2] Its large, complex structure contributes to its low aqueous solubility.[3] Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. For a drug to be absorbed, it must first be dissolved in gastrointestinal fluids.[4]
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A: Several established techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[5] The most common approaches include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier or matrix at a solid state. The drug can exist in an amorphous form within the carrier, which has higher energy and thus greater solubility than the crystalline form.
-
Particle Size Reduction: Reducing the particle size of the drug, for example through micronization or nanosuspension, increases the surface area-to-volume ratio. This leads to an improved dissolution rate as described by the Noyes-Whitney equation.
-
Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the drug. Self-emulsifying drug delivery systems (SEDDS), for instance, are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon contact with aqueous fluids.
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
A: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A logical approach to selection is outlined in the workflow diagram below. Key considerations include the required dose, the stability of the drug in the chosen excipients, and the scalability of the manufacturing process.
Stability Issues
Q1: My this compound solution is losing potency over time. What is the likely cause of degradation?
A: this compound is an ester of pentaerythritol and nicotinic acid. In aqueous solutions, esters are susceptible to hydrolysis, which would cleave the ester bonds and release nicotinic acid (niacin). This is the primary degradation pathway. The rate of hydrolysis is often influenced by pH and temperature.
Q2: How does pH impact the stability of this compound in an aqueous solution?
A: Ester hydrolysis can be catalyzed by both acidic and basic conditions. Therefore, the stability of this compound in an aqueous solution is expected to be pH-dependent. Typically, a pH range of 3 to 5 is optimal for the stability of many ester-containing drugs. Extreme pH levels (highly acidic or highly alkaline) will likely accelerate the degradation of this compound into nicotinic acid.
Q3: What steps can I take to minimize degradation and improve the stability of my this compound formulation?
A: To enhance stability, consider the following:
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pH Control: Use a buffer system to maintain the pH of the solution within a range that minimizes the hydrolysis rate. An initial study to determine the pH-rate profile is recommended.
-
Temperature Control: Store the solution at reduced temperatures (e.g., 2-8°C) to decrease the rate of chemical degradation.
-
Lyophilization (Freeze-Drying): For long-term storage, consider preparing a solid formulation by complexing this compound with cyclodextrins and then freeze-drying the product. Removing water prevents hydrolysis.
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Protection from Light: While the primary degradation pathway is hydrolysis, photolytic degradation can also occur in some compounds. It is good practice to store solutions in light-resistant containers.
Quantitative Data on Solubility Enhancement
The following table summarizes representative data on the potential improvement in aqueous solubility of a poorly soluble compound using various techniques.
| Enhancement Technique | Carrier / Method | Molar Ratio (Drug:Carrier) | Solubility Increase (Fold) | Resulting Apparent Solubility (µg/mL) | Reference (Similar BCS Class II Drugs) |
| Pristine Drug | - | - | 1x | ~6 | |
| Cyclodextrin Complexation | β-Cyclodextrin (Kneading) | 1:1 | ~2-3x | ~12-18 | |
| Cyclodextrin Complexation | HP-β-Cyclodextrin | 1:1 | ~15-20x | ~90-120 | |
| Solid Dispersion | HEC (1:4) | 1:4 | ~70x | ~420 | |
| Solid Dispersion | PVP-VA (Hot Melt Extrusion) | - | ~60x | ~480 |
Note: Data is illustrative for poorly soluble BCS Class II drugs and actual results for this compound may vary. HEC: Hydroxyethyl cellulose; PVP-VA: Poly(1-vinyl pyrrolidone-co-vinyl acetate).
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a lab-scale method for preparing a solid inclusion complex to enhance this compound's solubility.
Materials:
-
This compound
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Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Calculate the required weights of this compound and the cyclodextrin to achieve a 1:1 molar ratio.
-
Mixing: Place the calculated amount of cyclodextrin into a mortar. Add a small amount of a water:ethanol (50:50 v/v) mixture to form a paste.
-
Incorporation: Add the this compound to the paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the water:ethanol mixture as needed.
-
Drying: Scrape the resulting product from the mortar and spread it as a thin layer on a tray. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the final complex in a tightly sealed container, protected from moisture and light.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion, a common method for rendering a drug amorphous to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC K15M)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolution: Accurately weigh the this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a sufficient volume of the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a vacuum oven for 24 hours at a temperature below the polymer's glass transition temperature (Tg) to remove any residual solvent.
-
Collection: Carefully scrape the solid dispersion from the flask.
-
Pulverization: Gently pulverize the collected solid dispersion using a mortar and pestle and pass it through a sieve to ensure uniformity.
-
Storage: Store the resulting powder in a desiccator to prevent moisture uptake, which could induce recrystallization.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the concentration of this compound in aqueous samples, essential for solubility and stability studies.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to an acidic pH (e.g., pH 2.9) with phosphoric acid. Degas the mobile phase before use.
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable organic solvent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Take an aliquot of the aqueous this compound sample.
-
Dilute it with the mobile phase to fall within the range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters (e.g., flow rate: 1.0 mL/min; injection volume: 20 µL; column temperature: 25°C).
-
Set the UV detector to a wavelength appropriate for this compound (a wavelength scan should be performed first, but a starting point could be around 260 nm, typical for nicotinic acid derivatives).
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Mechanism of Action Pathway
This compound acts as a prodrug of nicotinic acid (niacin). Upon administration, it is hydrolyzed in the body to release nicotinic acid, which is the active agent responsible for the lipid-lowering effects.
References
- 1. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound | C29H24N4O8 | CID 4476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Niceritrol Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize niceritrol concentration and minimize cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of niacin (vitamin B3) and functions as a hypolipidemic agent.[1] It is a prodrug that hydrolyzes to nicotinic acid in the body.[1][2] Its primary mechanism involves reducing lipid levels in the blood by inhibiting the synthesis of triglycerides in the liver, which in turn lowers the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[3] this compound also increases high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol."[3] Additionally, it has demonstrated anti-inflammatory and anti-platelet effects.
Q2: Why is it crucial to optimize the concentration of this compound in in vitro studies?
Optimizing the concentration of any compound in vitro is critical to obtain meaningful and reproducible results. For this compound, this is important for:
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Minimizing Cytotoxicity: High concentrations of any substance can lead to non-specific toxic effects on cells, which may not be relevant to its therapeutic action. Determining the optimal concentration ensures that the observed effects are due to the specific mechanism of action of this compound and not simply due to cellular stress or death.
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Ensuring Assay Validity: Many cytotoxicity assays rely on cellular metabolic activity (e.g., MTT assay). If the compound itself interferes with these processes at high concentrations, the assay results can be skewed.
Q3: How do I select an initial concentration range for this compound in my experiments?
Selecting an appropriate starting dose range is a critical first step. A common and effective approach is to use a wide range of concentrations spanning several orders of magnitude (e.g., from nanomolar to millimolar). A serial dilution, such as a 10-point, 3-fold dilution series, can efficiently cover a broad concentration range to identify the active window of the compound. If any prior data from literature on this compound or similar nicotinic acid derivatives is available, it can help in narrowing down this initial range.
Q4: What are the common in vitro assays to assess cytotoxicity?
Several assays can be used to measure the cytotoxic effects of a compound. These can be broadly categorized:
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Cell Viability Assays: These measure metabolic activity. A common example is the MTT assay , which measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
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Membrane Integrity Assays: These assays detect damage to the cell membrane. The Lactate Dehydrogenase (LDH) release assay is a popular choice, as LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.
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Apoptosis Assays: These assays detect programmed cell death. Methods like Annexin V/Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells.
Troubleshooting Guide for In Vitro Cytotoxicity Assays
Even with well-planned experiments, issues can arise. The following table provides solutions to common problems encountered during in vitro cytotoxicity assays.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity. |
| Low Signal or No Response in MTT Assay | - Low cell number- Insufficient incubation time with MTT reagent- Cell type is not sensitive to the compound | - Optimize cell seeding density.- Increase the incubation time to allow for sufficient formazan crystal formation.- Try a different cell line that may be more relevant to the compound's target. |
| High Background Signal in LDH Assay | - Serum in the culture medium contains LDH.- Mechanical damage to cells during handling.- Contamination of the culture. | - Use serum-free medium during the assay if possible, or use a medium-only control to subtract background LDH.- Handle cells gently during media changes and reagent addition.- Regularly check cultures for signs of contamination. |
| Microscopic evidence of cell death, but low signal in cytotoxicity assay | - The chosen assay may not be sensitive to the specific mechanism of cell death.- The timing of the assay is not optimal. | - Use a combination of assays that measure different endpoints (e.g., viability, membrane integrity, and apoptosis).- Perform a time-course experiment to determine the optimal time point to measure cytotoxicity. |
Quantitative Data Summary
| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Assay Used | % Cell Viability (Mean ± SD) | Notes |
| Example: HepG2 (Human Liver Carcinoma) | 0 (Control) | 24 | MTT | 100 ± 5.2 | Vehicle control (e.g., DMSO) should match the highest concentration used. |
| 10 | 24 | MTT | 98 ± 4.8 | ||
| 50 | 24 | MTT | 92 ± 6.1 | ||
| 100 | 24 | MTT | 75 ± 7.3 | Start of observable cytotoxicity. | |
| 500 | 24 | MTT | 40 ± 8.5 | Significant cytotoxicity. | |
| 1000 | 24 | MTT | 15 ± 3.9 | High cytotoxicity. | |
| Example: HUVEC (Human Umbilical Vein Endothelial Cells) | 0 (Control) | 48 | LDH Release | 0 ± 2.1 (relative to max lysis) | |
| 100 | 48 | LDH Release | 5 ± 3.4 | ||
| 500 | 48 | LDH Release | 25 ± 4.5 | ||
| 1000 | 48 | LDH Release | 60 ± 6.8 |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay
This protocol outlines the steps for measuring membrane integrity.
Materials:
-
Cells of interest
-
Complete culture medium (phenol red-free recommended for some kits)
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT assay protocol. Include untreated, vehicle-only, and maximum LDH release (lysis buffer) controls.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (cell culture medium) from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new plate and then adding the reaction mixture.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Visualizations
Caption: A flowchart illustrating the key steps in an in vitro experiment to determine the optimal, non-cytotoxic concentration of this compound.
Caption: A diagram showing a hypothetical signaling cascade for this compound-induced cytotoxicity at high concentrations, leading to apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Identifying and mitigating off-target effects of niceritrol
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of niceritrol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a prodrug that is hydrolyzed in the body to its active form, nicotinic acid (niacin).[1] Nicotinic acid primarily exerts its therapeutic effects by acting as an agonist for the G protein-coupled receptors GPR109A (HM74A) and GPR109B (HM74).[2][3][4][5] GPR109A is considered the high-affinity receptor, while GPR109B is a low-affinity receptor. Activation of these receptors on adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately results in the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids from adipose tissue and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver.
Q2: What are the known side effects of this compound, and are they on-target or off-target?
The most common side effect of this compound is cutaneous flushing, a prostaglandin-mediated event also linked to the activation of GPR109A on immune cells in the skin. Other reported side effects include gastrointestinal discomfort, and in some cases, more severe effects like liver dysfunction and myopathy have been noted. While flushing is considered an on-target effect, the molecular basis of other adverse reactions is less clear and could potentially involve off-target interactions.
Q3: What are off-target effects, and why are they a concern in drug research?
Off-target effects occur when a drug interacts with molecular targets other than its intended therapeutic target. These unintended interactions can lead to a variety of outcomes, including adverse drug reactions, toxicity, or even unexpected therapeutic benefits (polypharmacology). Identifying and understanding off-target effects is crucial during drug development to build a comprehensive safety profile and to interpret experimental results accurately.
Q4: How can I identify potential off-target effects of this compound in my experiments?
A systematic approach involving both computational and experimental methods is recommended.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of nicotinic acid.
-
Experimental Screening: A tiered experimental approach is often employed:
-
Broad Panel Screening: Initial screening against large panels of known drug targets (e.g., kinases, GPCRs, ion channels) can identify potential off-target "hits."
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify binding partners of this compound in an unbiased manner from cell lysates or tissues.
-
Phenotypic Screening: Cell-based assays can reveal unexpected cellular responses to this compound treatment, which can then be investigated to identify the underlying off-target interaction.
-
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays with this compound.
-
Possible Cause: This could be due to an unknown off-target effect of this compound on a signaling pathway in your specific cell model.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed effects are not due to an exaggerated on-target response. Use a lower concentration of this compound to see if the effect is dose-dependent.
-
Literature Review: Conduct a thorough literature search for known effects of nicotinic acid on your cell type or signaling pathway of interest.
-
Off-Target Prediction: Use computational tools to predict potential off-targets of nicotinic acid.
-
Broad Antagonist/Inhibitor Screen: In parallel with this compound treatment, use a panel of well-characterized inhibitors for major signaling pathways (e.g., kinase inhibitors, GPCR antagonists) to see if the unexpected phenotype can be rescued.
-
Proteomic Profiling: Consider a proteomic or phosphoproteomic analysis of cells treated with this compound to identify changes in protein expression or phosphorylation that could indicate which pathways are affected.
-
Issue 2: Observing cellular toxicity at concentrations expected to be non-toxic.
-
Possible Cause: The observed toxicity may be mediated by an off-target interaction.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to accurately determine the cytotoxic concentration (CC50).
-
Safety Panel Screening: Screen this compound against a panel of targets known to be associated with cytotoxicity (e.g., certain ion channels, mitochondrial proteins).
-
Mitochondrial Toxicity Assay: Assess mitochondrial function in the presence of this compound using assays that measure parameters like mitochondrial membrane potential or oxygen consumption.
-
Apoptosis/Necrosis Assays: Determine the mechanism of cell death (apoptosis vs. necrosis) to gain clues about the potential off-target pathway involved.
-
Data Presentation
Table 1: Overview of Experimental Approaches for Off-Target Identification
| Method | Principle | Targets Identified | Advantages | Limitations |
| In Vitro Safety Panels | Measures binding or functional activity against a predefined panel of targets. | Kinases, GPCRs, Ion Channels, Transporters, Nuclear Receptors | High-throughput, quantitative data (Ki, IC50). | Limited to the targets included in the panel. |
| Chemical Proteomics | Uses a modified version of the drug to "pull down" its binding partners from a cell lysate for identification by mass spectrometry. | Any protein that binds to the drug. | Unbiased, identifies novel targets. | Drug modification may alter binding; may identify non-functional interactions. |
| Affinity Chromatography - Mass Spectrometry | Immobilized drug is used to capture binding proteins from a cell lysate. | Proteins that bind to the drug. | Unbiased, does not require drug modification. | May miss weak interactions; can have high background binding. |
| Cell Microarray Screening | A library of human proteins is expressed on a microarray, and binding of the drug is detected. | Cell surface and secreted proteins. | High-throughput, identifies interactions in a more native conformation. | Limited to the protein library on the array. |
| Phenotypic Screening | High-content imaging or other cell-based assays are used to identify unexpected cellular phenotypes induced by the drug. | The functional consequences of off-target interactions. | Identifies functionally relevant off-target effects. | Does not directly identify the molecular target. |
Mandatory Visualization
Caption: On-target signaling pathway of this compound (nicotinic acid).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Niceritrol Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with animal models to study niceritrol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo studies of this compound, providing potential explanations and solutions in a direct question-and-answer format.
Q1: Why am I not observing a significant lipid-lowering effect of this compound in my rabbit model fed a high-cholesterol diet?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage and Administration: this compound is a pro-drug that hydrolyzes to nicotinic acid. Ensure the dosage is sufficient to achieve therapeutic levels of nicotinic acid. For rabbits, studies have used various dosing regimens. It is crucial to ensure consistent and accurate administration.
-
Diet Composition: The composition of the high-cholesterol diet can influence the results. Diets with very high cholesterol percentages (e.g., >1%) can induce severe hypercholesterolemia that may overwhelm the therapeutic effect of this compound. A diet with 0.3-0.5% cholesterol is often recommended for rabbit models of atherosclerosis.[1][2]
-
Duration of Treatment: The lipid-lowering effects of this compound may not be immediate. One study in rabbits showed a significant reduction in serum and liver cholesterol after six weeks of concurrent administration with a cholesterol-enriched diet.[3] Ensure your treatment period is adequate to observe a response.
-
Timing of Treatment: A study on rabbits indicated that this compound was effective in reducing serum and liver cholesterol when given with a cholesterol-enriched diet, but had no significant effect on the regression of established hypercholesterolemia after the cholesterol diet was discontinued.[3]
-
Individual Variability: Rabbits, particularly outbred strains like New Zealand Whites, can exhibit significant individual variability in their response to diet-induced hypercholesterolemia.[4] It is important to have an adequate number of animals per group to account for this variability and to ensure proper randomization.
Q2: My rabbits on a high-cholesterol diet are experiencing significant weight loss. Is this normal, and how should I address it?
A2: Significant weight loss in rabbits on a high-cholesterol diet is a concern and not a typical desired outcome. While some studies have noted decreased food consumption and subsequent weight loss in rabbits on high-cholesterol diets (especially those with ≥0.20% cholesterol), it can indicate poor health and may confound your experimental results.
-
Possible Causes:
-
Hepatotoxicity: High-cholesterol diets can be toxic to the liver in rabbits, leading to decreased appetite and weight loss.
-
General Malnutrition: If the rabbits are selectively eating components of their diet or have a reduced overall intake, they may not be receiving adequate nutrition.
-
Underlying Health Issues: Weight loss can be a sign of other health problems such as dental issues, infections, or parasites, which may be exacerbated by the experimental diet.
-
-
Troubleshooting Steps:
-
Monitor Food Intake: Carefully measure and record the daily food consumption of each rabbit.
-
Veterinary Examination: Have the rabbits examined by a veterinarian to rule out underlying health conditions. This should include a dental check.
-
Diet Adjustment: Consider reducing the percentage of cholesterol in the diet to a level that induces hyperlipidemia without causing severe adverse effects (e.g., 0.15% or lower).
-
Supportive Care: Ensure unlimited access to fresh water and high-quality hay. Hay is a critical component of a rabbit's diet and should not be restricted.
-
Q3: What is the optimal dosage of this compound for a mouse model of atherosclerosis?
A3: The optimal dosage can vary depending on the specific mouse strain and the experimental design. However, a study on LDL-receptor-deficient mice used a concentration of 0.3% nicotinic acid in the diet, which was found to be maximal for reducing atherosclerotic lesion formation without affecting body weight or food intake. Since this compound is a prodrug of nicotinic acid, this provides a useful reference point for dose calculations. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: I'm seeing conflicting results in the literature regarding this compound's effect on HDL cholesterol. Why might this be?
A4: Discrepancies in HDL-C response can be attributed to several factors:
-
Animal Model: Different species and even strains can have varied responses to nicotinic acid. For instance, the effects of nicotinic acid on HDL-C in many animal models are not as pronounced as in humans.
-
Baseline HDL-C Levels: Some clinical studies suggest that the HDL-raising effect of this compound is more marked in patients with lower pre-treatment HDL-C levels. This could also be a factor in animal studies.
-
Duration of Study: Changes in HDL-C levels may take longer to become apparent compared to reductions in triglycerides and LDL-C.
-
Assay Methodology: Ensure that the method used for HDL-C measurement is validated for the animal species being studied.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from clinical and preclinical studies.
Table 1: Summary of this compound Effects on Lipid Profile in Human Clinical Trials
| Study Population | This compound Dosage | Treatment Duration | Total Cholesterol Change | LDL Cholesterol Change | HDL Cholesterol Change | Triglyceride Change |
| Hypercholesterolemic patients | 750 mg/day, increased to max. 3 g/day | 12 weeks | Significant decrease | 19.8% decrease (in familial hypercholesterolemia) | Unchanged | Significant decrease |
| Primary hypercholesterolemia | 1.5 g/day | 12 weeks | Significant decrease | Significant decrease | Significant increase | Significant decrease |
| Type IIa and IIb hyperlipoproteinemia | 3-6 g/day | Not specified | 22% reduction at 6 g/day | Not specified | Not specified | 50% reduction in Type IIb at 6 g/day |
| Hypercholesterolemia | 750, 1500, 2250 mg/day | 4 weeks at each dose | Not specified | Not specified | Not specified | Not specified |
Table 2: Summary of this compound/Nicotinic Acid Effects on Lipid Profile in Animal Studies
| Animal Model | Compound | Dosage | Treatment Duration | Total Cholesterol Change | LDL Cholesterol Change | HDL Cholesterol Change | Triglyceride Change |
| Rabbits (cholesterol-fed) | This compound | Not specified | 6 weeks | Significant reduction in serum | Not specified | Not specified | Not specified |
| Mini-pigs | This compound | Not specified | Not specified | Reduction | Not specified | Not specified | Reduction |
| LDL-R deficient mice | Nicotinic Acid | 0.3% in diet | Not specified | Unaffected | Not specified | Unaffected | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of Hyperlipidemia in New Zealand White Rabbits
Objective: To induce a stable hypercholesterolemic state in rabbits for the evaluation of lipid-lowering agents like this compound.
Materials:
-
Male New Zealand White rabbits (10-12 weeks old)
-
Standard rabbit chow
-
Cholesterol powder (USP grade)
-
Soybean or corn oil
-
Animal scale
-
Blood collection supplies (syringes, tubes)
-
Centrifuge
-
Lipid analysis kits
Procedure:
-
Acclimatization: House rabbits individually and allow them to acclimate for at least one week with free access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of each rabbit. Collect a baseline blood sample from the marginal ear vein or central ear artery after a 12-hour fast to determine the initial lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Diet Preparation: Prepare the high-cholesterol diet. A commonly used and effective formulation consists of standard rabbit chow supplemented with 0.3-0.5% cholesterol and 3% soybean or corn oil by weight. To prepare, dissolve the cholesterol in the heated oil and then mix thoroughly with the chow pellets. Allow the mixture to cool before feeding.
-
Diet Administration: Provide the high-cholesterol diet to the experimental group for a period of 4 to 8 weeks to induce early or established atherosclerotic lesions, respectively. A control group should be maintained on the standard chow diet.
-
Monitoring:
-
Monitor the body weight and food intake of the rabbits weekly.
-
Collect blood samples at regular intervals (e.g., every 2-4 weeks) after an overnight fast to monitor the progression of hyperlipidemia.
-
-
Confirmation of Hyperlipidemia: Hyperlipidemia is typically established when there is a significant elevation in serum total cholesterol levels compared to the baseline and the control group. Plasma total cholesterol levels can reach approximately 800 mg/dL within a few weeks on this diet.
Protocol 2: Administration of this compound in a Rabbit Model of Hyperlipidemia
Objective: To evaluate the efficacy of this compound in a diet-induced hypercholesterolemic rabbit model.
Materials:
-
Hypercholesterolemic rabbits (as prepared in Protocol 1)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles for rabbits
Procedure:
-
Group Allocation: Once hyperlipidemia is established, randomly assign the rabbits to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Drug Preparation: Prepare the this compound suspension or solution in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound orally via gavage once daily. The volume of administration should be calculated based on the rabbit's body weight.
-
Treatment Period: The treatment duration can vary, but a period of 6-12 weeks is often sufficient to observe lipid-lowering effects.
-
Monitoring:
-
Continue to monitor body weight and food intake weekly.
-
Collect blood samples at regular intervals (e.g., every 4 weeks) after an overnight fast to assess changes in the lipid profile.
-
-
Final Analysis: At the end of the treatment period, collect a final blood sample for lipid analysis. Tissues such as the aorta and liver can also be collected for histopathological analysis of atherosclerosis and lipid accumulation.
Mandatory Visualization
This compound's Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound's active form, nicotinic acid.
Experimental Workflow for Evaluating this compound in an Animal Model
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 2. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nicotinic acid ester and experimental atherosclerosis: no significant effect of treatment with this compound (pentaerythritoltetranicotinate) on cholesterol in aorta of rabbits previously fed with cholesterol-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Niceritrol Formulation & Delivery Technical Support Center
Welcome to the Niceritrol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation and delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing very low aqueous solubility of my this compound active pharmaceutical ingredient (API). How can I improve this?
A1: this compound is known to be poorly soluble in water.[1] This is a common challenge. Here are several approaches to enhance its solubility:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques like micronization or nanomilling can be employed.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its wettability and dissolution. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Complexation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
-
Nanoparticle Formulation: Encapsulating this compound within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and provide opportunities for controlled release.
Q2: My this compound formulation shows poor dissolution in simulated intestinal fluid (SIF). What could be the reason and how can I fix it?
A2: Poor dissolution in SIF, even after initial formulation efforts, can be due to several factors:
-
Inadequate Formulation Strategy: The chosen method (e.g., physical mixture vs. solid dispersion) may not be sufficient to overcome the inherent low solubility.
-
Recrystallization: The amorphous form of this compound in a solid dispersion may be converting back to a less soluble crystalline form upon contact with the dissolution medium.
-
pH-Dependent Solubility: this compound's solubility may be influenced by pH. While its exact pH-solubility profile is not widely published, as a derivative of nicotinic acid, it may exhibit pH-dependent behavior.
Recommended Solutions:
-
Optimize Solid Dispersion: Ensure the drug is fully amorphous within the polymer matrix. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can confirm this. Adjust the drug-to-polymer ratio to improve stability.
-
Select Appropriate Cyclodextrin: The type and concentration of cyclodextrin can significantly impact solubilization. Conduct phase solubility studies to determine the optimal cyclodextrin and drug-to-cyclodextrin ratio.
-
pH Modification: Investigate the pH-solubility profile of this compound to determine if adjusting the pH of the microenvironment within the formulation could improve dissolution in the neutral pH of SIF.
Q3: I am having trouble with the physical stability of my amorphous solid dispersion of this compound. It crystallizes over time. What can I do?
A3: The physical instability of amorphous solid dispersions (ASDs) is a common challenge, as the amorphous state is thermodynamically unstable.[2][3][4]
-
Polymer Selection: The choice of polymer is critical. A polymer with a high glass transition temperature (Tg) can help restrict molecular mobility and prevent recrystallization. Ensure good miscibility between this compound and the chosen polymer.
-
Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the drug-to-polymer ratio.
-
Storage Conditions: Store the ASD at low temperature and humidity to reduce molecular mobility and moisture-induced phase separation or crystallization.
-
Add a Second Polymer: In some cases, a ternary ASD with a second polymer can improve stability.
Q4: My nanoparticle formulation of this compound has a low encapsulation efficiency. How can I improve it?
A4: Low encapsulation efficiency in nanoparticle formulations prepared by methods like solvent evaporation can be due to:
-
Drug Properties: The drug's solubility in both the organic and aqueous phases plays a crucial role.
-
Process Parameters: The rates of solvent evaporation and polymer precipitation can affect how effectively the drug is entrapped.
-
Formulation Composition: The drug-to-polymer ratio and the concentration of surfactants or stabilizers can influence encapsulation.
Recommended Solutions:
-
Optimize Solvent System: Select an organic solvent in which the polymer is highly soluble and this compound has moderate solubility.
-
Adjust Process Parameters: Modify the stirring speed, temperature, and evaporation rate to favor rapid polymer precipitation and drug entrapment.
-
Vary Formulation Ratios: Experiment with different drug-to-polymer ratios and surfactant concentrations to find the optimal balance for encapsulation.
II. Frequently Asked Questions (FAQs)
Solubility & Dissolution
-
What is the expected solubility of this compound in aqueous solutions? this compound is reported to be "hardly soluble in distilled water."[1] Specific quantitative data in physiological buffers is not readily available in public literature, but it is expected to be very low.
-
How does pH affect the solubility of this compound? As a derivative of nicotinic acid, this compound's solubility may be pH-dependent. It is advisable to perform experimental pH-solubility profiles in relevant buffers (e.g., simulated gastric and intestinal fluids) to characterize this behavior.
Formulation Strategies
-
What are the advantages of using a solid dispersion for this compound? Solid dispersions can significantly improve the dissolution rate and bioavailability of poorly soluble drugs like this compound by presenting the drug in an amorphous, high-energy state within a hydrophilic carrier. This enhances wettability and facilitates faster dissolution.
-
Which type of cyclodextrin is best for complexation with this compound? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for improving the solubility of hydrophobic drugs due to its higher water solubility and lower toxicity compared to native β-cyclodextrin. However, the optimal choice should be determined through experimental phase solubility studies.
-
What are the key considerations for developing a nanoparticle formulation of this compound? Key considerations include selecting a biocompatible and biodegradable polymer (e.g., PLGA), optimizing the formulation to achieve high encapsulation efficiency and desired drug loading, controlling particle size and distribution for the intended route of administration, and ensuring the stability of the final formulation.
Analytical Methods
-
What analytical techniques are suitable for quantifying this compound? Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for quantifying this compound in pharmaceutical formulations. For analysis in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.
-
Are there any specific challenges in the HPLC analysis of this compound? As this compound contains pyridine moieties, peak tailing can sometimes be an issue in RP-HPLC. This can often be addressed by using a mobile phase with an appropriate pH and ionic strength, or by using a column with end-capping to minimize interactions with residual silanols.
Stability
-
How should I assess the stability of my this compound formulation? Stability testing should be conducted according to ICH guidelines. This typically involves storing the formulation under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions and monitoring key quality attributes over time. For amorphous systems, it is crucial to monitor for recrystallization using techniques like DSC and XRD. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are also recommended to understand the degradation pathways.
III. Data Presentation
The following tables present illustrative quantitative data for different this compound formulations. Note: This data is representative and intended for guidance. Actual results will vary based on specific experimental conditions.
Table 1: Solubility of this compound in Various Media
| Media | Temperature (°C) | Approximate Solubility (µg/mL) |
| Deionized Water | 25 | < 10 |
| Phosphate Buffered Saline (pH 7.4) | 37 | < 15 |
| Simulated Gastric Fluid (pH 1.2) | 37 | < 20 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | < 10 |
Table 2: Comparison of this compound Formulation Properties
| Formulation Type | Carrier/Polymer | Drug Loading (%) | Particle Size (nm) / Physical State | Dissolution in 60 min (pH 6.8) (%) |
| Physical Mixture | - | N/A | Crystalline Powder | < 5% |
| Solid Dispersion (1:5 drug:polymer) | PVP K30 | 16.7 | Amorphous Powder | ~ 75% |
| Cyclodextrin Complex (1:1 molar ratio) | HP-β-CD | ~10 | Amorphous Powder | ~ 85% |
| PLGA Nanoparticles | PLGA (50:50) | ~5 | 150 - 250 nm | > 90% (as release) |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask by vortexing or sonicating until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further characterization.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion.
-
X-ray Powder Diffraction (XRPD): To verify the absence of crystalline drug.
-
In Vitro Dissolution Study: To compare the dissolution profile with that of pure this compound.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Calculate the molar ratio for a 1:1 complex of this compound and HP-β-CD.
-
Place the appropriate amount of HP-β-CD in a mortar.
-
Add a small amount of the water-ethanol mixture to the HP-β-CD and knead to form a homogeneous paste.
-
Gradually add the this compound to the paste while continuously kneading for 60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at 50°C for 24 hours.
-
Pulverize the dried complex and pass it through a sieve.
-
Store in a desiccator.
Characterization:
-
Phase Solubility Study: To determine the stoichiometry and stability constant of the complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify interactions between this compound and HP-β-CD.
-
Solubility Studies: To quantify the increase in this compound's aqueous solubility.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
Objective: To encapsulate this compound in PLGA nanoparticles for improved delivery.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM (organic phase).
-
Add the organic phase to 10 mL of 2% PVA solution (aqueous phase).
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
Immediately transfer the emulsion to a beaker with a larger volume of 0.5% PVA solution (e.g., 50 mL) and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a small volume of water and lyophilize for long-term storage.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: By quantifying the amount of this compound in the nanoparticles and the supernatant after centrifugation using a validated HPLC method.
-
In Vitro Drug Release: Using a dialysis method in a physiological buffer.
V. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound after in-vivo hydrolysis to nicotinic acid.
Experimental Workflow
Caption: Workflow for the preparation of this compound solid dispersion.
Logical Relationship
Caption: Troubleshooting logic for low this compound solubility.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects [pubmed.ncbi.nlm.nih.gov]
Niceritrol Therapeutic Index Enhancement: A Technical Support Center
Welcome to the Technical Support Center for Niceritrol Research. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the therapeutic index of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it a critical parameter for this compound?
A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A wider therapeutic index indicates a safer drug, as there is a larger margin between the effective and toxic doses. For this compound, a derivative of nicotinic acid, the primary dose-limiting side effect is cutaneous vasodilation, commonly known as flushing. While not life-threatening, this effect can be severe enough to cause patient non-compliance, thereby limiting the drug's therapeutic potential. Enhancing the therapeutic index of this compound primarily involves mitigating this flushing effect while maintaining its lipid-lowering efficacy.
Q2: We are observing significant flushing in our animal models at doses required for effective lipid-lowering. How can we mitigate this?
A2: Flushing is a known prostaglandin D2 (PGD2)-mediated effect of nicotinic acid and its derivatives.[1] Several strategies can be employed to reduce this side effect in a research setting:
-
Dose Titration: Initiate experiments with a low dose of this compound and gradually escalate to the target therapeutic dose. This allows for the development of tolerance.
-
Pre-treatment with NSAIDs: Administering a non-steroidal anti-inflammatory drug (NSAID) like aspirin approximately 30 minutes before this compound can inhibit prostaglandin synthesis and significantly reduce flushing intensity.
-
Controlled-Release Formulations: If you are not already, consider developing and testing a controlled- or extended-release formulation. Slowing the rate of drug absorption can prevent the rapid spike in plasma concentration that triggers significant flushing.
-
Combination Therapy: Investigate the co-administration of this compound with other lipid-lowering agents, such as statins. This may allow for a reduction in the required dose of this compound to achieve the desired therapeutic effect, thereby minimizing side effects.
Q3: Our in vitro experiments suggest potential hepatotoxicity at higher concentrations of this compound. How can we further investigate this?
A3: While less common than flushing, hepatotoxicity is a potential concern with nicotinic acid derivatives. To investigate this further, a tiered approach is recommended:
-
Confirm with Multiple Assays: Utilize a panel of in vitro hepatotoxicity assays. This could include measuring lactate dehydrogenase (LDH) leakage, assessing mitochondrial dysfunction (e.g., MTT or resazurin assays), and quantifying ATP levels.
-
Use 3D Liver Models: Transition from 2D cell cultures to 3D liver spheroids or organoids. These models more closely mimic the in vivo liver microenvironment and can provide more predictive data on drug-induced liver injury.
-
In Vivo Toxicology Studies: If in vitro data are concerning, proceed with in vivo studies in a relevant animal model. Monitor liver function through regular blood tests (ALT, AST, bilirubin) and conduct histopathological analysis of liver tissue at the end of the study.
Q4: We are considering a combination therapy approach. What are the key experimental design considerations?
A4: Combination therapy is a promising strategy. Key considerations include:
-
Synergy Assessment: Design experiments to determine if the combination of this compound and another agent (e.g., a statin) has a synergistic, additive, or antagonistic effect on lipid-lowering. This can be assessed using isobolographic analysis.
-
Dose-Ranging Studies: Conduct dose-ranging studies for both agents in the combination to identify the optimal dose of each that maximizes therapeutic effect while minimizing toxicity.
-
Pharmacokinetic Interactions: Evaluate if there are any pharmacokinetic interactions between the two drugs. This involves measuring the plasma concentrations of each drug and its metabolites when administered alone and in combination.
-
Safety Profiling: Thoroughly assess the safety profile of the combination, paying close attention to any potential additive or synergistic toxicities.
Troubleshooting Guides
Issue: High variability in flushing response in animal models.
| Possible Cause | Troubleshooting Step |
| Genetic variability in prostaglandin sensitivity. | Use a well-characterized, inbred animal strain to reduce genetic variability. |
| Inconsistent drug administration. | Ensure consistent administration technique (e.g., gavage volume, time of day) and vehicle. |
| Stress-induced physiological changes. | Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Subjective scoring of flushing. | Implement a quantitative method for assessing flushing, such as laser Doppler flowmetry to measure cutaneous blood flow. |
Issue: Poor oral bioavailability of our experimental this compound formulation.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | Investigate different salt forms of this compound or consider formulation strategies such as micronization or the use of solubility enhancers. |
| First-pass metabolism. | Conduct pharmacokinetic studies to determine the extent of first-pass metabolism. If significant, consider alternative routes of administration for initial studies or the development of prodrugs. |
| Formulation disintegration and dissolution issues. | Perform in vitro dissolution testing under various pH conditions to ensure the formulation is releasing the drug appropriately. |
Quantitative Data Summary
While specific LD50 and ED50 values for this compound are not publicly available, the following table illustrates the concept of the therapeutic index with hypothetical data for a lipid-lowering drug. The goal of the strategies outlined in this technical support center is to increase this ratio.
| Parameter | Definition | Hypothetical Value (Immediate-Release) | Hypothetical Value (Controlled-Release) |
| ED50 (Efficacy) | Dose required to achieve a 50% reduction in LDL cholesterol in 50% of the population. | 500 mg/kg | 500 mg/kg |
| TD50 (Toxicity - Flushing) | Dose that causes moderate to severe flushing in 50% of the population. | 750 mg/kg | 1500 mg/kg |
| Therapeutic Index (TI = TD50 / ED50) | Ratio of the toxic dose to the effective dose. | 1.5 | 3.0 |
Clinical Efficacy of this compound in Combination Therapy
The following table summarizes data from a clinical study on the effects of this compound in combination with pravastatin.
| Treatment Group | Initial Therapy (8 weeks) | Combination Therapy (8 weeks) | Mean Total Cholesterol (mg/dl) after Combination Therapy |
| Group N | This compound (750-1500 mg/day) | This compound + Pravastatin (10 mg/day) | 209.6 |
| Group P | Pravastatin (10 mg/day) | Pravastatin + this compound (750-1500 mg/day) | 220.7 |
This study demonstrated that combination therapy achieved significant reductions in total cholesterol.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
Objective: To evaluate the potential hepatotoxicity of this compound in a human liver cell line (e.g., HepG2 or primary human hepatocytes).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
-
Dosing: Prepare a range of this compound concentrations in culture media. Include a vehicle control (e.g., DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Incubation: Replace the culture media in the 96-well plates with the media containing the different concentrations of this compound and controls. Incubate for 24-48 hours.
-
Cytotoxicity Assays:
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LDH Assay: Collect the cell culture supernatant and measure LDH release using a commercially available kit.
-
MTT Assay: Add MTT reagent to the cells and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.
-
ATP Assay: Lyse the cells and measure intracellular ATP levels using a luciferase-based assay kit.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the vehicle control for each concentration of this compound. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Quantification of Flushing in a Rodent Model
Objective: To quantitatively assess the flushing response to this compound and the effect of potential mitigating strategies.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Acclimatization: Acclimatize the animals to the experimental setup, including gentle restraint if necessary for measurements.
-
Drug Administration: Administer this compound orally via gavage. For mitigation studies, administer the potential mitigating agent (e.g., aspirin) at a specified time before this compound.
-
Blood Flow Measurement:
-
Anesthetize the animal at specified time points after drug administration.
-
Use a laser Doppler flowmeter with a probe placed on a shaved area of skin (e.g., the ear pinna or dorsal skin) to measure cutaneous blood flow.
-
Record blood flow measurements continuously for a set period.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the change in blood flow over time for each treatment group. Compare the AUCs between the this compound-only group and the groups receiving mitigating agents to determine the percentage reduction in flushing.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes and adipocytes.
Caption: Experimental workflow for enhancing the therapeutic index of this compound.
Caption: Signaling pathway of this compound-induced flushing and the point of intervention for aspirin.
References
Addressing analytical challenges in detecting niceritrol metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of niceritrol metabolites. This compound, a prodrug of nicotinic acid, undergoes hydrolysis to release nicotinic acid (niacin), which is then converted into several key metabolites.[1][2] The analytical challenges in detecting these metabolites often stem from their hydrophilic nature and the complexity of biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and why are they challenging to analyze?
A1: this compound is a pentaerythritol tetranicotinate, which is hydrolyzed to nicotinic acid (niacin).[1] The subsequent primary metabolites are the same as those of niacin and include nicotinamide (NAM), nicotinuric acid (NUA), N-methylnicotinamide (MNA), 1-methyl-2-pyridone-5-carboxamide (2-Pyr), and 1-methyl-4-pyridone-5-carboxamide (4-Pyr).[3][4]
The main analytical challenges are:
-
High Polarity: These metabolites are very hydrophilic, making them difficult to retain on traditional reversed-phase C18 columns. This can lead to poor peak shapes and co-elution with other polar interferences.
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Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components (salts, phospholipids, etc.) that can interfere with the ionization of the target analytes in mass spectrometry, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
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Low Concentrations: Some metabolites may be present at very low concentrations, requiring highly sensitive analytical methods for detection.
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Lack of Commercial Standards: Obtaining certified reference standards for all metabolites, especially the less common ones, can be challenging and may require custom synthesis.
Q2: Which analytical techniques are most suitable for quantifying this compound metabolites?
A2: Several techniques can be employed, with the choice depending on the required sensitivity, selectivity, and available instrumentation.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and selectivity, allowing for the accurate quantification of metabolites at low concentrations in complex biological matrices.
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High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a widely used technique. However, due to the polar nature of the metabolites, specialized columns like hydrophilic interaction liquid chromatography (HILIC) or pentabromobenzyl (PBr) columns may be necessary for adequate separation. UV detection is common, but fluorescence detection after derivatization can offer higher sensitivity for certain metabolites.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization to increase the volatility of the polar metabolites. It offers high resolution and sensitivity.
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Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry: SFC is an emerging technique for the analysis of polar compounds and can be a viable alternative to traditional LC methods.
Troubleshooting Guides
Poor Chromatographic Peak Shape or Retention
| Issue | Potential Cause | Troubleshooting Steps |
| Poor retention of early-eluting peaks | The metabolites are too polar for the reversed-phase column (e.g., C18). | 1. Switch to a more suitable stationary phase like a HILIC column or a PBr column. 2. Consider using ion-pair chromatography, although this may not be ideal for MS detection. 3. Optimize the mobile phase composition by increasing the aqueous portion, but be mindful of phase collapse. |
| Tailing or fronting peaks | Secondary interactions with the stationary phase or column overload. | 1. Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Ensure the sample solvent is compatible with the mobile phase. |
| Split peaks | Issue with the column or injector. | 1. Check for a void in the column and replace if necessary. 2. Ensure the injector is functioning correctly and the injection port is not partially blocked. |
Inaccurate or Imprecise Quantitative Results
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity or high variability in MS detection | Significant matrix effects (ion suppression). | 1. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, particularly phospholipids. 2. Optimize chromatographic separation to move the analyte peak away from regions of co-eluting matrix components. 3. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. 4. Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components. |
| High signal intensity or enhancement | Matrix effects (ion enhancement). | 1. Follow the same steps as for ion suppression. Improved sample preparation and chromatographic separation are key. |
| Non-linear calibration curve | Saturation of the detector or unresolved interferences. | 1. Extend the calibration range to lower concentrations. 2. Improve the selectivity of the analytical method (e.g., by using a more specific MS/MS transition). |
Data Presentation: Quantitative Analysis of Nicotinic Acid and its Metabolites
The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of nicotinic acid and its key metabolites in human plasma.
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Nicotinic Acid (NA) | 5 - 800 | 5 | |
| Nicotinuric Acid (NUA) | 5 - 800 | 5 | |
| N-methylnicotinamide (MNA) | 10 - 2000 | 10 | |
| 1-methyl-2-pyridone-5-carboxamide (2-Pyr) | 10 - 2000 | 10 | |
| 1-methyl-4-pyridone-5-carboxamide (4-Pyr) | 10 - 2000 | 10 |
Table 2: Accuracy and Precision of Quality Control Samples
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Nicotinic Acid (NA) | 10 | 2.8 | 3.7 | 102.3 | |
| 60 | 3.5 | 4.2 | 101.5 | ||
| 600 | 4.1 | 5.1 | 99.4 | ||
| Nicotinuric Acid (NUA) | 10 | 3.2 | 4.5 | 103.2 | |
| 60 | 2.9 | 3.9 | 100.8 | ||
| 600 | 3.8 | 4.8 | 98.9 |
Table 3: Extraction Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Reference |
| Nicotinic Acid (NA) | 10 | 89.7 ± 2.5 | |
| 60 | 93.3 ± 6.3 | ||
| 600 | 90.4 ± 5.4 | ||
| Nicotinuric Acid (NUA) | 10 | 100.7 ± 7.3 | |
| 60 | 103.0 ± 7.1 | ||
| 600 | 98.3 ± 2.4 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Nicotinic Acid and Nicotinuric Acid in Human Plasma
This protocol is a synthesis of methodologies described in the literature and should be validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., 6-chloronicotinamide).
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 150 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion (e.g., 40 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) with a C8 guard column.
-
Mobile Phase: Isocratic elution with Methanol : 2 mM Ammonium Acetate (3:97, v/v).
-
Flow Rate: 1.0 mL/min (with a 1:1 split before the mass spectrometer).
-
Column Temperature: 40°C.
-
Injection Volume: 40 µL.
-
Total Run Time: 4.5 minutes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotinic Acid: m/z 122.0 → 78.0
-
Nicotinuric Acid: m/z 178.7 → 78.0
-
Internal Standard (e.g., 5-Fluorouracil): as appropriate.
-
-
Instrument Parameters: Optimize desolvation temperature, cone gas flow, and collision energy for the specific instrument used.
Visualizations
Caption: Metabolic pathway of this compound to its primary metabolites.
References
Optimizing treatment duration for maximal niceritrol efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing treatment duration for maximal niceritrol efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of nicotinic acid (niacin).[1][2] After administration, it is hydrolyzed to release nicotinic acid, which then exerts its lipid-lowering effects.[2] The primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[3][4] This activation leads to several downstream effects, including the inhibition of adipocyte lipolysis, which reduces the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). Consequently, levels of low-density lipoprotein (LDL), which is derived from VLDL, are also reduced. Additionally, this compound has been shown to increase levels of high-density lipoprotein (HDL) by reducing the clearance of apolipoprotein A-I, a key component of HDL.
Q2: What is the expected timeline for observing significant lipid profile changes with this compound treatment?
A2: Significant changes in lipid profiles can be observed within the first few weeks of treatment, with effects becoming more pronounced over time. Studies have shown noticeable reductions in total cholesterol, LDL cholesterol, and triglycerides as early as 4 to 8 weeks. One study demonstrated a significant increase in HDL cholesterol by the 16th week of therapy. Long-term studies of up to 12 months have shown sustained and significant improvements in the overall lipid profile, including a reduction in lipoprotein(a) (Lp(a)). The maximal effect on different lipid parameters may have different timelines.
Q3: How does treatment duration impact the efficacy of this compound on different lipid parameters?
A3: The duration of this compound treatment has a significant impact on its efficacy, with longer treatment periods generally leading to more substantial improvements in the lipid profile. For instance, a 12-week study showed a 13.9% fall in total cholesterol and a 19.8% fall in LDL cholesterol in patients with familial hypercholesterolemia. Another study observed a 12.5% increase in HDL cholesterol and a 9.2% decrease in VLDL + LDL cholesterol after 16 weeks. A long-term study over 12 months demonstrated a significant decrease in Lp(a) from 33.6 mg/dL to 23.5 mg/dL. These findings suggest that while initial effects are seen early, maximal efficacy, particularly for parameters like Lp(a), may require longer-term treatment.
Q4: What are the common side effects associated with this compound, and can they be mitigated?
A4: The most common side effects of this compound are similar to those of nicotinic acid and include facial flushing, warmth, itching, and tingling. Gastrointestinal discomfort can also occur. Flushing is mediated by the release of prostaglandins and typically subsides with continued treatment as the body develops tolerance. To mitigate these effects, it is often recommended to start with a low dose and gradually titrate upwards. Taking this compound with meals or taking a low dose of aspirin 30 minutes before this compound administration can also help reduce the severity of flushing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or minimal reduction in LDL-C levels. | Insufficient treatment duration. Suboptimal dosage. Individual patient variability in response. Issues with drug formulation or administration. | Extend the treatment duration to at least 12-16 weeks to observe more significant effects. Consider a dose-escalation study to determine the optimal dose for the experimental model. Ensure consistent and accurate drug administration. Analyze individual animal data to identify non-responders. |
| High variability in lipid profile data between subjects. | Genetic heterogeneity in the animal model. Differences in diet and housing conditions. Inconsistent fasting times before blood collection. | Use a genetically homogenous animal strain. Standardize diet, housing, and light-dark cycles for all animals. Ensure a consistent fasting period (e.g., 12-16 hours) for all animals before blood sampling. |
| Unexpected changes in HDL-C levels. | Short treatment duration. Assay variability. | HDL-C levels may take longer to show a significant increase. Consider extending the study duration to 16 weeks or longer. Ensure the use of a validated and reliable assay for HDL-C measurement. |
| Severe flushing or signs of distress in animal models. | High initial dose. Rapid dose escalation. | Start with a lower initial dose and implement a gradual dose escalation protocol to allow for adaptation. Closely monitor animals for any signs of distress and adjust the dosage accordingly. |
| Difficulty in dissolving this compound for administration. | This compound has low water solubility. | Prepare a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose for oral gavage. |
Data Presentation
Table 1: Summary of this compound Efficacy on Lipid Profile Over Time
| Treatment Duration | Total Cholesterol | LDL-C | VLDL-C + LDL-C | HDL-C | Triglycerides | Lipoprotein(a) | Reference(s) |
| 12 Weeks | ↓ 13.9% | ↓ 19.8% | - | No significant change | ↓ | - | |
| 12 Weeks | ↓ | ↓ | - | ↑ | ↓ | ↓ (in patients with high baseline) | |
| 16 Weeks | ↓ | - | ↓ 9.2% | ↑ 12.5% | ↓ | - | |
| 12 Months | - | - | - | ↑ | ↓ | ↓ ~30% |
Arrow (↑) indicates an increase, (↓) indicates a decrease. The magnitude of change is provided where available in the cited literature.
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a High-Fat Diet (HFD)-Induced Hyperlipidemic Rodent Model
This protocol provides a generalized framework for assessing the lipid-lowering efficacy of this compound.
1. Animal Model and Acclimatization:
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Species: Male Wistar rats or C57BL/6 mice are commonly used.
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Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water to allow for adaptation.
2. Induction of Hyperlipidemia:
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Diet: Feed a high-fat diet (HFD) for a period of 4-8 weeks to induce hyperlipidemia. A typical HFD composition includes a high percentage of fat (e.g., 45-60% of calories from fat), often supplemented with cholesterol and cholic acid.
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Confirmation: Confirm the development of hyperlipidemia by measuring baseline serum lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) after the induction period.
3. Experimental Groups and Treatment:
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Grouping: Randomly assign animals to the following groups (n=8-10 per group):
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Normal Control (Standard Diet + Vehicle)
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HFD Control (HFD + Vehicle)
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This compound Treatment (HFD + this compound at desired dose levels)
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Positive Control (HFD + a standard lipid-lowering drug, e.g., atorvastatin)
-
-
Drug Preparation and Administration:
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Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Administer this compound orally via gavage once daily for the desired treatment duration (e.g., 4, 8, 12, or 16 weeks).
-
4. Monitoring and Sample Collection:
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Monitoring: Monitor body weight and food intake weekly.
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Blood Collection: At the end of the treatment period, fast the animals overnight (12-16 hours). Collect blood via a suitable method (e.g., cardiac puncture under anesthesia).
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Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
5. Biochemical Analysis:
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Lipid Profile: Analyze serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.
6. Data Analysis:
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Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the HFD control group. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing and reporting adverse effects of niceritrol in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and reporting adverse effects of niceritrol in preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
General Handling and Formulation
Q1: My this compound powder is difficult to dissolve for oral administration in rats. What is the recommended vehicle?
A1: this compound has low aqueous solubility. For oral gavage studies in rats, it is recommended to use a suspension in a vehicle such as corn oil. Ensure the suspension is homogenous by thorough vortexing before each administration.
Monitoring for Adverse Effects
Q2: What are the primary adverse effects I should be monitoring for in my preclinical studies with this compound?
A2: Based on the known profile of nicotinic acid derivatives, the primary adverse effects to monitor in preclinical animal models include hepatotoxicity, myotoxicity, gastrointestinal disturbances, and cardiovascular changes. It is also crucial to observe for general signs of toxicity such as changes in body weight, food and water consumption, and behavioral alterations.
Q3: How frequently should I collect blood samples to monitor for liver and muscle toxicity?
A3: For sub-chronic studies, it is advisable to collect blood samples at baseline, and then at regular intervals (e.g., weekly or bi-weekly) throughout the study period. A final collection at termination is also essential. For acute toxicity studies, collections should be more frequent in the initial 24-48 hours post-dose.
Troubleshooting Guides
Hepatotoxicity
Issue: I am observing elevated liver enzymes (ALT, AST) in rats treated with this compound. How do I interpret these findings and what are the next steps?
Troubleshooting Steps:
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Confirm the Finding: Repeat the analysis of the serum samples to rule out any technical errors.
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Dose-Response Relationship: Analyze the data to determine if the elevation in liver enzymes is dose-dependent. A clear dose-response relationship strengthens the evidence of a drug-related effect.
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Histopathology: At the end of the study, or if signs of severe toxicity are observed, conduct a thorough histopathological examination of the liver. Look for signs of hepatocellular necrosis, inflammation, and fatty changes.
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Mechanism of Action: this compound is hydrolyzed to nicotinic acid. Consider that nicotinic acid can induce changes in liver enzymes.[1]
Quantitative Data Summary: Hepatotoxicity Markers in Rats
| Dose Group (mg/kg/day) | Serum ALT (U/L) - Mean ± SD | Serum AST (U/L) - Mean ± SD | Liver Histopathology Findings |
| Control (Vehicle) | [Insert Control Value] | [Insert Control Value] | No significant findings |
| Low Dose | [Insert Value] | [Insert Value] | [e.g., Minimal centrilobular hypertrophy] |
| Mid Dose | [Insert Value] | [Insert Value] | [e.g., Mild focal necrosis] |
| High Dose | [Insert Value] | [Insert Value] | [e.g., Moderate multifocal necrosis] |
| Note: This table is a template. Researchers should populate it with their experimental data. |
Myotoxicity
Issue: I have detected an increase in serum creatine kinase (CK) levels in my rat study. What does this indicate and what should I do?
Troubleshooting Steps:
-
Rule out Artifacts: Increased CK can result from the stress of handling and blood collection. Ensure that collection procedures are consistent and minimally stressful.
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Assess Dose-Dependency: Determine if the increase in CK levels correlates with the dose of this compound administered.
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Histopathology of Muscle: Collect skeletal muscle tissue (e.g., quadriceps, gastrocnemius) and cardiac muscle for histopathological analysis. Look for evidence of muscle fiber degeneration, necrosis, and inflammation.
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Consider Nicotinic Acid Effects: High doses of nicotinic acid have been associated with myopathy, which should be considered as a potential mechanism.
Quantitative Data Summary: Myotoxicity Markers in Rats
| Dose Group (mg/kg/day) | Serum Creatine Kinase (U/L) - Mean ± SD | Skeletal Muscle Histopathology Findings | Cardiac Muscle Histopathology Findings |
| Control (Vehicle) | [Insert Control Value] | No significant findings | No significant findings |
| Low Dose | [Insert Value] | [e.g., No significant findings] | [e.g., No significant findings] |
| Mid Dose | [Insert Value] | [e.g., Minimal myofiber degeneration] | [e.g., No significant findings] |
| High Dose | [Insert Value] | [e.g., Mild multifocal myofiber necrosis] | [e.g., No significant findings] |
| Note: This table is a template. Researchers should populate it with their experimental data. |
Gastrointestinal Adverse Effects
Issue: I am observing diarrhea and/or soft stools in animals treated with this compound. How should I manage and report this?
Troubleshooting Steps:
-
Systematic Observation: Implement a standardized scoring system for fecal consistency to quantify the severity of the gastrointestinal effects.
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Monitor Body Weight and Hydration: Closely monitor the body weight and hydration status of the affected animals. Provide supportive care if necessary.
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Gross Pathology and Histopathology: At necropsy, perform a thorough examination of the gastrointestinal tract. Collect tissue samples for histopathological analysis to identify any signs of inflammation, ulceration, or other abnormalities.
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Prodrug Hydrolysis: Remember that pentaerythritol tetranicotinate is hydrolyzed in the gastrointestinal tract to release nicotinic acid, which can be a source of local irritation.[1]
Quantitative Data Summary: Gastrointestinal Observations in Rats
| Dose Group (mg/kg/day) | Incidence of Diarrhea/Soft Stools (%) | Mean Fecal Score (1-5 scale) | Gastrointestinal Histopathology |
| Control (Vehicle) | 0% | 1.0 | No significant findings |
| Low Dose | [Insert %] | [Insert Score] | [e.g., No significant findings] |
| Mid Dose | [Insert %] | [Insert Score] | [e.g., Minimal mucosal inflammation] |
| High Dose | [Insert %] | [Insert Score] | [e.g., Mild to moderate gastritis/enteritis] |
| Note: This table is a template. Researchers should populate it with their experimental data. |
Experimental Protocols
Protocol: Assessment of Hepatotoxicity in Rats
-
Animal Model: Male and female Wistar rats, 8-10 weeks old.
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Dosing: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 28 or 90 days).
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Blood Collection: Collect blood via tail vein or saphenous vein at baseline and designated time points. At termination, collect blood via cardiac puncture.
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Serum Biochemistry: Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
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Necropsy and Organ Weights: At termination, perform a full necropsy. Weigh the liver and calculate the liver-to-body weight ratio.
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Histopathology: Fix liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides.
Protocol: Assessment of Myotoxicity in Rats
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Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
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Dosing: Administer this compound or vehicle daily via oral gavage.
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Blood Collection: Collect blood at baseline and specified intervals.
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Serum Biochemistry: Analyze serum for creatine kinase (CK) and cardiac troponins (cTnI, cTnT).
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Necropsy and Tissue Collection: At termination, collect samples of skeletal muscle (e.g., quadriceps, gastrocnemius) and the heart.
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Histopathology: Process and stain muscle tissues with H&E. Examine for signs of myopathy.
Visualizations
Caption: Metabolic pathway and potential adverse effects of this compound.
Caption: Workflow for reporting an adverse event in a preclinical study.
References
Validation & Comparative
A Comparative Analysis of Niceritrol and Clofibrate on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering agents niceritrol and clofibrate, focusing on their respective impacts on lipid profiles. The information presented is collated from various clinical studies to offer a comprehensive overview supported by experimental data.
Executive Summary
Both this compound, a derivative of nicotinic acid, and clofibrate, a fibrate, have been utilized in the management of hyperlipidemia.[1][2] this compound primarily functions by reducing the synthesis of triglycerides and VLDL in the liver, which in turn lowers LDL cholesterol and increases HDL cholesterol.[3] Clofibrate's mechanism involves the activation of peroxisome proliferator-activated receptors (PPARα), leading to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced VLDL production.[2][4] Clinical data indicates that both agents effectively modulate lipid profiles, though their specific effects and potencies can vary.
Quantitative Data on Lipid Profile Modifications
The following table summarizes the effects of this compound and clofibrate on key lipid parameters as reported in various clinical trials. It is important to note that patient populations, baseline lipid levels, dosages, and study durations varied across these trials, which can influence the observed outcomes.
| Drug | Study Population | Dosage | Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| This compound | Primary hypercholesterolemia | 1.5 g/day | 12 weeks | Significant Decrease | Significant Decrease | Significant Increase | Significant Decrease | |
| Hyperlipidemic patients | Not specified | 16 weeks | Significant Decrease | VLDL+LDL-Ch Decrease (9.2%) | Increase (12.5%) | Significant Decrease | ||
| Familial & Polygenic hypercholesterolemia | Up to 3 g/day | 12 weeks | Decrease (13.9% in FH) | Decrease (19.8% in FH) | Unchanged | Significant Decrease | ||
| Type IIa & IIb hyperlipoproteinemia | 3-6 g/day | Not specified | Dose-dependent Decrease (up to 22%) | - | - | Dose-dependent Decrease (up to 50% in IIb) | ||
| Clofibrate | Type IV hyperlipoproteinemia | 1.5 g/day | 4 weeks | Significant Decrease | - | Significant Decrease | Significant Decrease (VLDL-TG) | |
| Type II hyperlipoproteinemia | 1.5-2 g/day | Not specified | Decrease (17% with 1.5g) | - | - | Optimal reduction with 2g/day | ||
| Hypertriglyceridemia | Not specified | 1 month | No significant change | Increase (11%) | Increase (31%) | Decrease (32%) | ||
| Type II hyperlipoproteinemia | Not specified | 32 weeks (crossover) | Decrease (~17%) | Increase (in Type IV) | No significant change | - |
Note: "-" indicates that the specific data point was not reported in the abstract. VLDL+LDL-Ch refers to the combined cholesterol content of Very-Low-Density and Low-Density Lipoproteins.
Experimental Protocols
The methodologies employed in the cited studies provide the foundation for the quantitative data presented. Below are summaries of typical experimental designs for evaluating these lipid-lowering agents.
General Clinical Trial Design for Hyperlipidemia
A common approach involves a randomized, controlled trial. A typical protocol would include:
-
Patient Recruitment: Patients are screened based on their lipid profiles (e.g., elevated total cholesterol, LDL cholesterol, or triglycerides) and specific type of hyperlipoproteinemia. A baseline period is often established to record initial lipid levels.
-
Randomization: Participants are randomly assigned to receive either the investigational drug (this compound or clofibrate) or a placebo/control drug. Some studies may employ a crossover design where patients receive both treatments sequentially.
-
Dosing and Administration: The drug is administered at a specified dose and frequency for a defined treatment period. Dosages can be fixed or titrated to a maximum tolerated dose. For instance, a study on this compound started with 750 mg/day and increased weekly to a maximum of 3 g/day over 4 weeks, followed by an 8-week maintenance period. A clofibrate study used a daily dose of 1.5 g for four weeks.
-
Data Collection: Blood samples are collected at regular intervals (e.g., every 4 weeks) to measure plasma concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Statistical Analysis: The changes in lipid parameters from baseline are compared between the treatment and control groups to determine the drug's efficacy.
Mechanistic Signaling Pathways
The lipid-lowering effects of this compound and clofibrate are mediated by distinct molecular pathways.
This compound's Mechanism of Action
This compound is a prodrug that is hydrolyzed to nicotinic acid (niacin). Niacin exerts its effects through several mechanisms:
-
Inhibition of Triglyceride Synthesis: It inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, which is crucial for triglyceride synthesis. This leads to reduced VLDL production and secretion.
-
Reduction of Fatty Acid Mobilization: Niacin inhibits hormone-sensitive lipase in adipose tissue, decreasing the release of free fatty acids into the bloodstream, which are precursors for hepatic triglyceride synthesis.
-
Increased HDL Levels: It enhances the production of apolipoprotein A-I, a primary component of HDL, which promotes reverse cholesterol transport.
Clofibrate's Mechanism of Action
Clofibrate, as a fibrate, primarily acts by activating the nuclear receptor PPARα. This activation leads to:
-
Increased Lipoprotein Lipase Activity: PPARα activation upregulates the expression of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, facilitating their clearance from the circulation.
-
Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle, reducing the availability of fatty acids for triglyceride synthesis.
-
Reduced Hepatic VLDL Production: By modulating gene expression, clofibrate decreases the hepatic synthesis and secretion of VLDL. It also inhibits the synthesis of apolipoprotein B, a key component of VLDL.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a clinical trial comparing the efficacy of this compound and clofibrate.
Conclusion
Both this compound and clofibrate have demonstrated efficacy in improving lipid profiles, although through different primary mechanisms of action. This compound, acting as a nicotinic acid prodrug, broadly impacts triglyceride synthesis and HDL metabolism. Clofibrate, a PPARα agonist, primarily enhances the catabolism of triglyceride-rich lipoproteins. The choice between these agents may depend on the specific lipid abnormalities of the patient, their tolerance to potential side effects, and the desired therapeutic outcomes. It is worth noting that clofibrate's use has been associated with adverse effects, leading to its discontinuation in some regions. Further head-to-head clinical trials with standardized protocols would be beneficial for a more direct comparison of their efficacy and safety profiles.
References
Niceritrol vs. Nicotinic Acid: A Head-to-Head Comparison for Drug Development Professionals
A Comprehensive Guide to the Efficacy, Safety, and Mechanisms of Two Closely Related Lipid-Lowering Agents
For researchers and professionals in the field of drug development, a nuanced understanding of the pharmacological landscape is paramount. This guide provides a detailed, evidence-based comparison of Niceritrol and its parent compound, nicotinic acid, two agents employed in the management of hyperlipidemia. By examining their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data, this document aims to inform research and development efforts in the cardiovascular therapeutic area.
Introduction: A Tale of a Pro-Drug and its Parent
This compound is a pro-drug of nicotinic acid, meaning it is converted into nicotinic acid in the body to exert its therapeutic effects.[1][2] Specifically, it is an ester of pentaerythritol and nicotinic acid.[3] This structural modification is designed to influence the pharmacokinetic profile of nicotinic acid, with the goal of improving its tolerability. Nicotinic acid, a form of vitamin B3, has been a cornerstone in the treatment of dyslipidemia for decades, valued for its broad-spectrum effects on the lipid profile.[4] This comparison will delve into how the subtle difference in their initial chemical form translates to their clinical performance.
Mechanism of Action: A Shared Pathway
Upon administration, this compound is hydrolyzed to release nicotinic acid, which is the active pharmacological agent.[1] Therefore, the fundamental mechanism of action for both substances is identical and multifaceted, impacting various aspects of lipid metabolism.
Lipid-Lowering Effects:
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A) on adipocytes. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids (FFAs) into the bloodstream.
-
Reduced Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis. Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, a key enzyme in triglyceride synthesis. This leads to decreased production of very-low-density lipoprotein (VLDL).
-
Decreased LDL and Increased HDL: As VLDL is a precursor to low-density lipoprotein (LDL), the reduction in VLDL synthesis consequently lowers LDL levels. Nicotinic acid also increases levels of high-density lipoprotein (HDL) by reducing the breakdown of apolipoprotein A-I, a primary component of HDL.
Anti-inflammatory Properties:
Beyond its impact on lipids, nicotinic acid has been shown to possess anti-inflammatory properties, which may contribute to its cardiovascular benefits. It can reduce the expression of pro-inflammatory cytokines and adhesion molecules involved in the development of atherosclerosis.
Below is a diagram illustrating the lipid-lowering signaling pathway of nicotinic acid.
Clinical Efficacy: A Quantitative Comparison
While no large-scale head-to-head clinical trials directly compare this compound with various formulations of nicotinic acid, we can draw comparisons from individual studies with similar patient populations. This compound's slow hydrolysis suggests its performance is more analogous to sustained-release (SR) or extended-release (ER) nicotinic acid rather than immediate-release (IR) formulations.
Table 1: Comparative Efficacy on Lipid Profiles
| Parameter | This compound | Nicotinic Acid (Immediate-Release) | Nicotinic Acid (Sustained-Release) |
| Total Cholesterol | ↓ 9.2% - 13.9% | ↓ (Data varies with dose) | ↓ (Data varies with dose) |
| LDL Cholesterol | ↓ 9.2% - 19.8% | ↓ ~22% (at 3g/day) | ↓ ~50% (at 3g/day) |
| HDL Cholesterol | ↑ ~12.5% | ↑ (Generally more than SR) | ↑ (Generally less than IR) |
| Triglycerides | ↓ Significant reduction | ↓ Similar to SR | ↓ Similar to IR |
| Lipoprotein(a) | ↓ Significant reduction in patients with high baseline levels | ↓ 20% - 30% | ↓ (Data not specified) |
Note: The data presented are aggregated from different studies and should be interpreted with caution as a direct comparison is not available. The efficacy of nicotinic acid is dose-dependent.
Safety and Tolerability: The Flushing Phenomenon and Hepatotoxicity
The primary factor limiting the clinical use of both this compound and nicotinic acid is their side effect profile, most notably cutaneous flushing and the potential for hepatotoxicity.
Cutaneous Flushing
Flushing is a common, prostaglandin-mediated side effect characterized by redness, warmth, and itching of the skin.
-
Mechanism of Flushing: Nicotinic acid activates GPR109A receptors on dermal Langerhans cells and macrophages, leading to the synthesis and release of prostaglandins D2 (PGD2) and E2 (PGE2). These prostaglandins cause vasodilation of dermal capillaries, resulting in the flushing reaction.
The following diagram illustrates the signaling pathway of nicotinic acid-induced flushing.
-
Incidence and Mitigation: The incidence of flushing with immediate-release nicotinic acid is nearly 100%. Extended-release formulations have a lower incidence. One study on this compound reported that all patients experienced flushing. Pre-treatment with aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs) can significantly reduce the severity of flushing by inhibiting prostaglandin synthesis.
Hepatotoxicity
A more serious, though less common, adverse effect is hepatotoxicity, which can range from asymptomatic elevations in liver enzymes to, in rare cases, severe liver damage.
-
Formulation-Dependent Risk: The risk of hepatotoxicity is significantly higher with sustained-release formulations of nicotinic acid compared to immediate-release formulations. In one comparative study, 52% of patients taking SR niacin developed hepatotoxic effects, while none in the IR niacin group did. The extended-release formulation was designed to have a lower risk of hepatotoxicity than the SR form.
-
This compound's Profile: As this compound is slowly hydrolyzed to nicotinic acid, its hepatotoxicity profile may be more comparable to that of SR or ER niacin. Close monitoring of liver function is advisable during treatment with this compound, as it is with all pharmacological doses of nicotinic acid.
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Nicotinic Acid (Immediate-Release) | Nicotinic Acid (Sustained-Release) |
| Flushing | High incidence; all patients in one study reported flushing. | Very high incidence (~100%). | Lower incidence than IR. |
| Hepatotoxicity | Potential risk, similar to SR/ER formulations; monitoring recommended. | Low risk. | High risk (52% in one study). |
| Gastrointestinal Symptoms | Reported in some patients. | Can occur. | More common than with IR. |
Experimental Protocols: A Methodological Overview
The findings presented in this guide are based on clinical trials with specific methodologies. Below are representative experimental protocols for studies evaluating these drugs.
Protocol 1: Efficacy and Safety of this compound in Hypercholesterolemia (Based on Curtis et al.)
-
Study Design: Open-label, multi-center study.
-
Patient Population: 25 hypercholesterolemic patients (familial and polygenic).
-
Intervention: this compound initiated at 750 mg/day, titrated weekly over 4 weeks to a maximum tolerated dosage up to 3 g/day , and maintained for an additional 8 weeks.
-
Outcome Measures:
-
Primary: Changes in total plasma cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Secondary: Incidence and severity of adverse events, particularly flushing and gastrointestinal symptoms.
-
-
Statistical Analysis: Wilcoxon matched-pairs, signed-ranks test to compare baseline and post-treatment lipid levels.
Protocol 2: Comparative Efficacy and Toxicity of Immediate-Release vs. Sustained-Release Niacin (Based on McKenney et al.)
-
Study Design: Randomized, double-blind, parallel-group comparison.
-
Patient Population: 46 adults with LDL cholesterol levels > 4.14 mmol/L (160 mg/dL).
-
Intervention: Patients were randomized to receive either IR or SR niacin. Doses were escalated from 500 mg/day to 3000 mg/day, with each dose level maintained for 6 weeks.
-
Outcome Measures:
-
Efficacy: Fasting lipid and lipoprotein cholesterol levels.
-
Safety: Clinical laboratory tests (including liver aminotransferases), symptom questionnaires, and withdrawal rates.
-
-
Statistical Analysis: Appropriate statistical tests to compare changes in lipid levels and the incidence of adverse events between the two groups.
The following diagram outlines a typical experimental workflow for a clinical trial assessing a lipid-lowering agent.
Conclusion for the Drug Development Professional
This compound and nicotinic acid are, for all intents and purposes, pharmacologically synonymous in their mechanism of action. The key differentiator lies in the pharmacokinetics of nicotinic acid delivery. As a slowly hydrolyzed pro-drug, this compound's clinical profile is likely to mirror that of sustained or extended-release nicotinic acid formulations.
-
Efficacy: Both agents are effective in improving the overall lipid profile. The choice between them would not likely be based on efficacy, as their active moiety is the same.
-
Safety: The primary consideration in the development and clinical positioning of these drugs is the trade-off between flushing and hepatotoxicity. While a slower release of nicotinic acid may mitigate the intensity of flushing, it can increase the risk of liver injury.
-
Future Directions: For drug developers, the focus should be on creating novel formulations or co-therapies that can uncouple the therapeutic lipid-modifying effects of nicotinic acid from its adverse effects. This could involve more sophisticated drug delivery systems or combination therapies that specifically target the pathways of flushing and hepatotoxicity.
References
- 1. jwatch.org [jwatch.org]
- 2. Clinical study of this compound on serum lipids in the treatment of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. | Semantic Scholar [semanticscholar.org]
- 4. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Niceritrol's Mechanism of Action Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular mechanisms of niceritrol, a nicotinic acid derivative, across various cell lines relevant to lipid metabolism and cardiovascular health. It aims to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development.
Introduction to this compound
This compound is a prodrug that is hydrolyzed in the body to its active form, nicotinic acid (niacin). It is a well-established lipid-lowering agent used in the treatment of hyperlipidemia. Nicotinic acid, a B vitamin, exerts a range of effects on lipid metabolism, primarily by reducing the levels of atherogenic lipoproteins and increasing the levels of protective high-density lipoprotein (HDL). This guide delves into the cellular and molecular mechanisms underlying these effects and compares them across different cell types and with other classes of lipid-lowering drugs.
Comparative Analysis of this compound's Mechanism of Action
The multifaceted mechanism of action of this compound (nicotinic acid) has been investigated in various cell lines, primarily focusing on hepatocytes, adipocytes, and endothelial cells. These studies reveal cell-type-specific effects that collectively contribute to its overall lipid-modifying and cardiovascular benefits.
Hepatocytes: The Central Hub of Lipid Metabolism
Hepatocytes play a crucial role in the synthesis and clearance of lipoproteins. Nicotinic acid's effects on these cells are central to its lipid-lowering properties. The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying these mechanisms.
Key Mechanisms in Hepatocytes:
-
Inhibition of Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis. This leads to a reduction in the hepatic production of triglycerides.
-
Reduced VLDL and LDL Levels: By limiting triglyceride availability, the assembly and secretion of very-low-density lipoprotein (VLDL) particles are decreased. Since low-density lipoprotein (LDL) is a metabolic product of VLDL, a reduction in VLDL secretion subsequently leads to lower LDL levels.
-
Increased HDL Levels: Nicotinic acid has been shown to increase the production of apolipoprotein A-I (ApoA-I), the primary protein component of HDL, in HepG2 cells. It also enhances the lipidation of ApoA-I by increasing the expression of the ATP-binding cassette transporter A1 (ABCA1), which mediates cholesterol efflux from cells to lipid-poor ApoA-I. Furthermore, it can inhibit the hepatic uptake of HDL, thereby increasing its circulating levels.
Comparative Data in Hepatocytes:
| Parameter | This compound (Nicotinic Acid) | Atorvastatin (Statin) | Fenofibrate (Fibrate) | Cell Line(s) |
| Triglyceride Synthesis | ↓ (Inhibition of DGAT2) | ↓ (Indirectly, via SREBP-1c) | ↓ (via PPARα activation) | HepG2 |
| ApoA-I Expression/Secretion | ↑ | No significant direct effect | ↑ (via PPARα activation) | HepG2 |
| ABCA1 Expression | ↑ | No significant direct effect | ↑ (via PPARα activation) | HepG2 |
| LDL Receptor Expression | No direct effect | ↑ (via HMG-CoA reductase inhibition) | No direct effect | HepG2 |
Adipocytes: Regulating Fatty Acid Release
Adipocytes are the primary storage site for triglycerides in the body. The release of free fatty acids (FFAs) from adipose tissue is a key determinant of the substrate available for hepatic triglyceride synthesis.
Key Mechanisms in Adipocytes:
-
Inhibition of Lipolysis: Nicotinic acid inhibits the hormone-sensitive lipase (HSL) in adipocytes, the rate-limiting enzyme for the hydrolysis of stored triglycerides. This action reduces the release of FFAs into the bloodstream, thereby decreasing their delivery to the liver for VLDL production. This effect is mediated by the G protein-coupled receptor 109A (GPR109A).
Comparative Data in Adipocytes:
| Parameter | This compound (Nicotinic Acid) | Atorvastatin (Statin) | Fenofibrate (Fibrate) | Cell Line(s) |
| Lipolysis (FFA Release) | ↓ (Inhibition of HSL) | No direct effect | ↑ (via PPARα activation, complex effects) | 3T3-L1 |
| Adiponectin Secretion | ↑ | ↑ | ↑ | 3T3-L1 |
Endothelial Cells and Platelets: Vascular Protection
Beyond its lipid-lowering effects, nicotinic acid exhibits direct effects on the vasculature that may contribute to its anti-atherosclerotic properties.
Key Mechanisms in Endothelial Cells and Platelets:
-
Anti-inflammatory Effects: Nicotinic acid has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, which are crucial steps in the development of atherosclerosis. For instance, it can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1).
-
Inhibition of Platelet Aggregation: Nicotinic acid can directly inhibit platelet aggregation induced by various agonists.
Comparative Data in Endothelial Cells:
| Parameter | This compound (Nicotinic Acid) | Atorvastatin (Statin) | Cell Line(s) |
| VCAM-1 Expression (LPS-induced) | ↓ | ↓ | HUVEC |
| Platelet Activation (co-culture) | ↓ | ↓ | HUVEC, Platelets |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the cross-validation of this compound's mechanism of action.
Triglyceride Synthesis Assay in HepG2 Cells
This protocol is adapted from studies investigating the effect of nicotinic acid on hepatic triglyceride synthesis.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-incubate cells with varying concentrations of nicotinic acid (or other test compounds) in serum-free DMEM for 24 hours.
-
Radiolabeling: Add [³H]-glycerol to the medium and incubate for an additional 4 hours to allow for its incorporation into newly synthesized triglycerides.
-
Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract total lipids from the cell lysate using a chloroform:methanol (2:1, v/v) solution.
-
Thin-Layer Chromatography (TLC): Separate the lipid classes by spotting the lipid extract onto a silica gel TLC plate and developing it in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spots into scintillation vials. Quantify the amount of [³H]-glycerol incorporated into triglycerides using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Express the results as a percentage of the control (untreated cells).
Adipocyte Lipolysis Assay (FFA and Glycerol Release)
This protocol is based on methods for measuring lipolysis in 3T3-L1 adipocytes.
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Wash the mature adipocytes with PBS and incubate them in a serum-free medium containing 2% bovine serum albumin (BSA). Add various concentrations of nicotinic acid (or other test compounds) and a lipolytic stimulus (e.g., isoproterenol).
-
Sample Collection: Collect aliquots of the incubation medium at different time points (e.g., 0, 1, 2, and 4 hours).
-
Glycerol and FFA Measurement: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Calculate the rate of glycerol and FFA release over time. Express the results as a percentage of the stimulated control.
Cholesterol Efflux Assay in HepG2 Cells
This protocol is designed to measure the capacity of HDL and ApoA-I to accept cholesterol from hepatocytes, a key step in reverse cholesterol transport.
-
Cell Culture and Labeling: Culture HepG2 cells to confluency in 24-well plates. Label the cells with [³H]-cholesterol in a serum-containing medium for 24 hours.
-
Equilibration: Wash the cells and equilibrate them in a serum-free medium for 18-24 hours to allow the labeled cholesterol to distribute throughout the cellular pools.
-
Treatment and Efflux: Incubate the cells with serum-free medium containing HDL or purified ApoA-I as cholesterol acceptors, in the presence or absence of nicotinic acid (or other test compounds), for 4-6 hours.
-
Quantification:
-
Collect the medium and centrifuge to remove any detached cells. Measure the radioactivity in an aliquot of the medium by liquid scintillation counting.
-
Lyse the cells in the wells with a suitable lysis buffer and measure the radioactivity in the cell lysate.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100%.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for cross-validating this compound's mechanism of action.
Caption: this compound's multifaceted mechanism of action.
Reproducibility of published findings on niceritrol's lipid-lowering effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipid-lowering effects of niceritrol, a nicotinic acid derivative, based on published clinical findings. The objective is to present available data on its efficacy in modulating lipid profiles and to assess the reproducibility of these findings by examining experimental methodologies from various studies. This document summarizes quantitative data, outlines experimental protocols where available, and visualizes key pathways and workflows to aid in research and development.
Executive Summary
This compound has been shown in multiple clinical studies to favorably alter lipid profiles by reducing total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. As a derivative of nicotinic acid (niacin), its primary mechanism of action involves inhibiting triglyceride synthesis in the liver and reducing the mobilization of free fatty acids from adipose tissue.[1] While the lipid-lowering effects are consistently reported, a comprehensive assessment of the reproducibility of these findings is challenging due to the limited availability of detailed experimental protocols in publicly accessible literature. This guide compiles the available quantitative data and methodological information to provide a comparative overview.
Data Presentation: Quantitative Comparison of Lipid-Lowering Effects
The following tables summarize the percentage changes in lipid parameters observed in clinical trials of this compound and other lipid-lowering agents. It is important to note that these studies vary in design, patient populations, and duration, which can influence the outcomes. Direct head-to-head comparison data for this compound against all alternatives is limited.
Table 1: Reported Lipid-Lowering Efficacy of this compound (Monotherapy)
| Study/Reference | Duration | Total Cholesterol (% Change) | LDL Cholesterol (% Change) | HDL Cholesterol (% Change) | Triglycerides (% Change) |
| Study 1 (Hypothetical Data based on[2]) | 16 weeks | Significant Reduction | -9.2% (VLDL+LDL) | +12.5% | Significant Reduction |
| Study 2 (Hypothetical Data based on[3][4]) | 12 weeks | Significant Reduction | Significant Reduction | Significant Increase | Significant Reduction |
| Study 3 (Hypothetical Data based on[5]) | 8 weeks | Significant Reduction | Significant Reduction | - | Significant Reduction |
Note: Specific percentage changes for total cholesterol and triglycerides were often reported as "significant reductions" without precise values in the available abstracts.
Table 2: Comparative Lipid-Lowering Efficacy of Other Agents (Monotherapy)
| Drug Class | Agent | Total Cholesterol (% Change) | LDL Cholesterol (% Change) | HDL Cholesterol (% Change) | Triglycerides (% Change) |
| Statin | Pravastatin | -16.1% to -23.3% | -21.7% to -31.9% | No significant change | -5.8% to -20.0% |
| Fibrate | Fenofibrate | -16% | -23% | +14% | -41% |
| Cholesterol Absorption Inhibitor | Ezetimibe | - | -18% | +3.5% | -5% |
Data for comparator agents is derived from various clinical trials and meta-analyses and is provided for general comparison.
Experimental Protocols
A critical aspect of assessing reproducibility is the detailed comparison of experimental methodologies. Unfortunately, complete protocols for most of the cited this compound studies were not available in the public domain. The following outlines a generalized experimental protocol based on common practices in lipid-lowering drug trials and information gleaned from available abstracts.
General Study Design: Most studies evaluating this compound appear to be randomized controlled trials, often with a placebo or active comparator arm. The duration of these trials typically ranges from 8 to 16 weeks.
Patient Population: Participants in these studies are generally adults diagnosed with hyperlipidemia, including primary hypercholesterolemia and mixed dyslipidemia. Key inclusion criteria often involve baseline lipid levels exceeding certain thresholds (e.g., total cholesterol > 220 mg/dL or LDL cholesterol > 130 mg/dL). Common exclusion criteria include a history of major cardiovascular events within the preceding months, uncontrolled hypertension, active liver disease, and the use of other lipid-lowering medications within a specified washout period.
Intervention: The dosage of this compound administered in clinical trials typically ranges from 750 mg to 1500 mg per day, often given in divided doses.
Lipid Measurement: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are the primary endpoints. Blood samples are typically collected after a fasting period (e.g., 12 hours) at baseline and at specified intervals throughout the study. The methods for lipid analysis (e.g., enzymatic assays, ultracentrifugation) are crucial for reproducibility but are often not detailed in abstracts.
Statistical Analysis: The statistical approach in these trials generally involves comparing the mean or median percentage change in lipid parameters from baseline to the end of the treatment period between the this compound group and the comparator group. Statistical significance is typically determined using t-tests or non-parametric equivalents.
Limitations in Protocol Analysis: The lack of access to full-text publications for several key this compound studies prevents a detailed analysis and comparison of:
-
Specific randomization and blinding procedures.
-
Detailed inclusion and exclusion criteria.
-
The precise laboratory methods used for lipid quantification.
-
The full statistical analysis plan, including handling of missing data and any subgroup analyses.
This information is essential for a rigorous assessment of the reproducibility of the published findings.
Mandatory Visualizations
Signaling Pathways and Workflows
To visualize the mechanisms and processes discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound.
Caption: Generalized Clinical Trial Workflow.
Caption: this compound's Potential Role in Atherosclerosis.
Conclusion
The available evidence from published clinical trial abstracts indicates that this compound consistently demonstrates a beneficial effect on lipid profiles, characteristic of nicotinic acid derivatives. However, the core requirement of assessing the reproducibility of these findings is significantly hampered by the lack of detailed, publicly available experimental protocols. To confidently establish the reproducibility of this compound's lipid-lowering effects, access to and analysis of the full-text articles of the primary clinical trials are essential. Researchers and drug development professionals should consider this limitation when evaluating the existing data on this compound. Future research, including well-documented, head-to-head comparative trials with current standard-of-care lipid-lowering agents, would be invaluable in definitively positioning this compound in the therapeutic landscape.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on levels of serum lipids, lipoprotein(a), and fibrinogen in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and laboratory responses to this compound in the treatment of hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-platelet effect of this compound in patients with arteriosclerosis and the relationship of the lipid-lowering effect to the anti-platelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Niceritrol's Impact on HDL and LDL Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of niceritrol's effects on High-Density Lipoprotein (HDL) and Low-Density Lipoprotein (LDL) cholesterol with other prominent lipid-lowering agents. The information is supported by experimental data from clinical trials and presented for objective evaluation.
Quantitative Impact on HDL and LDL Cholesterol
The following table summarizes the percentage changes in HDL and LDL cholesterol levels observed with this compound and its comparators in clinical studies. It is important to note that the effects can vary based on dosage, patient population, and study duration.
| Drug Class | Drug | Dosage | LDL Cholesterol Change | HDL Cholesterol Change | Study Population |
| Nicotinic Acid Derivative | This compound | 750 mg - 3 g/day | ↓ 9.2% - 19.8% [1][2] | ↑ 12.5% or Unchanged [1][2] | Hypercholesterolemic/Hyperlipidemic Patients [1] |
| This compound | 1.5 g/day | Significant ↓ (exact % not stated) | Significant ↑ (exact % not stated) | Primary Hypercholesterolemia | |
| Statins | Atorvastatin | 10 mg/day | ↓ 30% | ↑ 4% | Combined Hyperlipidemia or Isolated Hypertriglyceridemia |
| Rosuvastatin, Atorvastatin, Simvastatin | Various | ↓ (Dose-dependent) | ↑ ~4-10% | Hypercholesterolemia | |
| Fibrates | Fenofibrate | 200 mg/day | ↓ (Superior to atorvastatin in some studies for TG) | ↑ (Superior to atorvastatin in some studies) | Combined Hyperlipidemia |
| Gemfibrozil | Not Specified | ↓ | ↑ | Not Specified | |
| Cholesterol Absorption Inhibitors | Ezetimibe | 10 mg/day | ↓ 15-25% (as monotherapy) | Modest ↑ | Not Specified |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Various | ↓ 50-60% | Modest ↑ | Not Specified |
Experimental Protocols
The methodologies for assessing lipid profiles in the cited studies generally adhere to established clinical laboratory standards. Below are outlines of typical experimental protocols.
Subject Enrollment and Study Design
-
Patient Population: Studies typically enroll adult patients with diagnosed hyperlipidemia, characterized by elevated total cholesterol, LDL cholesterol, and/or triglycerides, and often low HDL cholesterol. Specific inclusion and exclusion criteria are defined, such as the absence of secondary causes of hyperlipidemia. For instance, one study on this compound included patients with primary hypercholesterolemia.
-
Study Design: Many of the foundational studies are randomized controlled trials (RCTs), often double-blinded and placebo-controlled, which are considered the gold standard for evaluating therapeutic efficacy. Open-label studies have also been conducted.
-
Treatment and Duration: Participants are administered the investigational drug (e.g., this compound at doses ranging from 750 mg to 3 g daily) or a comparator/placebo for a predefined period, which can range from several weeks to months.
Lipid Profile Measurement
-
Blood Sampling: Fasting blood samples are collected from participants at baseline and at specified intervals throughout the study.
-
Lipoprotein Fractionation: HDL and LDL fractions are separated from other lipoproteins. The reference method for this is ultracentrifugation, which separates lipoproteins based on their density.
-
Cholesterol Quantification: Once separated, the cholesterol content in the HDL and LDL fractions is measured. Common methods include:
-
Enzymatic Assays: These are widely used in clinical laboratories and involve a series of enzymatic reactions that produce a colored or fluorescent product, the intensity of which is proportional to the cholesterol concentration. The CHOD-POD method is a common example of this enzymatic reaction.
-
Direct Measurement Methods: These are automated methods that use specific reagents to selectively measure HDL and LDL cholesterol without the need for a physical separation step.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which this compound and comparator drugs exert their effects on lipid metabolism.
Caption: this compound is hydrolyzed to nicotinic acid, which then acts on various pathways.
Caption: Mechanisms of action for various classes of lipid-lowering drugs.
Caption: A simplified workflow of a typical clinical trial for lipid-lowering drugs.
Conclusion
This compound, a nicotinic acid derivative, demonstrates a variable but potentially favorable impact on the lipid profile, characterized by a reduction in LDL cholesterol and an increase in HDL cholesterol in some patient populations. Its mechanism of action, primarily through the inhibition of VLDL production and enhancement of ApoA-I, offers a different therapeutic approach compared to other major lipid-lowering drug classes.
Statins remain a cornerstone of LDL cholesterol reduction through the inhibition of cholesterol synthesis. Fibrates primarily target triglyceride metabolism via PPARα activation, with a secondary benefit of raising HDL. Ezetimibe offers a distinct mechanism by inhibiting intestinal cholesterol absorption. PCSK9 inhibitors represent a powerful class of drugs that significantly lower LDL by preventing the degradation of LDL receptors.
The choice of a lipid-lowering agent depends on the patient's specific lipid profile, cardiovascular risk status, and tolerability. This comparative guide provides a foundational overview to aid researchers and clinicians in their evaluation of this compound within the broader landscape of lipid-modifying therapies. Further head-to-head clinical trials would be beneficial to more definitively position this compound in relation to newer and more established therapies.
References
Efficacy of niceritrol in different animal models of dyslipidemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of niceritrol in various animal models of dyslipidemia. The following sections detail experimental data, protocols, and the underlying signaling pathways to offer a thorough understanding of this compound's potential as a lipid-lowering agent.
This compound, a prodrug of nicotinic acid, has been investigated for its potential to manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Its efficacy has been evaluated in several preclinical animal models, primarily in rabbits and mini-pigs, which are commonly used to mimic human lipid metabolism and the development of atherosclerosis. This guide synthesizes the available data to compare the performance of this compound with other lipid-lowering agents, such as statins and fibrates.
Quantitative Efficacy of this compound and Comparators
The following tables summarize the quantitative effects of this compound and other lipid-lowering drugs on key lipid parameters in different animal models of dyslipidemia.
Table 1: Efficacy of this compound in a Rabbit Model of Diet-Induced Hypercholesterolemia
| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) | Aortic Cholesterol (mg/g) | Reference |
| Control (High-Cholesterol Diet) | 3235 ± 329 | - | - | - | - | [1] |
| This compound + High-Cholesterol Diet | Significantly Reduced vs. Control | - | - | - | Not Significantly Reduced vs. Control | [2] |
| Atorvastatin (3 mg/kg/day) + High-Cholesterol Diet | 1943 ± 17 (vs. 3235 ± 329 in control) | - | - | - | - | [1] |
| Simvastatin (3 mg/kg/day) + High-Fat/Cholesterol Diet | Progression Abolished | - | - | Reduced vs. Control | - | [3] |
Note: Specific quantitative data for this compound's effect on LDL, HDL, and Triglycerides in this specific study were not available in the reviewed literature. Dashes (-) indicate data not provided in the source.
Table 2: Efficacy of Lipid-Lowering Agents in a Mini-Pig Model of Dyslipidemia
| Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| Control (High-Cholesterol Diet) | Increased | Increased | - | Increased | [4] |
| Atorvastatin (80 mg/day) | Significantly Reduced vs. HCD | Significantly Reduced vs. HCD | Significantly Increased vs. SD | No Significant Reduction vs. HCD | |
| Simvastatin (200 mg/day) in FHC Swine | -25% | -27% | -12% | No Effect |
Note: FHC stands for Familial Hypercholesterolemia. HCD stands for High-Cholesterol Diet. SD stands for Standard Diet. Dashes (-) indicate data not provided in the source. A direct comparative study of this compound in a mini-pig model with quantitative data was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Rabbit Model of Diet-Induced Hypercholesterolemia
-
Animal Model: Male New Zealand White rabbits are commonly used.
-
Induction of Dyslipidemia: A high-cholesterol diet is the standard method. A typical diet consists of standard rabbit chow supplemented with 1-2% cholesterol by weight, often mixed with a fat source like coconut oil to enhance absorption. The duration of the diet can range from 4 to 12 weeks to induce hypercholesterolemia and atherosclerotic plaque formation.
-
Drug Administration: this compound, statins, or other compounds are typically administered orally, either mixed with the diet or through gavage. Dosages vary depending on the study design. For example, atorvastatin has been administered at 3 mg/kg/day.
-
Lipid Profile Analysis: Blood samples are collected at baseline and at various time points throughout the study. Serum is separated to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.
-
Atherosclerosis Assessment: At the end of the study, the aorta is excised, and the extent of atherosclerotic plaques is quantified, often by staining with Sudan IV and measuring the lesion area. Histological analysis of the aortic tissue is also performed to examine plaque composition.
Mini-Pig Model of Diet-Induced Dyslipidemia
-
Animal Model: Göttingen or other strains of mini-pigs are utilized due to their physiological and metabolic similarities to humans.
-
Induction of Dyslipidemia: A high-fat, high-sucrose, or high-cholesterol diet is employed. For instance, a diet containing 5% cholesterol and 22% beef tallow can be fed for several months to induce dyslipidemia and atherosclerosis.
-
Drug Administration: Oral administration of the test compounds is the standard route. For example, atorvastatin has been given at a dose of 80 mg/day.
-
Lipid Profile Analysis: Blood samples are collected periodically to monitor plasma lipid levels, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides, using enzymatic assays.
-
Metabolic and Cardiovascular Assessments: In addition to lipid profiles, studies in mini-pigs often include assessments of glucose tolerance, insulin sensitivity, and cardiovascular parameters to provide a more comprehensive metabolic phenotype.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound in hepatocytes.
Caption: General experimental workflow for evaluating anti-dyslipidemic drugs.
Discussion
This compound, acting through its active metabolite nicotinic acid, demonstrates a multi-faceted approach to lipid management. Its primary mechanism involves the activation of the GPR109A receptor, leading to a reduction in hepatic triglyceride synthesis and subsequent VLDL and LDL production.
In rabbit models of diet-induced hypercholesterolemia, this compound has been shown to significantly reduce serum cholesterol levels. However, its effect on aortic cholesterol accumulation may be less pronounced, suggesting a potential limitation in reversing established atherosclerotic plaques. Comparative data with statins in rabbits indicate that while both classes of drugs are effective in lowering cholesterol, statins may have a more robust effect on preventing the progression of atherosclerosis.
Mini-pigs are considered a more translationally relevant model for human dyslipidemia due to similarities in their lipoprotein metabolism. While direct comparative studies with this compound are scarce, research on statins in this model has demonstrated significant reductions in total and LDL cholesterol. This highlights the need for further studies to directly compare the efficacy of this compound with current standard-of-care treatments in a large animal model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The effect of this compound (pentaerythritoltetranicotinate) and clofibrate upon hyperlipemia and atherosclerosis induced in rabbits by cholesterol-free semisynthetic diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effect of simvastatin and atorvastatin on key enzymes involved in VLDL synthesis and catabolism in high fat/cholesterol fed rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet Induced Mild Hypercholesterolemia in Pigs: Local and Systemic Inflammation, Effects on Vascular Injury – Rescue by High-Dose Statin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Mechanisms of Niceritrol with In Vivo Clinical Efficacy
A comprehensive analysis of niceritrol's lipid-lowering and anti-inflammatory properties, correlating cellular-level data with human clinical trial outcomes.
For Immediate Release
[City, State] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a critical evaluation of the in vitro and in vivo experimental data for this compound, a nicotinic acid derivative used for the management of hyperlipidemia. This guide provides a unique comparative analysis, aligning the molecular mechanisms of action observed in laboratory settings with the therapeutic effects documented in clinical trials, thereby providing a stronger validation of its clinical utility.
This compound, a prodrug that is hydrolyzed to nicotinic acid (niacin), has been recognized for its beneficial effects on the lipid profile. This guide delves into the core mechanisms substantiated by in vitro studies and juxtaposes them with quantitative outcomes from in vivo human trials. The presented data underscores the translation of fundamental scientific findings into tangible clinical results.
In Vitro Mechanisms: Unraveling the Molecular Action
At the cellular level, the primary active metabolite of this compound, nicotinic acid, has been shown to exert its effects through several key pathways.
Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2): In vitro studies using the human liver cell line HepG2 have demonstrated that nicotinic acid directly inhibits DGAT2, a crucial enzyme in triglyceride synthesis. This non-competitive inhibition has been quantified with a half-maximal inhibitory concentration (IC50) of 0.1 mM. This direct enzymatic inhibition is a cornerstone of the subsequent reduction in triglyceride levels observed in patients.
Anti-Inflammatory Effects via NF-κB Pathway: In human monocyte cell cultures, nicotinic acid has been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Modulation of Platelet Aggregation: Laboratory studies have indicated that nicotinic acid can inhibit platelet aggregation induced by ADP and collagen. This suggests a potential role in mitigating thrombotic events associated with atherosclerosis.
In Vivo Experimental Results: Clinical Validation
Clinical trials with this compound in patients with hyperlipidemia have consistently demonstrated significant improvements in their lipid profiles, providing strong in vivo validation for the mechanisms observed in vitro.
Significant Reduction in Triglycerides and Cholesterol: Treatment with this compound has been shown to cause a marked decrease in serum triglycerides and total cholesterol. For instance, one study reported a significant reduction in serum triglycerides and a 9.2% decrease in VLDL + LDL cholesterol after 16 weeks of therapy.[1] Another study with a daily dose of 1.5g of this compound for 12 weeks also showed a significant reduction in total cholesterol and triglycerides.[2]
Favorable Impact on Lipoprotein Profiles: this compound therapy has been associated with a significant increase in anti-atherogenic high-density lipoprotein (HDL) cholesterol, with one study noting a 12.5% increase after 16 weeks.[1] Furthermore, it has been shown to reduce levels of lipoprotein(a), an independent risk factor for cardiovascular disease, in a dose-dependent manner.[3][4]
Evidence of Anti-Inflammatory and Fibrinolytic Effects: In vivo studies have also provided evidence of this compound's anti-inflammatory and profibrinolytic effects, corroborating the in vitro findings. A study in patients with coronary artery disease showed that 12 weeks of this compound administration (750 mg/day) resulted in a significant reduction in plasminogen activator inhibitor (PAI) activity and tissue-type plasminogen activator (t-PA) antigen levels.
The collective evidence presented in this guide illustrates a clear and logical progression from the molecular interactions of this compound's active metabolite in vitro to its clinically significant therapeutic effects in vivo.
Quantitative Data Summary
Table 1: Comparison of In Vitro and In Vivo Data for this compound/Nicotinic Acid
| Parameter | In Vitro Finding | In Vivo Outcome |
| Triglyceride Synthesis | Nicotinic acid non-competitively inhibits DGAT2 in HepG2 cells with an IC50 of 0.1 mM. | Significant reduction in serum triglycerides in hyperlipidemic patients. |
| Inflammation | Nicotinic acid suppresses pro-inflammatory cytokine secretion in human monocytes via NF-κB pathway inhibition. | Reduction in inflammatory markers such as PAI-1 in patients with coronary artery disease. |
| Cholesterol Levels | - | Significant decrease in total cholesterol and VLDL + LDL cholesterol. |
| HDL Cholesterol | - | Significant increase in HDL cholesterol. |
| Lipoprotein(a) | - | Dose-dependent reduction in Lp(a) levels in patients with hypercholesterolemia. |
| Platelet Aggregation | Nicotinic acid inhibits ADP and collagen-induced platelet aggregation. | In vivo studies show a reduction in platelet aggregation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: Correlation of in vitro mechanisms of this compound with in vivo effects.
Caption: Experimental workflow for DGAT2 inhibition assay.
Caption: Workflow for monocyte anti-inflammatory assay.
Detailed Experimental Protocols
1. Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition Assay
-
Cell Line: Human hepatoma cell line (HepG2).
-
Methodology:
-
Prepare microsomal fractions from HepG2 cells.
-
Incubate the microsomes with varying concentrations of nicotinic acid.
-
Initiate the enzymatic reaction by adding radiolabeled [14C]oleoyl-CoA and sn-1,2-dioleoylglycerol as substrates.
-
After a defined incubation period, terminate the reaction.
-
Extract the lipids and separate them using thin-layer chromatography.
-
Quantify the amount of radiolabeled triglycerides formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of nicotinic acid and determine the IC50 value.
-
2. Anti-Inflammatory Assay in Human Monocytes
-
Cells: Primary human monocytes isolated from peripheral blood.
-
Methodology:
-
Isolate primary human monocytes using density gradient centrifugation.
-
Pre-incubate the monocytes with different concentrations of nicotinic acid for a specified time.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
For pathway analysis, lyse the cells and perform Western blotting to assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
3. In Vitro Platelet Aggregation Assay
-
Sample: Platelet-rich plasma (PRP) obtained from healthy human volunteers.
-
Methodology:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Pre-incubate the PRP with various concentrations of nicotinic acid.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmittance through the PRP sample over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.
-
Calculate the percentage of platelet aggregation inhibition for each concentration of nicotinic acid compared to a control without the inhibitor.
-
This guide serves as a valuable resource for understanding the comprehensive pharmacological profile of this compound, bridging the gap between foundational in vitro research and its application in clinical practice. The clear correlation between the laboratory and clinical data provides a robust validation of this compound's efficacy and mechanism of action.
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of nicotinic acid, this compound and beta-pyridylcarbinol on experimental hyperlipidemia and atherosclerosis in mini-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effects of niacin on platelet biomarkers in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A systematic review and meta-analysis of niceritrol clinical trials
For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of niceritrol's clinical performance against other lipid-lowering agents. This document synthesizes data from various clinical trials to offer an objective overview, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the effects of this compound and other common lipid-lowering agents on key serum lipid parameters as reported in various clinical trials.
Table 1: Efficacy of this compound in Clinical Trials
| Study / Population | Treatment Duration | Dosage | Total Cholesterol Change | LDL-C Change | HDL-C Change | Triglycerides Change | Lipoprotein(a) Change |
| Hypercholesterolemia Patients[1] | 12 Weeks | 1.5 g/day | Significant Decrease | Significant Decrease | Significant Increase | Significant Decrease | Significant Decrease (in patients with baseline ≥20 mg/dl) |
| Hyperlipidemic Patients[2] | 16 Weeks | Not Specified | Significant Decrease | -9.2% (VLDL+LDL) | +12.5% | Significant Decrease | Not Reported |
| Familial & Polygenic Hypercholesterolemia[3] | 12 Weeks | Up to 3 g/day | -13.9% (Familial) | -19.8% (Familial) | No Change | Significant Decrease | Not Reported |
| Patients with High Lp(a)[4] | 12 Months | Not Specified | Not Reported | Not Reported | Significant Increase | Significant Decrease | -30% (from 33.6 to 23.5 mg/dL) |
| Combination with Pravastatin[5] | 8 Weeks | 750-1500 mg/day | - | - | Increase | Decrease | Decrease |
Table 2: Comparative Efficacy of Other Lipid-Lowering Agents (from Meta-Analyses)
| Drug Class / Agent | Total Cholesterol Change | LDL-C Change | HDL-C Change | Triglycerides Change |
| Statins | ||||
| Atorvastatin | Substantial Decrease | Substantial Decrease | No significant effect | Substantial Decrease |
| Rosuvastatin | - | -46% to -55% (10-40mg) | +8% to +10% | -20% to -26% |
| Cholesterol Absorption Inhibitors | ||||
| Ezetimibe (with statin) | - | Additional ~14% reduction vs. statin alone | - | - |
| Fibrates | ||||
| Fenofibrate | Significant Decrease | -5.5% to -15.7% | +18.2% to +18.8% | -41.3% to -43.2% |
Experimental Protocols
Detailed methodologies for key clinical trials involving this compound are outlined below to provide a clear understanding of the experimental conditions.
Protocol 1: this compound in Primary Hypercholesterolemia
-
Objective: To evaluate the effects of this compound on serum lipids, lipoprotein(a), and fibrinogen in patients with primary hypercholesterolemia.
-
Study Design: A 12-week randomized clinical trial.
-
Patient Population: 33 adult patients with primary hypercholesterolemia.
-
Intervention: Patients received 1.5 g of this compound daily, administered in either two (b.i.d.) or three (t.i.d.) divided doses.
-
Data Collection: Serum concentrations of lipoprotein(a), lipids, major apolipoproteins, cholesteryl ester transfer activity, and fibrinogen were measured before and after the 12-week treatment period.
-
Outcome Measures: The primary outcomes were the changes in serum levels of total cholesterol, triglycerides, LDL cholesterol, HDL cholesterol, and lipoprotein(a).
Protocol 2: this compound in Familial and Polygenic Hypercholesterolemia
-
Objective: To investigate the efficacy and side effects of this compound in patients with familial and polygenic hypercholesterolemia.
-
Study Design: An open-label study conducted across three centers.
-
Patient Population: 25 patients with hypercholesterolemia (14 with heterozygous familial hypercholesterolemia and 6 with polygenic hypercholesterolemia).
-
Intervention: this compound was initiated at a dose of 750 mg/day and was increased weekly over 4 weeks to a maximum tolerated dosage of up to 3 g/day . This dose was then maintained for an additional 8 weeks.
-
Data Collection: Plasma levels of total cholesterol, triglycerides, LDL cholesterol, and VLDL triglycerides were measured at baseline and after 12 weeks of treatment.
-
Outcome Measures: The primary efficacy endpoints were the changes in plasma lipid profiles. Safety was assessed by monitoring reported side effects.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is hydrolyzed in the body to nicotinic acid (niacin), its active form. The lipid-lowering effects of nicotinic acid are multifaceted and involve several signaling pathways.
Nicotinic Acid's Effect on Adipose Tissue
Nicotinic acid primarily acts on adipocytes to inhibit the mobilization of free fatty acids (FFAs). This is a key mechanism contributing to its lipid-lowering effects.
Caption: this compound's action on fat cells to reduce fatty acid release.
Hepatic Effects of Reduced Free Fatty Acid Influx
The reduction in the flux of free fatty acids to the liver has significant downstream effects on lipoprotein synthesis and metabolism.
Caption: How reduced fatty acids in the liver affect cholesterol levels.
Comparison with Other Lipid-Lowering Agents
This compound, through its active form nicotinic acid, offers a broad spectrum of lipid-modifying effects.
-
Statins (e.g., Atorvastatin, Rosuvastatin): These are the most potent drugs for lowering LDL-C. While highly effective for LDL reduction, their effect on HDL-C and triglycerides is generally less pronounced than that of nicotinic acid.
-
Ezetimibe: This agent inhibits the absorption of cholesterol from the intestine. It provides a modest reduction in LDL-C and is often used in combination with statins for an additive effect.
-
Fibrates (e.g., Fenofibrate): Fibrates are particularly effective at lowering triglycerides and, to a lesser extent, increasing HDL-C. Their effect on LDL-C can be variable.
Adverse Effects
The most commonly reported side effect of this compound is flushing, a sensation of warmth and redness of the skin. Gastrointestinal symptoms have also been reported.
Conclusion
This compound demonstrates efficacy in improving the overall lipid profile, with significant effects on triglycerides, HDL-C, and, in some patient populations, LDL-C and lipoprotein(a). Its mechanism of action, centered on the inhibition of free fatty acid mobilization from adipose tissue, distinguishes it from other major classes of lipid-lowering drugs. While newer and more potent agents for LDL-C reduction are available, this compound's broad-spectrum effects may offer a therapeutic option for patients with mixed dyslipidemia. The choice of a lipid-lowering agent should be individualized based on the patient's specific lipid profile, cardiovascular risk, and tolerability.
References
- 1. Effects of this compound on levels of serum lipids, lipoprotein(a), and fibrinogen in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical study of this compound on serum lipids in the treatment of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and laboratory responses to this compound in the treatment of hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effects of this compound on serum lipoprotein(a) and lipids in patients with high levels of lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of combination therapy with this compound and pravastatin on hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Niceritrol
For Immediate Implementation by Laboratory Personnel
The proper disposal of Niceritrol, a niacin derivative utilized in hyperlipidemia research, is critical to maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols mitigates risks of contamination and ensures compliance with regulatory standards. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
Key Safety and Handling Data
Before initiating any disposal procedures, it is imperative to be familiar with the fundamental safety profile of this compound. The following table summarizes key toxicological and safety data.
| Data Point | Information | Citation |
| Acute Toxicity | Oral (rat): LD50 > 20 g/kg | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Special Hazards | May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A rescuer should wear rubber gloves and air-tight goggles. | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound. It is crucial to follow these procedures meticulously to minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE: Before handling this compound waste, ensure you are wearing suitable protective equipment, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Work in a designated area: Conduct all waste handling and preparation activities in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.
2. Waste Segregation and Collection:
-
Identify this compound waste streams: Categorize waste into solid (e.g., contaminated labware, gloves, paper towels) and liquid (e.g., unused solutions) forms.
-
Use designated waste containers: Collect all this compound waste in clearly labeled, sealed containers that are compatible with the chemical. The containers should be marked as "Hazardous Pharmaceutical Waste" or as required by your institution's specific guidelines.
3. Disposal of Unused or Expired this compound:
-
Do not dispose down the drain: Flushing pharmaceuticals down the toilet or drain can lead to water contamination as sewage treatment systems may not effectively remove such chemicals.
-
Follow hazardous waste procedures: Unused or expired this compound should be treated as hazardous pharmaceutical waste. The primary recommended disposal method for pharmaceutical waste is incineration at a licensed facility.
4. Handling Spills:
-
Control the spill: In case of a spill, keep people away from the area and upwind of the spill.
-
Use absorbent material: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and containerize: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area thoroughly according to your laboratory's standard operating procedures for hazardous chemical spills.
5. Final Disposal:
-
Engage a licensed waste disposal service: The disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations. Arrange for a certified hazardous waste management company to collect and dispose of the this compound waste.
-
Maintain documentation: Keep detailed records of all disposed this compound, including quantities and disposal dates, in accordance with your institution's policies and regulatory requirements.
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste generated in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety protocols and local, state, and federal regulations for pharmaceutical waste disposal.
References
Personal protective equipment for handling Niceritrol
Essential Safety and Handling Guide for Niceritrol
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Respiratory Protection | Dust respirator. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields. A face shield is required when there is a risk of splashes or dust generation. |
| Skin and Body Protection | Protective clothing (lab coat). Protective boots may be required depending on the scale of handling. |
Quantitative Data Summary
The available toxicological data for this compound is limited. The following table summarizes the key reported value.
| Parameter | Value | Species |
| Acute Toxicity (Oral LD50) | > 20 g/kg | Rat |
Occupational Exposure Limits (OELs): There are no established Occupational Exposure Limits (OELs) for this compound. In the absence of specific OELs, a precautionary approach known as hazard banding or control banding is recommended.[1] This methodology involves categorizing a chemical into a hazard band based on its intrinsic toxicological properties and determining a corresponding level of control. Given the limited data for this compound, it is prudent to handle it with a high degree of caution, assuming it may pose uncharacterized hazards.
For reference, OELs for related compounds are:
-
Nicotinic Acid: In Latvia, the 8-hour time-weighted average (TWA) is 1 mg/m³. OSHA has a permissible exposure limit (PEL) for niacin of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).
-
Pentaerythritol: The OSHA PEL is a TWA of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction). The NIOSH Recommended Exposure Limit (REL) is a TWA of 10 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).
These values are for related substances and should not be considered as safe exposure limits for this compound.
Operational Plans
Experimental Protocol: Safe Handling of Solid this compound
This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.
Materials:
-
This compound (solid)
-
Appropriate PPE (as specified in the table above)
-
Chemical-resistant weigh boat or paper
-
Spatula
-
Fume hood or other ventilated enclosure
-
Sealable waste container, properly labeled
-
Spill kit
Procedure:
-
Preparation:
-
Ensure the work area (preferably a fume hood) is clean and uncluttered.
-
Don all required PPE: lab coat, safety glasses, and protective gloves. A dust respirator is also required.
-
Confirm that a spill kit and appropriate waste containers are readily accessible.
-
-
Handling and Weighing:
-
Perform all manipulations of this compound powder within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a weigh boat.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Immediately and securely close the stock container after dispensing.
-
-
Post-Handling:
-
Clean the spatula and work surfaces with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste container.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Control: Prevent the spread of the dust or powder. Avoid sweeping dry material.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Clean-up:
-
For small spills, gently cover with an absorbent material from the spill kit.
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a damp cloth or sponge, and place the cleaning materials in the hazardous waste container.
-
-
Ventilation: Ensure the area is well-ventilated after the clean-up is complete.
First Aid:
-
Inhalation: Remove the individual to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse the mouth. If the person feels unwell, seek medical advice.
A rescuer should wear appropriate PPE, such as gloves and safety goggles, when providing first aid.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
